molecular formula C5H3IN4O B114429 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 144750-83-4

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B114429
CAS No.: 144750-83-4
M. Wt: 262.01 g/mol
InChI Key: QRPSHVZPGWTSDC-UHFFFAOYSA-N
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Description

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C5H3IN4O and its molecular weight is 262.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSHVZPGWTSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622893
Record name 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144750-83-4
Record name 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Introduction: The Significance of a Halogenated Scaffold

This compound, a halogenated derivative of the well-known drug Allopurinol, is a pivotal building block in modern medicinal chemistry. Allopurinol itself is a structural analogue of hypoxanthine and functions as a xanthine oxidase inhibitor to treat conditions like gout.[1][2] The introduction of an iodine atom at the C3 position transforms this simple scaffold into a highly versatile intermediate. The carbon-iodine bond serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse molecular fragments.[3] This strategic functionalization is crucial in the development of targeted therapeutics, particularly kinase inhibitors used in oncology. For instance, the broader 3-iodopyrazolo[3,4-d]pyrimidine core is a key intermediate in the synthesis of potent pharmaceuticals, including Bruton's tyrosine kinase (BTK) inhibitors and FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia.[4][5]

This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, beginning with the foundational synthesis of the Allopurinol precursor followed by the critical iodination step.

Part 1: Synthesis of the Allopurinol Precursor

The most established route to the target molecule begins with the construction of the core pyrazolo[3,4-d]pyrimidin-4-one ring system, known as Allopurinol. This is a multi-step process that efficiently builds the bicyclic heterocycle from simple acyclic precursors.[6][]

Synthetic Pathway Overview

The synthesis initiates with the formation of a functionalized pyrazole ring, which is then cyclized with a one-carbon unit to form the fused pyrimidinone ring.

Allopurinol_Synthesis cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Pyrimidinone Ring Closure A Ethoxymethylenemalononitrile C 3-Amino-4-cyanopyrazole A->C Condensation B Hydrazine B->C D 3-Amino-4-pyrazolecarboxamide C->D H₂SO₄ / H₂O F Allopurinol D->F Heat E Formamide E->F Iodination_Step Allopurinol Allopurinol Product 3-Iodo-Allopurinol Allopurinol->Product Iodination Reagent N-Iodosuccinimide (NIS) Reagent->Product Solvent DMF Solvent->Product

Caption: Final iodination step to yield the target compound.

Experimental Protocol: Iodination of Allopurinol

This protocol is based on a well-established procedure for the iodination of a structurally analogous compound, 4-aminopyrazolo[3,4-d]pyrimidine, which demonstrates excellent yield and selectivity. [4]

  • Dissolve Allopurinol (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Heat the reaction mixture to 60-80°C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water or an aqueous solution of sodium thiosulfate to quench any unreacted NIS.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water, and then with a cold solvent like ethanol or diethyl ether to remove residual impurities.

  • Dry the product under vacuum to yield this compound.

SubstrateReagentSolventTemperatureTimeTypical Yield
AllopurinolN-Iodosuccinimide (NIS)DMF60-80°C12-24 h>90% (expected)

Structural Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

  • ¹H NMR: The most telling evidence of a successful reaction is the disappearance of the singlet proton signal corresponding to the hydrogen at the C3 position of the Allopurinol starting material.

  • ¹³C NMR: A significant downfield shift is expected for the C3 carbon signal due to the deshielding effect of the attached iodine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of C₅H₃IN₄O (261.95 g/mol ).

  • Infrared (IR) Spectroscopy: The spectrum will retain the characteristic C=O and N-H stretching frequencies of the pyrimidinone ring.

Conclusion

The synthesis of this compound is a robust and efficient process rooted in fundamental heterocyclic chemistry. It relies on the well-optimized, multi-step construction of the Allopurinol precursor, followed by a highly regioselective and high-yielding direct iodination using N-Iodosuccinimide. The resulting product is a strategically vital intermediate, providing chemists in drug discovery with a powerful tool for generating novel and complex molecular architectures for the development of next-generation therapeutics.

References

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  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL: [Link]

  • Title: Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation Source: ACS Publications URL: [Link]

  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][9][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: RSC Publishing URL: [Link]

  • Title: Allopurinol influence on iodine metabolism Source: PubMed URL: [Link]

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc URL: [Link]

  • Title: Allopurinol Source: Drug Synthesis URL: [Link]

  • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: RSC Publishing URL: [Link]

  • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4- d ]pyrimidin-4-ones Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine Source: PubChem URL: [Link]

  • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: MDPI URL: [Link]

  • Title: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: Qingmu Pharmaceutical URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Allopurinol Tablets USP 100, 200 and 300 mg Xanthine Oxidase Inhibitor Source: JAMP Pharma Corporation URL: [Link]

  • Title: CN102643279A - Synthesis method of allopurinol Source: Google Patents URL
  • Title: Allopurinol Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: ALLOPURINOL Source: FDA Verification Portal URL: [Link]

  • Title: Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi Source: CONICET Digital URL: [Link]

  • Title: ALLOPURINOL Source: DailyMed URL: [Link]

Sources

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold and the Significance of its 3-Iodo-4-amino Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Cornerstone Intermediate in Targeted Therapy

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily because it acts as a bioisostere of purine. This structural mimicry allows molecules incorporating this core to interact with a wide range of biological targets, particularly protein kinases. While various derivatives exist, including the 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (a derivative of the gout medication Allopurinol), it is the 4-amino substituted analogue, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 151266-23-8) , that has emerged as a compound of profound importance for drug development professionals.

This guide focuses squarely on the 3-iodo-4-amino derivative, a critical building block whose unique chemical properties are foundational to the synthesis of several blockbuster targeted therapies. Its structure features a reactive iodine atom at the 3-position, which serves as a versatile chemical handle for constructing complex molecules through modern cross-coupling reactions. This attribute has positioned it as an indispensable intermediate in the manufacturing of potent kinase inhibitors. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in the pharmaceutical industry.

Core Physicochemical Properties

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically a yellow or white to off-white crystalline solid.[1][2] Its heterocyclic structure, featuring both pyrazole and pyrimidine rings along with an amino group, allows for hydrogen bonding, which influences its physical properties and interactions in biological systems.[3] The iodine substituent not only serves as a key reactive site but also enhances the compound's lipophilicity.[3]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 151266-23-8[1][3][4]
Molecular Formula C₅H₄IN₅[2][5][6]
Molecular Weight 261.02 g/mol [1][5][7]
Appearance Yellow Solid / White to almost white powder[1][2]
Melting Point >300 °C[2]
Purity ≥98% - 99% (HPLC)[1][2]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Predicted Density 2.92 ± 0.1 g/cm³[1][4]
Predicted Boiling Point 312.3 ± 52.0 °C[4]
Storage Temperature 2 - 8 °C[2]

Synthesis: A Direct Approach via Electrophilic Iodination

The most common and efficient synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the direct iodination of its non-halogenated precursor, 1H-pyrazolo[3,4-d]pyrimidin-4-amine. This reaction is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.

The causality behind this choice of methodology lies in its efficiency and selectivity. The pyrazolo[3,4-d]pyrimidine ring system is sufficiently activated by the amino group and the lone pairs on the nitrogen atoms to react readily with a mild electrophilic iodine source. N-Iodosuccinimide (NIS) is the reagent of choice due to its ease of handling compared to elemental iodine and its ability to effect the transformation under moderate conditions, typically providing a high yield of the desired product.[4][8]

Standard Laboratory Protocol for Synthesis
  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.5 eq).

  • Heating: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen).[4][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically complete overnight.[4][8]

  • Work-up and Isolation: Upon completion, the resulting solid product is typically isolated by filtration.

  • Purification: The collected solid is washed with a cold solvent, such as ethanol, to remove residual DMF and succinimide byproduct. The product is then dried under vacuum to yield the pure 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[4][8]

This self-validating protocol is robust, with the formation of the solid product directly from the reaction mixture simplifying isolation and often yielding a product of sufficient purity for subsequent steps without the need for column chromatography.

Synthesis_Workflow Start 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Precursor) Reaction Electrophilic Iodination 80 °C, Inert Atmosphere Start->Reaction Reagent N-Iodosuccinimide (NIS) Anhydrous DMF Reagent->Reaction Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Crude Product) Reaction->Product Overnight Purification Filter & Wash (Cold Ethanol) Product->Purification Final Pure Product Purification->Final

Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Chemical Reactivity: The Gateway to Kinase Inhibitors

The synthetic utility of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is dominated by the reactivity of its carbon-iodine bond. The iodine atom functions as an excellent leaving group, making the C3 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This capability is the primary reason for its widespread use in drug development, as it allows for the precise and efficient introduction of diverse aryl and alkyl substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is readily activated by palladium(0) catalysts, initiating a catalytic cycle that enables the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This is arguably the most critical reaction for this intermediate. It involves coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of Ibrutinib, where the 3-position is coupled with (4-phenoxyphenyl)boronic acid.[9] The reaction is highly valued for its tolerance of a wide range of functional groups and its generally high yields.

  • Sonogashira Coupling: This reaction couples the iodo-intermediate with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This introduces an alkynyl moiety, a common pharmacophore, providing a rigid linker to access different regions of a target's binding site.

  • Heck Coupling: This reaction forms a substituted alkene by coupling the intermediate with an alkene under palladium catalysis.

The choice of these specific coupling reactions is driven by the need to create the complex molecular architectures required for high-potency and selective kinase inhibition. The iodo-substituent provides a reliable and high-yielding entry point for these essential transformations.

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Main 3-Iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine Suzuki_Reagent Ar-B(OH)₂ (e.g., 4-Phenoxyphenylboronic acid) Suzuki_Product 3-Aryl-Substituted Product (Ibrutinib Core) Main->Suzuki_Product Key Reaction Sono_Reagent R-C≡CH (Terminal Alkyne) Sono_Product 3-Alkynyl-Substituted Product Main->Sono_Product Versatile C-C bond formation Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Sono_Reagent->Sono_Product Pd/Cu Catalyst, Base

Key Palladium-Catalyzed Reactions.

Applications in Drug Discovery and Development

The strategic importance of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is underscored by its role as a non-negotiable starting material for several approved drugs and clinical candidates.

  • Ibrutinib (Imbruvica): This compound is a key intermediate in the synthesis of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[4][8][10] The synthesis involves a Suzuki coupling reaction to attach the 4-phenoxyphenyl group at the C3 position.[9]

  • Futibatinib: It is also a precursor for Futibatinib, an inhibitor of the fibroblast growth factor receptor (FGFR) used in the treatment of cholangiocarcinoma.[1]

  • Clinical Research: Beyond these approved drugs, the intermediate is widely used as a scaffold in the discovery of novel kinase inhibitors. It has been employed to develop potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) for malaria.[4][11]

Safety and Handling

According to aggregated GHS data, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a warning-level substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[2]

Conclusion

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is more than just a chemical intermediate; it is an enabling tool in modern drug discovery. Its value lies in the strategic placement of an iodine atom on a biologically relevant pyrazolo[3,4-d]pyrimidine scaffold. This feature provides a reliable and versatile gateway for palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular synthesis of complex, high-value active pharmaceutical ingredients. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for the innovation of next-generation targeted therapies.

References

  • Unibest Industrial Co., Ltd. CAS No.
  • CymitQuimica. CAS 151266-23-8: 4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]Pyrimidine.
  • ChemicalBook.
  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489.
  • ChemicalBook. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8.
  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)
  • Chem-Impex. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Sigma-Aldrich. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Google Patents. CN104557945A - Synthesis method of ibrutinib.
  • Qingmu Pharmaceutical. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • WIPO Patent Scope.

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3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (I-HPP)

Abstract

This compound (I-HPP), a member of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and chemical biology. As a structural analogue of endogenous purines, this scaffold has proven to be a versatile framework for the development of potent enzyme inhibitors. Historically, the non-iodinated parent compound, allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine or HPP), was established as a cornerstone therapy for gout through its potent inhibition of xanthine oxidase. More recently, the pyrazolo[3,4-d]pyrimidine core, including iodinated derivatives, has been extensively explored as a privileged scaffold for developing highly selective and potent protein kinase inhibitors. This guide provides a comprehensive overview of the known mechanisms of action of I-HPP, detailing its role as both a classical metabolic enzyme inhibitor and a foundational structure for modern targeted therapies. We will delve into the key signaling pathways it modulates and provide detailed, field-proven experimental protocols for researchers to validate target engagement and elucidate its biological effects in cellular and biochemical systems.

Introduction to this compound (I-HPP)

Chemical Structure and Properties

I-HPP belongs to a class of compounds that are bioisosteres of purines, such as adenine and guanine. The core structure consists of a fused pyrazole and pyrimidine ring system. The key features are a hydroxyl group at position 4 (existing in tautomeric equilibrium with the keto form, 4-one) and an iodine atom at position 3. The iodine substituent is particularly valuable in medicinal chemistry, as it can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or can form specific halogen bonds with protein targets, potentially enhancing binding affinity and selectivity.[1]

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in drug discovery due to its ability to bind to a wide range of biological targets with high affinity.[2] Its structural similarity to purines allows it to function as an antimetabolite in purine biochemical reactions and, most notably, as an ATP-competitive inhibitor for numerous protein kinases.[2][3] This has led to the development of a multitude of derivatives with potent activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5]

Historical Context: From Gout Treatment to a Kinase Inhibitor Scaffold

The journey of the pyrazolo[3,4-d]pyrimidin-4-one core began with the development of Allopurinol (also known as 4-hydroxypyrazolo[3,4-d]pyrimidine, or HPP). In the 1960s, HPP was identified as a potent inhibitor of xanthine oxidase, the terminal enzyme in the purine degradation pathway responsible for producing uric acid.[6] This discovery revolutionized the treatment of hyperuricemia and gout. Building on this foundation, medicinal chemists have systematically modified the scaffold to explore other targets. The introduction of substituents, such as the iodine atom in I-HPP, and further derivatization have redirected the biological activity of this core structure towards the vast family of protein kinases, which are central regulators of cellular signaling and frequent targets in cancer therapy.[7][8][9]

Primary Mechanism of Action: Xanthine Oxidase Inhibition

The foundational mechanism of action for the I-HPP parent scaffold is the inhibition of xanthine oxidase (XO).

The Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. In humans, elevated levels of uric acid can lead to its precipitation in joints and tissues, causing the painful inflammatory condition known as gout. By inhibiting XO, compounds like HPP effectively reduce the production of uric acid, providing a primary therapeutic strategy for managing the disease.[6]

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalysis UricAcid Uric Acid (Excess leads to Gout) Xanthine->UricAcid Catalysis XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid IHPP I-HPP / Allopurinol (Inhibitor) IHPP->XO1 Inhibits IHPP->XO2 Inhibits

Caption: Inhibition of the purine degradation pathway by I-HPP.

Broader Biological Activity: A Scaffold for Kinase Inhibition

The structural analogy to ATP has made the pyrazolo[3,4-d]pyrimidine scaffold a highly successful framework for designing protein kinase inhibitors. Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating nearly all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[10]

Rationale: Structural Similarity to ATP

The pyrazolo[3,4-d]pyrimidine core mimics the adenine base of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases. By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphotransfer reaction and inhibiting kinase activity. The specificity and potency of these inhibitors are achieved by adding various substituents to the core scaffold that interact with unique amino acid residues in the ATP-binding sites of different kinases.[3]

Known Kinase Targets of I-HPP Analogues

Extensive research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can inhibit a wide array of protein kinases. While direct, comprehensive screening data for I-HPP itself is not widely published, its analogues have shown potent activity against numerous therapeutically relevant kinases.

Compound Class Target Kinase(s) Therapeutic Area Reference
Pyrazolo[3,4-d]pyrimidinesSrc, AblChronic Myeloid Leukemia[9]
3-IN-PP1Protein Kinase D (PKD)Cancer[7]
Substituted AnaloguesBcr-Abl (T315I mutant)Drug-Resistant Leukemia[8]
Substituted AnaloguesEGFR (WT and T790M)Non-Small Cell Lung Cancer[3][11]
Substituted AnaloguesVEGFR2Angiogenesis, Cancer[11]
CHMFL-FLT3-122FLT3Acute Myeloid Leukemia[12]
Signaling Pathway: Representative Kinase Cascade

Kinase inhibitors often target key nodes within complex signaling cascades. For example, the MAPK/ERK pathway is a central signaling route that controls cell proliferation, differentiation, and survival. An inhibitor targeting a kinase like MEK or ERK within this pathway can effectively shut down the downstream signals that promote cancer cell growth.

Kinase_Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Inhibitor->MEK Inhibits

Caption: Potential inhibition point in the MAPK signaling pathway.

Experimental Methodologies for Elucidating Mechanism of Action

To validate the mechanism of action of a compound like I-HPP, a series of robust experimental protocols are required. These methods are designed to confirm direct binding to the intended target in a cellular environment and to measure the functional consequences of this interaction.

Protocol: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA is a powerful biophysical technique that confirms direct binding of a ligand (drug) to its protein target within intact cells.[13][14] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. This change in thermal stability is a direct proxy for target engagement.[15] This method is superior to purely biochemical assays as it provides evidence of target interaction in a more physiologically relevant context.[16]

CETSA_Workflow A 1. Treat intact cells with I-HPP or Vehicle B 2. Heat cell suspensions to a specific temperature A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble and precipitated protein (Centrifugation) C->D E 5. Analyze soluble fraction (Western Blot, ELISA, etc.) D->E F Result: Increased soluble target protein in I-HPP treated sample E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture the cell line of interest (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Harvest cells and prepare a single-cell suspension in a suitable culture medium.

    • Aliquot cells into PCR tubes or a 96-well PCR plate.

    • Treat cells with varying concentrations of I-HPP or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Place the tubes/plate in a thermal cycler.

    • Heat the samples across a temperature gradient (for generating a melt curve) or to a single, optimized temperature (for isothermal dose-response). A typical starting point is a gradient from 40°C to 70°C. The optimal temperature is one where a significant portion of the unbound protein denatures, but the stabilized protein remains soluble.

    • Heat for a short duration (e.g., 3 minutes) followed by a cooling step to 4°C.

  • Cell Lysis:

    • Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins and other cellular debris.

  • Analysis of the Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.

      • ELISA or AlphaScreen: Higher-throughput methods that use antibody pairs to quantify the target protein.[14]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature (melt curve) or drug concentration (isothermal dose-response curve).

    • A positive result is a rightward shift in the melting curve or a higher amount of soluble protein at a given temperature in the presence of I-HPP, indicating ligand-induced stabilization.

Protocol: In Vitro Kinase Inhibition Assay

Expertise & Rationale: To determine the direct inhibitory activity and potency (e.g., IC₅₀ value) of I-HPP against a purified kinase, a cell-free enzymatic assay is essential. These assays directly measure the ability of the compound to block the kinase's phosphotransferase activity.

Step-by-Step Protocol (Example using ADP-Glo™ Assay):

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, the specific substrate peptide for that kinase, and ATP.

  • Compound Dilution: Prepare a serial dilution of I-HPP in DMSO, then further dilute in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and I-HPP (or vehicle control). Allow to incubate briefly (e.g., 15 minutes) to permit binding.

    • Initiate the reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate at room temperature for a set time (e.g., 1 hour).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Analysis: The amount of luminescence is directly proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the logarithm of the I-HPP concentration and fit to a dose-response curve to calculate the IC₅₀ value.

I-HPP as a Chemical Probe

Expertise & Rationale: A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms.[17] For a compound to be considered a high-quality probe, it must meet stringent criteria. Using poor-quality probes can lead to misleading results.[18]

Defining a High-Quality Chemical Probe

A reliable chemical probe should be:

  • Potent: Typically with an in-cell activity (IC₅₀ or EC₅₀) of <100 nM.

  • Selective: Its activity against the intended target should be significantly greater than against other related proteins (e.g., >30-fold selectivity across the kinase family).

  • Mechanism of Action Known: There must be direct evidence of target engagement in cells (e.g., from CETSA).

  • Paired with a Negative Control: An ideal study uses a structurally similar but biologically inactive analogue to ensure the observed phenotype is due to inhibition of the target.[19]

While I-HPP itself may be a starting point, its derivatives, such as 3-IN-PP1 for PKD, are closer to being validated chemical probes.[7] Researchers using I-HPP or its analogues should perform rigorous selectivity profiling (e.g., kinome-wide screening) and use CETSA to confirm on-target activity in their specific cellular model.

Conclusion and Future Directions

This compound is a compound rooted in the history of metabolic disease therapy that has evolved into a valuable scaffold for modern targeted drug discovery. Its primary established mechanism is the inhibition of xanthine oxidase. However, the vast body of research on its analogues unequivocally demonstrates the potential of this scaffold to potently and selectively inhibit a wide range of protein kinases.

Future research should focus on a comprehensive characterization of I-HPP itself. Unbiased, proteome-wide methods such as thermal proteome profiling (a mass spectrometry-based extension of CETSA) could reveal its full target profile in an unbiased manner.[13] The synthesis and evaluation of a matched inactive control compound would further solidify its utility as a chemical probe. Such studies will continue to unlock the full potential of this versatile chemical entity, enabling deeper insights into cellular signaling and providing new avenues for therapeutic intervention.

References

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives - SciSpace Source: SciSpace URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed Source: PubMed URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace Source: SciSpace URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed Source: PubMed URL: [Link]

  • Title: A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed Source: PubMed URL: [Link]

  • Title: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Qingmu Pharmaceutical Source: Qingmu Pharmaceutical URL: [Link]

  • Title: Biological evaluation of HPP-9 and its inactive analog a Chemical... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH Source: National Institutes of Health URL: [Link]

  • Title: The promise and peril of chemical probes - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI Source: MDPI URL: [Link]

  • Title: Combine chemical probe resources to optimize biomedical research, scientists urge | ScienceDaily Source: ScienceDaily URL: [Link]

  • Title: Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: 4-HYDROXYPYRAZOLO (3,4-D) PYRIMIDINE (HPP) IN THE TREATMENT OF GOUT: PRELIMINARY OBSERVATIONS - PubMed Source: PubMed URL: [Link]

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Spectroscopic Characterization of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in peer-reviewed literature, this document leverages established principles of spectroscopy and data from closely related pyrazolo[3,4-d]pyrimidine analogs to provide a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore, recognized as a purine isostere, and is a key structural component in a variety of bioactive molecules, including kinase inhibitors and anti-proliferative agents. The specific substitution pattern of an iodo group at the 3-position and a carbonyl at the 4-position in a dihydro-pyrimidine ring imparts unique electronic and steric properties that are crucial for its biological activity. Accurate and thorough spectroscopic characterization is therefore paramount for unequivocal structure confirmation and for establishing purity profiles during synthesis and formulation.

This guide will deconstruct the anticipated spectroscopic data for this compound, explaining the rationale behind the predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would be relatively simple, reflecting the number of non-exchangeable and exchangeable protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H6~8.0 - 8.5SingletThe sole proton on the pyrimidine ring, its chemical shift is influenced by the adjacent carbonyl group and the overall aromaticity of the fused ring system.
N1-H~12.0 - 14.0Broad SingletThe pyrazole N-H proton is typically deshielded and exhibits a broad signal due to quadrupole broadening and exchange. Its chemical shift can be highly dependent on solvent and concentration.
N5-H~10.0 - 12.0Broad SingletThe amide-like proton on the dihydropyrimidine ring is also expected to be deshielded and broad.

Expert Insight: The choice of DMSO-d₆ as a solvent is strategic. Its hydrogen-bond accepting nature helps to slow down the exchange rate of the N-H protons, making them more readily observable compared to solvents like CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the five distinct carbon environments in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C3~80 - 90The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.
C3a~145 - 155A quaternary carbon at the fusion of the two rings.
C4~155 - 165The carbonyl carbon, typically found in this downfield region.
C6~130 - 140The methine carbon in the pyrimidine ring.
C7a~140 - 150The second quaternary carbon at the ring junction.

Experimental Workflow for NMR Data Acquisition:

Caption: A standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to N-H and C=O stretching vibrations.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (pyrazole & pyrimidine)3100 - 3400Medium-BroadThese bands can be broad due to hydrogen bonding in the solid state.
C=O Stretch (amide)1680 - 1720StrongA strong, sharp absorption characteristic of a cyclic amide (lactam).
C=N Stretch1600 - 1650MediumAssociated with the pyrimidine ring.
C-N Stretch1250 - 1350Medium
C-I Stretch500 - 600Weak-MediumThis absorption is in the far-IR region and may not be observed on all instruments.

Methodology for FT-IR Spectroscopy:

A common and effective method for solid samples is the use of an Attenuated Total Reflectance (ATR) accessory.

Caption: A streamlined workflow for obtaining an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peaks would be:

  • [M+H]⁺: m/z 262.96

  • [M-H]⁻: m/z 260.94

The exact mass can be used to confirm the elemental composition.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under harsher EI conditions, the molecule is expected to fragment in a predictable manner.

G M [M]⁺˙ m/z 262 F1 [M-I]⁺ m/z 135 M->F1 Loss of I• F2 [M-CO]⁺˙ m/z 234 M->F2 Loss of CO F3 [M-HNCO]⁺˙ m/z 219 F2->F3 Loss of HCN

Caption: A plausible fragmentation pathway for this compound under EI-MS conditions.

Key Fragmentation Pathways:

  • Loss of an Iodine Radical: The C-I bond is relatively weak and can cleave to give a prominent peak at [M-127]⁺.

  • Loss of Carbon Monoxide: The carbonyl group can be lost as CO, leading to a fragment at [M-28]⁺.

  • Ring Fragmentation: Subsequent losses of small neutral molecules like HCN from the pyrimidine or pyrazole ring are also anticipated.

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the well-established principles of NMR, IR, and MS, and is supported by experimental data from closely related pyrazolo[3,4-d]pyrimidine analogs. This comprehensive analysis provides a robust framework for the identification and characterization of this compound. It is our recommendation that this guide be used in conjunction with experimental data acquisition for definitive structural confirmation.

References

  • Uchida, M., & Higashino, T. (n.d.). Mass Spectra of Pyrazolo[3,4-d]pyrimidine 5-Oxides. Journal of the Pharmaceutical Society of Japan.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Martino, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules.

The Strategic Synthesis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A Gateway to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and strategic importance of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. We will delve into the underlying chemical principles, provide a detailed experimental protocol derived from established methodologies, and explore the compound's pivotal role as a versatile intermediate in the discovery of next-generation therapeutics.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold and the Power of Iodination

The 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry. As a structural analogue and bioisostere of natural purine bases like hypoxanthine, it serves as a foundational structure for numerous therapeutic agents.[1][2] The most prominent example is Allopurinol, the compound's parent structure, a xanthine oxidase inhibitor used for treating hyperuricemia and gout.[1][3][4][5][6]

The true potential of this scaffold in modern drug discovery, however, is unlocked through strategic functionalization. Halogenation, and particularly iodination, at the C3 position of the pyrazole ring transforms this simple heterocycle into a powerful synthetic intermediate.[7] The introduction of an iodine atom provides a reactive "handle" for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[8] This allows for the systematic and efficient construction of vast libraries of analogues, a cornerstone of structure-activity relationship (SAR) studies in drug development. The utility of the closely related 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a key intermediate in the synthesis of the BTK inhibitor Ibrutinib underscores the industrial and therapeutic relevance of this approach.[9][10]

This guide focuses on the direct synthesis of this compound, a critical building block for creating novel kinase inhibitors and other targeted therapies.

Core Synthesis: Electrophilic Iodination of Allopurinol

The synthesis of the title compound is achieved via a direct electrophilic iodination of the Allopurinol starting material. The C3 position of the pyrazole ring is sufficiently electron-rich to be susceptible to attack by a mild electrophilic iodine source.

Synthetic Pathway Overview

The logical flow for the synthesis is a single-step transformation of a commercially available starting material into the desired iodinated product.

Synthesis_Workflow Start Starting Material: 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) Reaction Electrophilic Aromatic Substitution (Iodination) Start->Reaction Reagents Reagents & Conditions: • N-Iodosuccinimide (NIS) • Dimethylformamide (DMF) • Heat (e.g., 80°C) Reagents->Reaction Product Target Compound: This compound Reaction->Product Purification Workup & Purification: • Filtration • Washing (e.g., with Ethanol) • Drying in vacuo Product->Purification

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the structurally analogous 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[9] The underlying chemical principles are directly transferable.

Materials:

  • 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol (EtOH), cold

  • Argon or Nitrogen gas supply

  • Reaction vessel (round-bottom flask) with magnetic stirrer, heating mantle, and condenser

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol).

  • Solvent and Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous Dimethylformamide (DMF) to the flask to create a solution or suspension. Add N-Iodosuccinimide (NIS) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically run overnight.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.

  • Purification: Filter the resulting solid through a Buchner funnel. Wash the collected solid generously with cold ethanol to remove residual DMF and unreacted NIS.

  • Drying: Dry the purified product in a vacuum oven overnight to yield this compound as a solid.

Mechanistic Insights and Rationale

The core of this synthesis is an electrophilic aromatic substitution .

  • Expertise & Causality:

    • N-Iodosuccinimide (NIS): NIS is the iodinating agent of choice for this transformation due to its mild and selective nature.[11] Unlike harsher reagents like molecular iodine (I₂) with strong bases, NIS provides an electrophilic iodine source ("I+") under controlled conditions, minimizing side reactions and protecting sensitive functional groups on the heterocyclic core.[12][13]

    • Dimethylformamide (DMF): DMF is an ideal solvent for this reaction. It is a polar aprotic solvent that readily dissolves both the heterocyclic starting material and the NIS reagent, facilitating a homogeneous reaction environment. Its high boiling point is also suitable for reactions requiring moderate heating.

    • Temperature (80°C): Heating provides the necessary activation energy for the electrophilic attack on the pyrazole ring, which, while electron-rich, is part of a fused aromatic system. This temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the product.

    • Inert Atmosphere: While not always strictly necessary for NIS reactions, using an inert atmosphere of argon or nitrogen is good practice to prevent any potential oxidative side reactions at elevated temperatures.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

PropertyExpected Data
Molecular Formula C₅H₃IN₄O
Molecular Weight 261.97 g/mol
Appearance Expected to be an off-white to pale yellow solid.
¹H NMR The key diagnostic signal would be the disappearance of the proton signal corresponding to the H3 proton of the pyrazole ring from the Allopurinol spectrum. Remaining signals for the pyrimidine CH and the two NH protons would be present, potentially with shifts due to the new substituent.
¹³C NMR Expect a signal for the C3 carbon directly attached to the iodine, which would typically appear at a high field (low ppm value) due to the heavy atom effect of iodine. Other carbon signals for the pyrazolo[3,4-d]pyrimidine core would also be present.
Mass Spectrometry (MS) The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 262.98, corresponding to the calculated exact mass of the protonated species. The isotopic pattern for iodine would be absent as it is monoisotopic.

Application in Drug Discovery: A Versatile Chemical Building Block

The primary value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds, particularly targeting protein kinases. The carbon-iodine bond is readily activated by palladium catalysts, enabling a wide range of cross-coupling reactions.

Diversification_Pathway Intermediate 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Intermediate->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Catalyst) Intermediate->Sonogashira Other Other Couplings (e.g., Buchwald-Hartwig, Heck) Intermediate->Other ArylProduct 3-Aryl Derivatives Suzuki->ArylProduct AlkynylProduct 3-Alkynyl Derivatives Sonogashira->AlkynylProduct OtherProduct 3-Amino, 3-Alkenyl Derivatives Other->OtherProduct

Caption: Diversification of the 3-Iodo intermediate via cross-coupling.

This strategic diversification allows for the exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core. By introducing various aryl, heteroaryl, alkynyl, and other moieties at the C3 position, researchers can fine-tune the compound's properties to optimize potency, selectivity, and pharmacokinetic profiles against specific biological targets, such as protein kinases implicated in cancer and inflammatory diseases.[7][9][14]

Conclusion

The synthesis of this compound represents a critical and efficient step in leveraging a well-known heterocyclic scaffold for modern drug discovery. The straightforward iodination of Allopurinol using N-Iodosuccinimide provides a high-value intermediate, poised for extensive diversification through established cross-coupling chemistries. This technical guide provides a robust and scientifically-grounded framework for the preparation and application of this key building block, empowering researchers to accelerate the development of novel and impactful therapeutic agents.

References

  • ChemicalBook. (2025). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8.
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  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Macsen Labs. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

  • Clarke's Analysis of Drugs and Poisons. (n.d.). Allopurinol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Mykhalichko, B. M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Huang, W., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o650.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals (Basel), 16(7), 968.
  • Chaikovskii, V. K., Skorokhodov, V. I., & Filimonov, V. D. (2001). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Russian Journal of Organic Chemistry, 37(10), 1503-1504.
  • ResearchGate. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • University of Malaya. (n.d.). Synthesis of Allopurinol. Retrieved from [Link]

  • Wikipedia. (2025). N-Iodosuccinimide. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic study of allopurinol oxidation using aldehyde oxidase, xanthine oxidase and cytochrome P450 enzymes. Retrieved from [Link]

  • FDA Verification Portal. (n.d.). ALLOPURINOL. Retrieved from [Link]

  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Patsnap. (2012). Synthesis method of allopurinol.
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  • Patsnap Synapse. (2024). What is the mechanism of Allopurinol?. Retrieved from [Link]

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The Strategic Intermediate: A Technical Guide to 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a privileged scaffold, interacting with a wide array of biological targets. This guide focuses on a particularly valuable derivative: 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The introduction of an iodine atom at the 3-position transforms the well-known xanthine oxidase inhibitor, allopurinol, into a versatile synthetic intermediate, unlocking a vast chemical space for the development of novel therapeutics.

This document provides an in-depth exploration of the synthesis, functionalization, and application of this key molecule, offering both theoretical insights and practical, field-proven protocols to empower your drug discovery endeavors.

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of purine, where a carbon atom at the 8-position is replaced by a nitrogen atom. This fundamental change in the heterocyclic core has profound implications for its biological activity. The parent compound, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as Allopurinol, is a clinically used drug for the treatment of gout and hyperuricemia.[1][2] It functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.[2][3]

Beyond its role in gout therapy, the pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored as a pharmacophore for a multitude of therapeutic targets. Its ability to mimic adenine allows it to interact with the ATP-binding sites of various kinases, leading to the development of potent inhibitors for cancer therapy.[4][5] Derivatives have shown significant activity against Src kinase, EGFR, VEGFR2, and cyclin-dependent kinases (CDKs).[5][6] Furthermore, modifications of this core have yielded potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide signaling, with applications in cardiovascular and neurological disorders.[7]

Synthesis of the Key Intermediate: this compound

The strategic introduction of an iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidin-4-one core is the gateway to extensive chemical diversification. This is typically achieved through electrophilic iodination of the readily available starting material, allopurinol.

Core Synthesis Workflow

Allopurinol Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) Iodination Electrophilic Iodination (e.g., NIS, I2/KOH) Allopurinol->Iodination Product This compound Iodination->Product cluster_0 Diversification Pathways Intermediate 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Intermediate->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Pd catalyst, Base, Ligand Aryl_Analogs 3-Aryl/Heteroaryl Analogs Suzuki->Aryl_Analogs Alkynyl_Analogs 3-Alkynyl Analogs Sonogashira->Alkynyl_Analogs Amino_Analogs 3-Amino Analogs Buchwald->Amino_Analogs

Caption: Key cross-coupling reactions for diversifying the 3-iodo intermediate.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 3-position of the pyrazolopyrimidine core and various aryl or heteroaryl groups. [8][9][10] Rationale: This reaction typically employs a palladium catalyst, a base, and an organoboron reagent. The choice of catalyst, ligand, and base can be critical for achieving high yields, especially with heterocyclic substrates.

General Step-by-Step Methodology:

  • Preparation: In a reaction vessel, combine this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, DMF/water) and thoroughly degas the mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the appropriate temperature (typically 80-120 °C) and monitor for completion.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position, providing access to a different chemical space and opportunities for further functionalization. [11][12][13] Rationale: This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The copper co-catalyst is crucial for the activation of the alkyne.

General Step-by-Step Methodology:

  • Preparation: Combine this compound (1 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI) in a suitable solvent (e.g., THF, DMF).

  • Base and Degassing: Add an amine base (e.g., triethylamine, diisopropylethylamine) and degas the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 3-position. [14][15] Rationale: This reaction is dependent on a palladium catalyst and a suitable phosphine ligand, which is often sterically hindered to facilitate the reductive elimination step. A strong base is typically required.

General Step-by-Step Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2-1.5 equivalents), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

  • Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction.

  • Work-up and Purification: After completion, cool the reaction, quench carefully, perform an aqueous work-up, and purify the product by column chromatography.

Biological Significance and Applications in Drug Discovery

The diversification of the this compound core has led to the discovery of numerous potent and selective inhibitors of various drug targets.

Table 1: Examples of Biologically Active 3-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives
Target ClassExample Target(s)Key Structural Features of 3-SubstituentTherapeutic Area
Kinase InhibitorsSrc, FLT3, VEGFR2, EGFR, BRKSubstituted aryl and heteroaryl groupsOncology
PDE InhibitorsPDE1, PDE5, PDE9Cyclic and acyclic alkyl and aryl groupsCardiovascular, CNS Disorders
Antiviral AgentsHepatitis B Virus (HBV)Nucleoside analoguesInfectious Diseases

Data synthesized from multiple sources.[4][5][6][7][8]

The ability to tune the properties of the 3-substituent allows for the optimization of potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, the 3-aryl group can be tailored to fit into specific hydrophobic pockets of the ATP-binding site, thereby enhancing binding affinity and selectivity.

Signaling Pathway Context

cluster_kinase Kinase Signaling cluster_pde Cyclic Nucleotide Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Src Src Kinase RTK->Src Downstream Downstream Signaling (Proliferation, Angiogenesis, Survival) Src->Downstream sGC sGC cGMP cGMP sGC->cGMP NO PDE PDE (e.g., PDE5, PDE9) cGMP->PDE Hydrolysis Vasodilation Vasodilation, etc. cGMP->Vasodilation Inhibitor 3-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives Inhibitor->RTK Inhibitor->Src Inhibitor->PDE

Caption: Inhibition of key signaling pathways by pyrazolo[3,4-d]pyrimidine analogs.

Conclusion and Future Perspectives

This compound is a high-value, strategic intermediate that serves as a launchpad for the synthesis of a vast library of biologically active compounds. Its straightforward synthesis from allopurinol and its amenability to a range of robust palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The continued exploration of novel substituents at the 3-position, guided by structure-based drug design and a deeper understanding of target biology, will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors . National Institutes of Health. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines . ResearchGate. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . Arkivoc. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[16][11][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations . National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine . ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones . ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) . National Center for Biotechnology Information. Available at: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 . Pro Progressio Alapítvány. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies . MDPI. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition . National Center for Biotechnology Information. Available at: [Link]

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  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... . RSC Advances. Available at: [Link]

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In silico modeling of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a Kinase Inhibitor Scaffold

Executive Summary

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly protein kinase inhibitors.[1][2] The derivative, this compound, is of particular interest due to its versatile iodine substituent, which serves as a reactive handle for synthetic diversification, enabling extensive Structure-Activity Relationship (SAR) studies.[3] This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this scaffold. We will navigate the computational pipeline from foundational target selection and molecular preparation to advanced predictive modeling. This document is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) model development. The objective is to furnish a robust framework for leveraging computational chemistry to accelerate the discovery of novel kinase inhibitors based on this promising molecular core.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a known cause of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine nucleus is highly analogous to the adenine base of ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[2] Its derivatives have been successfully developed into potent inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2][4][5]

The subject of this guide, this compound, leverages this potent core while introducing a key feature: an iodine atom at the 3-position. This halogen provides a crucial attachment point for a variety of chemical moieties through well-established cross-coupling reactions, allowing chemists to systematically explore the chemical space around the core to optimize binding affinity, selectivity, and pharmacokinetic properties.[3]

In silico modeling is an indispensable tool in this process. By simulating molecular interactions computationally, we can screen vast virtual libraries, prioritize compounds for synthesis, and gain mechanistic insights into their biological activity, thereby reducing the time and cost associated with traditional drug discovery pipelines.[6][7] This guide outlines an integrated computational strategy to explore the therapeutic potential of our lead scaffold.

Chapter 1: Foundational Steps - Target Selection and Molecular Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This chapter details the critical preparatory steps for both the protein target and the small molecule ligand.

Rationale for Target Selection

Given the extensive literature on pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors, a logical starting point is to select a well-characterized protein kinase with high-resolution crystal structures available.[2][5] For this guide, we will use EGFR (PDB ID: 5UFW) as a representative target. This structure is co-crystallized with a pyrazolopyridine inhibitor, providing a validated active site for our modeling studies.[8]

Protocol: Target Protein Preparation

The goal of this protocol is to prepare the raw crystal structure for docking by correcting and refining it.

Causality: Raw PDB files often contain non-essential water molecules, co-factors, and multiple protein chains that can interfere with docking algorithms. Adding hydrogen atoms and assigning correct partial charges are essential for accurately calculating the electrostatic and van der Waals interactions that govern molecular binding.[9][10]

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file (e.g., 5UFW) from the RCSB Protein Data Bank.[11]

  • Clean Structure: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules and any co-factors or ligands not relevant to the binding site of interest.[10] Select the primary protein chain (e.g., Chain A) and delete all others.

  • Add Hydrogens & Assign Charges: Use a structure preparation tool (e.g., the Dock Prep tool in Chimera or the Protein Preparation Wizard in Maestro) to add polar hydrogen atoms and assign atomic partial charges using a standard force field like AMBER.[12]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation process.

  • Save Processed File: Save the cleaned, prepared protein structure in a PDB format for use in subsequent steps.

Protocol: Ligand Preparation

This protocol ensures the ligand, this compound, is in an energetically favorable and correct conformation.

Causality: A small molecule's 3D conformation, charge distribution, and protonation state significantly impact its binding potential. Energy minimization finds a low-energy, stable conformation, which is more representative of its state in a biological system.

Step-by-Step Methodology:

  • Generate 2D Structure: Draw the molecule in a chemical drawing program (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Use the program's built-in tools to generate an initial 3D structure.

  • Assign Partial Charges & Minimize Energy: Import the 3D structure into a modeling suite (e.g., Avogadro, Maestro). Assign partial charges using a method like Gasteiger. Perform energy minimization using a universal force field such as MMFF94 or UFF to obtain a stable conformer.

  • Save Ligand File: Save the final, optimized 3D structure in a suitable format (e.g., MOL2 or SDF).

cluster_target Target Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure Clean Clean PDB File (Remove Water, Select Chain) PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH MinP Energy Minimization AddH->MinP PDB_out Prepared Protein.pdb MinP->PDB_out Draw Draw 2D Structure Convert3D Generate 3D Conformation Draw->Convert3D AddC Assign Charges & Minimize Energy Convert3D->AddC MOL2_out Prepared Ligand.mol2 AddC->MOL2_out cluster_output Analysis InputP Prepared Protein.pdb PDBQT Convert to PDBQT Format InputP->PDBQT InputL Prepared Ligand.mol2 InputL->PDBQT Config Create Configuration File PDBQT->Config Grid Define Grid Box (Search Space) Grid->Config Run Run AutoDock Vina Simulation Config->Run Log Binding Affinities (kcal/mol) Run->Log Poses Visualize Binding Poses Run->Poses Interact Analyze Key Interactions Poses->Interact

Caption: Molecular Docking Workflow.
Data Presentation: Docking Results

Summarize the docking output in a clear, tabular format.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)Interaction Type
1-8.9Met793, Leu718H-Bond, Hydrophobic
2-8.5Gly796, Cys797H-Bond, Pi-Alkyl
3-8.2Leu844, Thr790Hydrophobic

Chapter 3: Assessing Complex Stability - Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a likely binding pose, MD simulations offer a dynamic view, assessing the stability and behavior of the protein-ligand complex in a simulated physiological environment over time. [13][14]

Rationale for MD Simulations

An MD simulation is a critical validation step. A ligand that appears promising in docking may be unstable in the binding pocket. MD simulations test the stability of the docked pose, revealing whether the key interactions identified in docking are maintained over a period of nanoseconds. [12][14]This provides a much higher degree of confidence in the predicted binding mode.

Detailed Protocol: MD Simulation with GROMACS

This protocol outlines the primary steps for running an MD simulation on the top-ranked protein-ligand complex from docking.

Causality: The system must be solvated to mimic the aqueous cellular environment. Ions are added to neutralize the system's charge. Energy minimization removes steric clashes before the simulation begins. Equilibration gradually brings the system to the desired temperature and pressure, ensuring stability before the final production run where data is collected. [15] Step-by-Step Methodology:

  • System Setup:

    • Topology Generation: Generate topology files for both the protein (using a force field like AMBER99SB) and the ligand (using a tool like CGenFF or ACPYPE).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts.

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the complex.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density.

  • Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and is stable. [12] * RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein. [12] * Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

cluster_equil Equilibration cluster_analysis Trajectory Analysis Input Top-Ranked Docked Complex Setup System Setup (Topology, Solvation, Ions) Input->Setup Min Energy Minimization Setup->Min NVT NVT (Temperature) Min->NVT NPT NPT (Pressure) NVT->NPT Prod Production MD Run (50-100 ns) NPT->Prod RMSD RMSD (Stability) Prod->RMSD RMSF RMSF (Flexibility) Prod->RMSF Hbond Interaction Persistence Prod->Hbond

Caption: Molecular Dynamics Simulation Workflow.

Chapter 4: Building Predictive Models - Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. [16][17]This allows for the prediction of activity for new, yet-to-be-synthesized molecules, guiding lead optimization efforts. [7][18]

Trustworthiness through Validation

A QSAR model is only useful if it is predictive. Therefore, rigorous validation is non-negotiable. The dataset is split into a "training set" to build the model and an independent "test set" to validate its predictive power on compounds it has not seen before. [16]

Conceptual Protocol: 2D-QSAR Model Development

Causality: The fundamental principle of QSAR is that a molecule's structure dictates its function. [17]By converting structural features into numerical "descriptors" (e.g., molecular weight, logP, number of hydrogen bond donors), we can use statistical methods to find which descriptors are most correlated with biological activity.

Step-by-Step Methodology:

  • Dataset Curation: Collect a dataset of pyrazolo[3,4-d]pyrimidine analogs with experimentally determined biological activity (e.g., IC₅₀ values) against the target of interest. Ensure the data is consistent and covers a significant range of activity.

  • Descriptor Calculation: For each molecule, calculate a wide range of 2D and 3D molecular descriptors using software like PaDEL-Descriptor or RDKit.

  • Data Splitting: Divide the dataset rationally into a training set (~80%) and a test set (~20%).

  • Feature Selection & Model Building: Use a feature selection algorithm to identify the most relevant descriptors. Build a model using a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest. [16]5. Model Validation:

    • Internal Validation: Assess the model's fit to the training data (R²) and its robustness using cross-validation (Q²).

    • External Validation: Use the model to predict the activity of the test set compounds. The predictive R² (R²_pred) is the most critical metric for evaluating the model's real-world utility. [16]

Data Curate Dataset (Structures + IC50s) Desc Calculate Molecular Descriptors Data->Desc Split Split Data (Train/Test) Desc->Split Build Build Model (Training Set) Split->Build External External Validation (R²_pred) Split->External Internal Internal Validation (Q²) Build->Internal Internal->External Predict Predict New Compounds External->Predict

Caption: The QSAR Development and Validation Cycle.
Data Presentation: QSAR Model Statistics

A good predictive model will have high values for the following statistical metrics.

MetricDescriptionAcceptable Value
Coefficient of determination (Goodness of fit)> 0.6
Cross-validated R² (Robustness)> 0.5
R²_predPredictive R² on external test set (Predictive Power)> 0.6

Integrated Strategy & Future Directions

This guide has presented a cohesive, multi-step in silico workflow. The journey begins with identifying a promising binding mode via molecular docking . This static hypothesis is then rigorously tested for stability in a dynamic environment using MD simulations . Finally, with a validated binding hypothesis and a dataset of known analogs, QSAR modeling provides a predictive engine to guide the design of the next generation of compounds.

The insights from these models—the key interactions from docking and MD, and the important structural features from QSAR—should be used to design novel derivatives of this compound. These new virtual compounds can then be run back through the same computational cascade, creating a powerful, iterative cycle of design and evaluation that can dramatically accelerate the journey toward a viable drug candidate.

References

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • Yadav, B. S. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. Available at: [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Available at: [Link]

  • Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Silico Drug Design. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Available at: [Link]

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design?. Available at: [Link]

  • El-Malah, A. A., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 27(23), 8527. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Guest, E. E. (2020). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]

  • Sabe, V. T., et al. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology, 2582, 127-147. Available at: [Link]

  • Verma, J., et al. (2022). Quantitative structure–activity relationship-based computational approaches for the screening of drugs for COVID-19. In Silico Drug Design Approaches for COVID-19. Available at: [Link]

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  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4930. Available at: [Link]

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A Strategic Guide to Unveiling the Biological Potential of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The proposed workflow is designed to efficiently identify and validate the compound's mechanism of action and therapeutic potential, with a strong emphasis on its likely role as a kinase inhibitor, a characteristic suggested by its core scaffold.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2] The iodo-substituent at the 3-position further enhances the potential for kinase interaction, making this class of molecules a prime candidate for investigation in oncology and other signaling-driven diseases.[3] This guide will provide researchers, scientists, and drug development professionals with a robust framework for a thorough investigation of this promising compound.

Part 1: Foundational Screening - A Broad Net for Biological Activity

The initial phase of screening is designed to cast a wide net, identifying the general biological effects of the compound and guiding the direction of more focused subsequent investigations. This stage prioritizes high-throughput assays to rapidly assess cytotoxicity and potential broad-spectrum antimicrobial activity.

Cytotoxicity Profiling across Diverse Cancer Cell Lines

A primary investigation into the anticancer potential of this compound is warranted due to the known anticancer activities of many pyrazolopyrimidine derivatives.[4][5][6][7] A cell viability assay, such as the MTT assay, will be employed across a panel of cancer cell lines to determine the compound's cytotoxic or cytostatic effects.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
K562Leukemia2.5
HEK293Normal Kidney> 100
Antimicrobial Activity Screening

Given that some pyrazolopyrimidine analogs have demonstrated antibacterial and antifungal properties, a preliminary screen for antimicrobial activity is a cost-effective way to broaden the potential applications of the compound.[9][10]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Compound Dilution: Perform a serial dilution of the compound in a 96-well plate with appropriate growth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth (e.g., 24-48 hours at 37°C for bacteria, 48-72 hours at 30°C for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Part 2: Target Identification and Validation - From Broad Effects to Specific Mechanisms

Assuming the foundational screening reveals significant cytotoxic activity against cancer cell lines, the next logical step is to identify the specific molecular targets responsible for this effect. The workflow below outlines a systematic approach to pinpointing and validating the compound's mechanism of action, with a primary hypothesis centered on kinase inhibition.

Screening_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & MOA cluster_3 Phase 4: Lead Optimization & Preclinical A Compound Synthesis & Characterization B High-Throughput Cytotoxicity Screen (Cancer Cell Line Panel) A->B C Preliminary Antimicrobial Screen A->C D Broad Kinase Panel Screen (Biochemical Assay) B->D F Computational Docking Studies D->F G Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) D->G E Affinity Chromatography-Mass Spectrometry E->G H Western Blotting for Downstream Signaling G->H J Structure-Activity Relationship (SAR) Studies G->J I Cell Cycle & Apoptosis Assays H->I H->J K In Vivo Efficacy Studies (Xenograft Models) J->K L ADME/Tox Profiling J->L

Figure 1: A comprehensive workflow for the biological activity screening of this compound.

Broad Kinase Panel Screening

To test the primary hypothesis of kinase inhibition, the compound should be screened against a large, diverse panel of kinases. This will identify potential primary targets and provide an initial assessment of selectivity.

Experimental Protocol: Kinase Panel Screen (e.g., KinomeScan)

  • Compound Submission: Submit the compound to a commercial vendor offering a broad kinase panel screen (e.g., Eurofins DiscoverX, Reaction Biology).

  • Assay Principle: These assays typically involve competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, often via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: The results are usually reported as the percentage of kinase remaining bound to the immobilized ligand at a given concentration of the test compound. Hits are identified as kinases showing significant displacement by the compound.

Unbiased Target Deconvolution

In parallel with the kinase screen, an unbiased approach to target identification can uncover unexpected mechanisms of action. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[11][12]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of the compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a cancer cell line that showed high sensitivity to the compound.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to the compound.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Validation: Potential targets identified by this method must be validated using orthogonal assays.

Part 3: In-depth Mechanistic Studies and Preclinical Evaluation

Once primary targets are identified, the focus shifts to validating these targets in a cellular context and exploring the downstream consequences of their inhibition. This phase also includes initial steps towards evaluating the compound's drug-like properties.

Cellular Target Engagement

It is crucial to confirm that the compound engages its intended target within living cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can provide this evidence.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cells at a range of temperatures. Target engagement by the compound will stabilize the target protein, leading to a higher melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Elucidation of Downstream Signaling Pathways

Inhibition of a target kinase is expected to modulate downstream signaling pathways. Western blotting can be used to assess the phosphorylation status of known substrates of the target kinase.

Signaling_Pathway cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Cellular Response A Growth Factor Receptor B Target Kinase (e.g., Src, EGFR) A->B Activation C Downstream Substrate B->C Phosphorylation D Proliferation C->D E Survival C->E F Metastasis C->F X 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one X->B Inhibition

Figure 2: A generalized signaling pathway illustrating the potential mechanism of action of this compound as a kinase inhibitor.

Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for any compound with therapeutic potential.[13][14][15][16][17]

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.[14]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • hERG Channel Inhibition: Evaluate the compound's potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.[18]

  • Cytotoxicity in Normal Cells: Assess the compound's toxicity in non-cancerous cell lines (e.g., HEK293, primary hepatocytes) to determine its therapeutic window.

Data Presentation: Hypothetical ADME/Tox Data

AssayResultInterpretation
Microsomal Stability (t1/2)> 60 minLow metabolic clearance
Plasma Protein Binding85%Moderate binding
hERG Inhibition (IC50)> 30 µMLow risk of cardiotoxicity
HEK293 Cytotoxicity (IC50)> 100 µMHigh therapeutic index

Conclusion

The systematic screening cascade detailed in this guide provides a robust and efficient framework for elucidating the biological activity of this compound. By starting with broad phenotypic screens and progressively narrowing the focus to specific molecular targets and pathways, researchers can effectively navigate the complex process of drug discovery. The strong rationale for this compound's potential as a kinase inhibitor provides a clear and compelling direction for these investigations. The integration of biochemical, cellular, and in silico methods, as outlined, will not only reveal the compound's mechanism of action but also provide the critical data necessary to justify its advancement into further preclinical and clinical development.

References

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • PubMed. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. [Link]

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Methodological & Application

Application Note: A Protocol for Characterizing 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a Putative Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for developing kinase inhibitors due to its bioisosteric resemblance to adenine.[1][2][3] This framework is central to numerous ATP-competitive inhibitors.[1] The introduction of an iodo-substituent, as seen in 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, suggests the potential for targeted covalent inhibition, a mechanism employed by highly successful drugs. For instance, the related compound 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a key intermediate in the synthesis of the covalent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[4] This application note provides a comprehensive framework and detailed protocols for the biochemical characterization of this compound, focusing on methodologies appropriate for evaluating time-dependent, irreversible inhibition of a target protein kinase.

The Principle of Targeted Covalent Inhibition

Unlike reversible inhibitors that bind and dissociate from their target, targeted covalent inhibitors (TCIs) form a stable, covalent bond with a specific amino acid residue, typically a cysteine, within the active site.[5] This process follows a two-step mechanism:

  • Reversible Binding (Ki): The inhibitor first binds non-covalently to the kinase's active site with a specific affinity, defined by the inhibition constant (Ki).

  • Irreversible Inactivation (kinact): Following initial binding, a reactive electrophilic group on the inhibitor forms a covalent bond with a proximal nucleophilic residue on the protein. This chemical reaction proceeds at a specific rate, defined by the rate constant of inactivation (kinact).[6]

Due to this mechanism, a simple IC50 value, which measures potency at a fixed time point, is insufficient and can be misleading. The true measure of a covalent inhibitor's efficiency is the second-order rate constant, kinact/Ki , which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.[5][7] Therefore, assays must be designed to measure the time-dependent loss of enzyme activity.

G E_I E + I (Kinase + Inhibitor) E_I_complex E•I (Reversible Complex) E_I->E_I_complex k_on / k_off (Binding Affinity, K_i) E_I_complex->E_I E_I_covalent E-I (Covalent Adduct) E_I_complex->E_I_covalent k_inact (Inactivation Rate) caption Mechanism of Targeted Covalent Inhibition.

Caption: The two-step mechanism of covalent inhibition.

Assay Technology Selection for Covalent Inhibitors

To accurately determine the kinetic parameters of a covalent inhibitor, an assay must be robust, sensitive, and capable of measuring enzymatic product formation over time.

  • Recommended Primary Assay: Luminescence-Based ADP Detection (ADP-Glo™) The ADP-Glo™ Kinase Assay is a universal, homogeneous method that quantifies the amount of ADP produced during a kinase reaction.[8] Its key advantages include high sensitivity, a stable luminescent signal, and broad applicability to virtually any kinase, making it ideal for measuring reaction progress in kinetic studies.[8][9] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP produced is converted back to ATP and quantified using a luciferase/luciferin reaction.[8]

  • Orthogonal Validation Method: Mass Spectrometry (MS) Intact protein mass spectrometry is the definitive method to confirm covalent modification.[6] By comparing the mass of the kinase before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[6][10] This provides unequivocal evidence of the proposed mechanism.

Experimental Protocols

This section details the step-by-step methodology for characterizing this compound with a generic serine/threonine kinase. Note: All concentrations and incubation times should be optimized for the specific kinase of interest.

Part A: Reagent Preparation and Quality Control

Proper preparation of reagents is critical for reproducible results.

ReagentStock ConcentrationSolvent/BufferStorageNotes
Test Inhibitor (Compound)10 mM100% DMSO-20°C or -80°C, desiccatedEnsure complete dissolution. The pyrazolo[3,4-d]pyrimidine core is generally stable.[11] Perform serial dilutions in DMSO, then into assay buffer for final concentrations, keeping the final DMSO concentration ≤1%.
Target Kinase (e.g., PKA)100 µg/mLVendor-recommended storage buffer-80°CAliquot to avoid freeze-thaw cycles. Determine the optimal enzyme concentration that yields a linear reaction rate for at least 60 minutes and consumes <20% of the substrate ATP.
Peptide Substrate (e.g., Kemptide)10 mMNuclease-free water-20°CThe concentration should be at or near the Km for the kinase to ensure the reaction is sensitive to inhibition.
ATP 10 mMNuclease-free water-20°CThe ATP concentration should be at or near the Km for the kinase. This is crucial for accurately determining competitive binding constants.
10X Kinase Assay Buffer 10X250 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 10 mM DTT, 0.5 mg/mL BSA4°CDTT is included to maintain a reducing environment but should be used cautiously if it interferes with the inhibitor's reactivity. BSA helps prevent non-specific binding of the enzyme to plate wells.
Part B: Workflow for Determining Time-Dependent Inhibition

This experiment measures the rate of enzyme inactivation at a single, high concentration of the inhibitor.

G cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Kinase Reaction cluster_2 Step 3: Signal Detection A Dispense Kinase and Inhibitor (or DMSO control) into plate B Incubate at various time points (e.g., 0, 5, 15, 30, 60 min) A->B C Initiate reaction by adding Substrate/ATP Master Mix B->C D Incubate for a fixed time (e.g., 20 min in linear range) C->D E Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G Read Luminescence F->G caption Workflow for Time-Dependent Inhibition Assay.

Caption: Workflow for Time-Dependent Inhibition Assay.

Detailed Protocol:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1X Kinase Reaction Buffer.

  • Inhibitor Dilution: Prepare a working solution of the test inhibitor at 2X the final desired concentration in 1X Kinase Reaction Buffer. Also prepare a "DMSO only" control.

  • Pre-incubation: In a 384-well white assay plate, add 5 µL of 2X Kinase solution to wells. Add 5 µL of 2X inhibitor solution (or DMSO control) to start the pre-incubation.

  • Time Course: Incubate the plate at room temperature. At each designated time point (e.g., 0, 10, 20, 40, 60 minutes), proceed to the next step for a set of wells.

  • Initiate Kinase Reaction: Start the enzymatic reaction by adding 10 µL of a 2X Substrate/ATP Master Mix to the wells. Mix briefly on a plate shaker.

  • Enzymatic Reaction: Incubate for a fixed period (e.g., 30 minutes) that is within the predetermined linear range of the kinase reaction.

  • Detect ADP Production:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[8]

    • Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[8]

  • Read Plate: Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • For each pre-incubation time point, calculate the percent remaining activity relative to the DMSO control.

    • Plot ln(% Activity) vs. Pre-incubation Time (s). The slope of this line represents the observed rate of inactivation (kobs).

Part C: Determination of Kinetic Parameters (kinact and Ki)

This experiment expands on Part B by using a range of inhibitor concentrations to separate the contributions of binding and reactivity.

  • Setup: Follow the protocol from Part B, but instead of a single inhibitor concentration, prepare a serial dilution of the inhibitor (e.g., 8 concentrations ranging from 0 to 10 µM).

  • Procedure: For each inhibitor concentration, perform the time-dependent inhibition assay as described above to determine a kobs value.

  • Data Analysis:

    • Plot the calculated kobs values against the corresponding [Inhibitor] concentration.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors[6]:

      kobs = kinact * [I] / (Ki + [I])

    • From this non-linear regression, you can determine the values for kinact (the maximum rate of inactivation at saturating inhibitor concentration) and Ki (the inhibitor concentration at which the inactivation rate is half of kinact).

ParameterDefinitionSignificance
Ki Inhibition constantReflects the initial, non-covalent binding affinity of the inhibitor for the kinase. A lower Ki indicates tighter binding.
kinact Maximum rate of inactivationThe first-order rate constant for covalent bond formation once the inhibitor is bound.
kinact/Ki Second-order rate constantThe most important metric for covalent inhibitor efficiency, reflecting both binding and reactivity.

Data Interpretation and Validation

  • Confirmation of Covalent Modification: A linear relationship between kobs and increasing inhibitor concentrations (at [I] << Ki) is indicative of covalent inhibition. The ultimate proof requires direct measurement of the covalent adduct by mass spectrometry.[6][10]

  • "Dialysis" or "Washout" Experiment: To further support irreversible binding, a kinase can be pre-incubated with the inhibitor, then subjected to dialysis or rapid dilution to remove unbound inhibitor. If the kinase activity does not recover, it suggests an irreversible, likely covalent, mechanism.

Conclusion

Characterizing this compound requires a departure from standard IC50-centric protocols. By employing time-dependent inhibition assays, researchers can elucidate the key kinetic parameters (kinact and Ki) that truly define the potency and efficiency of a putative covalent inhibitor. The use of robust, luminescence-based detection platforms like ADP-Glo™ provides the sensitivity and reliability needed for these detailed kinetic studies. This rigorous biochemical approach, validated by orthogonal methods like mass spectrometry, is essential for advancing promising covalent inhibitors in the drug development pipeline.

References

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.

  • Tanega, C., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports.

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.

  • Zhang, Y., et al. (2015). Fluorescence detection techniques for protein kinase assay. ResearchGate.

  • Potjewyd, F., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.

  • Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLOS ONE.

  • Lonsdale, R., & Burgess, J. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Current Protocols.

  • BMG LABTECH. Fluorescence Polarization Detection.

  • Tran, V., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry.

  • BioKin, Ltd. Covalent Inhibition Kinetics.

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening.

  • Gehringer, M. (2025). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. ACS Fall 2025 Meeting.

  • Chem-Impex. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Zhang, Y., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. The Journal of Physical Chemistry B.

  • Qingmu Pharmaceutical. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • CPHI Online. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Bridge Organics. 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

  • Sigma-Aldrich. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • PharmaCompass. 1,5-Dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one.

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.

  • Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Yadava, U., et al. (2013). Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. Journal of Molecular Modeling.

  • ResearchGate. Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones.

  • de Oliveira, P. G., et al. (2024). Discovery of pyrazolo[3,4-d]pyrimidines as novel mitogen-activated protein kinase kinase 3 (MKK3) inhibitors. Bioorganic & Medicinal Chemistry.

  • Špačková, N., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.

  • Ghattass, M. A., et al. (2015). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Investigational New Drugs.

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Van den Eynde, T., et al. (2011). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm.

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3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a Versatile Scaffold for Covalent Chemical Probe Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2] This guide focuses on a key derivative, this compound, and its strategic application as a precursor for creating sophisticated covalent chemical probes. These probes are instrumental in identifying and validating novel therapeutic targets within the human kinome and beyond. We will delve into the rationale, synthesis, and detailed application of these probes, providing a comprehensive framework for their use in target discovery and validation workflows.

The core principle behind this application is the transformation of the inert 3-iodo-pyrazolopyrimidine core into a reactive, target-seeking molecule. This is achieved by introducing two key functionalities: a reactive "warhead" that forms a covalent bond with a target protein, and a bioorthogonal "handle" for detection and enrichment. The resulting chemical probe becomes a powerful tool for activity-based protein profiling (ABPP), a chemoproteomic strategy to map the active sites of enzymes in complex biological systems.

I. From Inert Scaffold to Potent Probe: A Synthetic Strategy

The conversion of this compound into a functional chemical probe is a multi-step process. The iodine atom at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[3] This allows for the introduction of a custom-designed side chain containing both the acrylamide warhead and an alkyne handle for subsequent bioorthogonal ligation.

A representative synthetic route is outlined below:

Probe_Synthesis_Workflow A 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one C Sonogashira Coupling (Pd/Cu catalysis) A->C B Heterobifunctional Linker (Acrylamide-Alkyne) B->C D Covalent Chemical Probe C->D

Caption: Synthetic workflow for the covalent chemical probe.

Protocol 1: Synthesis of a Pyrazolopyrimidine-Based Covalent Probe

This protocol is a representative example and may require optimization based on the specific heterobifunctional linker used.

  • Preparation of the Heterobifunctional Linker: Synthesize a linker molecule containing both an acrylamide moiety and a terminal alkyne. This can be achieved through standard amide coupling reactions between acryloyl chloride and an appropriate amino-alkyne.

  • Sonogashira Coupling Reaction:

    • In a reaction vessel, combine this compound (1 equivalent), the synthesized acrylamide-alkyne linker (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.2 equivalents).

    • Add a suitable solvent (e.g., anhydrous THF) and a base (e.g., diisopropylamine).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the product using column chromatography to yield the final covalent chemical probe.

II. Mechanism of Action: Covalent Target Engagement

The resulting probe is designed to first bind reversibly to the ATP-binding pocket of target kinases, guided by the pyrazolopyrimidine scaffold. This initial binding event positions the acrylamide "warhead" in close proximity to a nucleophilic cysteine residue often found in or near the active site of many kinases.[4] A subsequent Michael addition reaction leads to the formation of an irreversible covalent bond, effectively trapping the probe on its target protein.

Mechanism_of_Action cluster_0 Reversible Binding cluster_1 Covalent Modification Probe Probe Kinase Kinase Active Site (with Cysteine) Probe->Kinase Non-covalent interaction Covalent_Complex Covalently-Linked Probe-Kinase Complex Kinase->Covalent_Complex Michael Addition

Caption: Mechanism of covalent target engagement by the probe.

III. Application I: Proteome-Wide Target Identification via Chemoproteomics

The alkyne handle on the probe allows for its detection and enrichment from complex biological samples using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3] By using an azide-functionalized reporter tag, such as biotin-azide, the probe-labeled proteins can be selectively captured on streptavidin beads and subsequently identified by mass spectrometry.

Chemoproteomics_Workflow A Treat cells with covalent probe B Cell Lysis A->B C Click Chemistry: Add Biotin-Azide, CuSO4, Ligand, Reducing Agent B->C D Streptavidin Pulldown C->D E On-bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Target Protein Identification F->G

Caption: Chemoproteomics workflow for target identification.

Protocol 2: Chemoproteomic Profiling of the Covalent Probe

  • Cell Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with the covalent probe at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Include a DMSO-treated vehicle control and a competition control where cells are pre-incubated with a non-alkynylated version of the inhibitor before adding the probe.

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Determine the protein concentration of the lysates using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry components: biotin-azide, copper(II) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., TCEP).

    • Incubate the reaction for 1 hour at room temperature.

  • Streptavidin Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides and prepare them for LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated samples compared to the controls. These are the potential targets of the covalent probe.

Sample Probe Concentration (µM) Key Target(s) Identified Spectral Counts (Target)
Vehicle0-0
Probe1Kinase X, Kinase Y25, 15
Probe10Kinase X, Kinase Y, Protein Z80, 50, 10
Competition10Protein Z8
Table 1: Example data from a chemoproteomics experiment.
IV. Application II: In-Situ Target Engagement Validation with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that the probe binds to its target inside intact cells.[5][6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the probe indicates target engagement.

CETSA_Workflow A Treat cells with probe or vehicle control B Heat cell aliquots to different temperatures A->B C Cell Lysis (for intact cell CETSA) B->C D Centrifugation to remove aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves and determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3: Western Blot-Based CETSA

  • Cell Treatment:

    • Treat cultured cells with the covalent probe at a saturating concentration or with a vehicle control for 1-2 hours.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Quantification:

    • Collect the supernatants containing the soluble protein fraction.

    • Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature.

    • Plot the normalized intensities against temperature to generate melting curves for both the vehicle- and probe-treated samples. A rightward shift in the curve for the probe-treated sample confirms target engagement.

Temperature (°C) Vehicle Control (Normalized Intensity) Probe-Treated (Normalized Intensity)
401.001.00
500.950.98
540.520.92
580.150.65
620.050.25
Table 2: Example data from a CETSA experiment.
V. A Self-Validating System: Ensuring Scientific Integrity

The combination of chemoproteomics and CETSA creates a robust, self-validating system. Chemoproteomics provides an unbiased, proteome-wide view of the probe's interactions, identifying both on-target and potential off-target proteins. CETSA then serves as an orthogonal method to confirm the engagement of the highest-priority targets in a physiological context. The inclusion of appropriate controls, such as competition experiments and the use of structurally related but inactive probes, is critical to ensure the trustworthiness of the results.[7]

References

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148-53. [Link]

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Semantic Scholar. [Link]

  • Donovan, K. A., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 25(11), 1341–1352.e9. [Link]

  • Donovan, K. A., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Journal of Medicinal Chemistry, 67(4), 2837–2848. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Saei, A. A., et al. (2021). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). In Methods in Molecular Biology (Vol. 2349, pp. 167-179). Springer. [Link]

  • Shaw, J., et al. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 735-748. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 183-200. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Characterization of Covalent Pyrazolopyrimidine-MKK7 Complexes and a Report on a Unique DFG-in/Leu-in Conformation of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). Journal of Medicinal Chemistry, 62(11), 5541-5546. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419–2427. [Link]

  • Zhang, Z., et al. (2024). ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Semantic Scholar. [Link]

  • Gehringer, M., & Laufer, S. (2019). Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]

  • Ahmed, H. H., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • de Vries, M., et al. (2018). Covalent Inhibition of Kinases. In Royal Society of Chemistry. [Link]

  • de Vries, M., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Journal of Medicinal Chemistry, 65(16), 11295–11304. [Link]

  • Sutanto, F., et al. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Certara. [Link]

  • de Mol, E., et al. (2016). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 7(3), 517-523. [Link]

  • ResearchGate. (n.d.). Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments, typically <300 Da) that bind to a biological target with low affinity.[3][4] These initial weak interactions are then optimized through structure-guided chemistry to yield highly potent and selective drug candidates.[5][6] A key strategy for success in FBDD, particularly in kinase inhibitor discovery, is the use of "privileged scaffolds." These are molecular frameworks that are known to bind to specific families of proteins. The 1H-pyrazolo[3,4-d]pyrimidine core is one such exemplary scaffold.[7][8][9] Its structure acts as a bioisostere of adenine, enabling it to form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases, a region often referred to as the hinge.[7][9]

This guide focuses on a particularly versatile derivative: 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The strategic placement of the iodine atom on this privileged scaffold provides a reactive handle for rapid chemical elaboration, making it an ideal starting point for FBDD campaigns aimed at developing novel kinase inhibitors.

The Strategic Advantage of this compound

The utility of this fragment is rooted in its unique combination of structural and chemical properties:

  • The Privileged Core: The pyrazolo[3,4-d]pyrimidin-4-one scaffold consistently orients itself to form two key hydrogen bonds with the kinase hinge region, mimicking the binding of the adenine portion of ATP.[7] This foundational interaction provides a robust anchor point for the fragment.

  • The "Poised" Iodine Atom: The iodine at the 3-position is not merely a placeholder. It is a "poised" functional group, ready for facile elaboration via well-established cross-coupling reactions, most notably the Suzuki coupling.[7] This allows for the systematic and efficient exploration of chemical space around the core scaffold, a critical step in optimizing fragment hits.

  • Vectorial Exploration of SAR: The C3-position of the scaffold typically points towards the solvent-exposed region of the ATP binding site. Modifying this position allows for the introduction of various functionalities to pick up additional interactions and build potency and selectivity without disrupting the core hinge-binding interactions.

  • Favorable Physicochemical Properties: As a fragment, it adheres to the "Rule of Three," possessing low molecular weight, a limited number of hydrogen bond donors and acceptors, and low complexity, which increases the probability of finding a complementary binding site on a protein surface.[5]

FBDD Workflow Using the Iodinated Pyrazolopyrimidine Scaffold

A typical FBDD campaign using this compound follows a multi-stage, iterative process. The goal is to identify its binding to a target of interest and then systematically build upon this core to develop a potent and selective inhibitor.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Characterization cluster_2 Phase 3: Fragment Elaboration FragLib Fragment Library (Containing 3-Iodo-Pyrazolopyrimidine) PrimScreen Primary Biophysical Screen (e.g., Thermal Shift, SPR) FragLib->PrimScreen Hits Initial Fragment Hits PrimScreen->Hits Weak Binders (μM-mM Kd) OrthoScreen Orthogonal Screen (e.g., NMR, ITC) Hits->OrthoScreen Confirm Binding Xtal X-Ray Crystallography OrthoScreen->Xtal Validated Hits StructData Fragment-Bound Structure Xtal->StructData MedChem Structure-Guided Medicinal Chemistry (e.g., Suzuki Coupling) StructData->MedChem SAR SAR Generation MedChem->SAR Lead Potent Lead Compound (nM Ki) SAR->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Implementation

Part 1: Primary Screening via Differential Scanning Fluorimetry (Thermal Shift Assay)

The thermal shift assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[10][11] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[12][13] A positive shift in Tm indicates that the fragment stabilizes the protein.

Objective: To identify fragments from a library that bind to and stabilize the target protein.

Materials:

  • Target protein (≥95% purity), stock solution at 1-2 mg/mL.

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound and other library fragments (100 mM stocks in DMSO).

  • Assay buffer (previously optimized for protein stability).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Protocol:

  • Preparation of Master Mixes:

    • Prepare a "Protein + Dye" master mix. For a 96-well plate with a final volume of 20 µL/well, this would contain the target protein at a final concentration of 2 µM and SYPRO Orange at a final concentration of 5x in the assay buffer.

    • Causality: The protein concentration needs to be sufficient to produce a robust fluorescent signal, while the dye concentration is optimized to detect the unfolding transition without causing protein precipitation.

  • Fragment Dispensing:

    • In the PCR plate, dispense 0.2 µL of each 10 mM fragment stock solution (from a 100 mM master stock diluted in DMSO) to individual wells. This will yield a final fragment concentration of 100 µM in a 20 µL reaction volume, with a final DMSO concentration of 1%.

    • Include "DMSO only" wells as a negative control.

  • Reaction Assembly:

    • Add 19.8 µL of the "Protein + Dye" master mix to each well containing the pre-dispensed fragment or DMSO.

    • Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.[12]

    • Set up a melt curve protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 1 °C/minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • Calculate the first derivative of each curve. The peak of the derivative curve corresponds to the melting temperature (Tm).

    • A "hit" is identified by a significant positive thermal shift (ΔTm) compared to the DMSO control (typically ΔTm ≥ 2 °C).

ParameterTypical ValueRationale
Final Protein Conc.2-5 µMEnsures a detectable unfolding transition.
Final Fragment Conc.100-500 µMSufficiently high to detect weak binding.
Final DMSO Conc.≤ 1%Minimizes solvent effects on protein stability.
ΔTm Hit Threshold≥ 2 °CBalances hit identification with false positive rate.
Part 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free detection of binding events.[14][15] It is an excellent orthogonal method to validate hits from a primary screen and to determine binding affinity (KD) and kinetics.[16][17]

Objective: To confirm the binding of initial hits and quantify their binding affinity to the target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).

  • Target protein.

  • Validated fragment hits from the primary screen.

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for small fragment binding.

    • Use one flow cell as a reference surface (activated and blocked without protein immobilization) to subtract non-specific binding and bulk refractive index changes.[17]

  • Binding Analysis:

    • Prepare a dilution series of the fragment hit (e.g., 6 concentrations ranging from 1 µM to 200 µM) in running buffer. Ensure the DMSO concentration is identical in all samples and the running buffer to avoid solvent mismatch artifacts.[16]

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate.

    • Record the sensorgrams, which show the binding response over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

SPR_Workflow cluster_0 SPR Experiment cluster_1 Data Analysis Immobilize 1. Immobilize Target Protein on Sensor Chip Inject 2. Inject Fragment Solutions (Concentration Series) Immobilize->Inject Detect 3. Detect Binding Response (Sensorgram) Inject->Detect RefSubtract 4. Reference Subtraction Detect->RefSubtract Plot 5. Plot Response vs. Concentration RefSubtract->Plot Fit 6. Fit to Binding Model Plot->Fit Result KD (Affinity) Fit->Result

Figure 2: Workflow for Hit Validation using Surface Plasmon Resonance (SPR).

Part 3: Structure-Guided Elaboration via Suzuki Coupling

Once a fragment hit like this compound is validated and its binding mode is determined by X-ray crystallography, the iodine atom serves as the key anchor for chemical synthesis. The Suzuki cross-coupling reaction is a robust and versatile method for this purpose.[7]

Objective: To synthesize a small library of analogues by coupling various boronic acids to the 3-position of the pyrazolopyrimidine core to probe the surrounding pocket and improve binding affinity.

General Protocol for Suzuki Coupling:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1 equivalent).

    • Add the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents).

    • Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 equivalents).

    • Add a base, such as K2CO3 or Cs2CO3 (2-3 equivalents).

    • Add a solvent mixture, typically a combination of an organic solvent (e.g., DMF, Dioxane) and water.[7]

  • Reaction Execution:

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Heat the reaction mixture, typically between 80-100 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 3-substituted pyrazolopyrimidine derivative.

The newly synthesized compounds are then re-evaluated in the biophysical and biochemical assays to determine their affinity and build a structure-activity relationship (SAR) that guides the next round of design. This iterative cycle of design, synthesis, and testing is the engine of FBDD that drives fragment hits towards potent, drug-like molecules.[18][19]

Conclusion

This compound is more than just a fragment; it is a strategic tool for efficient drug discovery. Its privileged core ensures a high probability of interacting with kinase targets, while the poised iodine atom provides a direct and versatile route for chemical optimization. By integrating biophysical screening techniques like thermal shift assays and SPR with structure-guided synthetic chemistry, research teams can rapidly and effectively translate this simple starting fragment into novel and potent lead compounds.

References

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Barluenga, S., et al. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
  • Gosse, F., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Huber, W. (n.d.).
  • Abell, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Renaud, J., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Giannetti, A. M. (2010). Fragment screening by surface plasmon resonance. SciSpace.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science.
  • Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor. PubMed.
  • Ghorab, M. M., et al. (2021). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. PubMed.
  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening.
  • Charles River Laboratories. (n.d.). Thermal Shift Assays.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. MDPI.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35).
  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology.
  • Wikipedia. (n.d.). Thermal shift assay.
  • Zhang, H., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
  • National Institutes of Health. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC.
  • MDPI. (2024).
  • National Institutes of Health. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. PMC.

  • MDPI. (2023).
  • Ahmed, K. A., et al. (2014).
  • National Institutes of Health. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem.
  • ResearchGate. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • Lee, J. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors. PubMed.
  • Bridge Organics. (n.d.). 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Bridge Organics.
  • MySkinRecipes. (n.d.). 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine. MySkinRecipes.
  • Wang, C., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed.
  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing.

  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich.
  • Sunway Institutional Repository. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository.

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Application Notes & Protocols: 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one for Protein Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for an Age-Old Problem

In the field of structural biology, X-ray crystallography remains the preeminent technique for elucidating the three-dimensional structures of macromolecules at atomic resolution. This powerful method, however, is fundamentally hampered by the "phase problem"—the fact that the physical measurement of diffraction intensities loses the crucial phase information needed to reconstruct an electron density map.[1][2] For novel proteins with no known structural homologues, de novo phasing is essential, and experimental phasing techniques are the key to unlocking these structures.[2][3]

Historically, this has been achieved through heavy-atom derivatization, a method that intentionally incorporates atoms of high atomic number into the protein crystal.[4][5] These heavy atoms act as strong scattering centers, perturbing the diffraction pattern in a measurable way that allows for phase calculation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a potent and versatile tool for experimental phasing in modern protein crystallography.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-recognized "privileged" structure in medicinal chemistry, known for its ability to interact with a variety of protein targets.[6][7][8] The addition of an iodine atom to this scaffold creates an ideal heavy-atom fragment. Iodine possesses a significant anomalous signal at commonly used X-ray wavelengths (e.g., Cu Kα), making it highly effective for Single-wavelength Anomalous Dispersion (SAD) phasing.[1][9] Furthermore, its ability to engage in specific non-covalent interactions, such as halogen bonding, can lead to well-ordered binding in protein crystals, a critical requirement for successful phasing.[10]

This guide will move from the foundational principles of using this iodinated compound to detailed, actionable protocols for its application in both co-crystallization and crystal soaking experiments, providing the user with the knowledge to effectively integrate this tool into their structural biology workflows.

Compound Profile: this compound

A thorough understanding of the compound's properties is the first step towards its successful application. The pyrazolo[3,4-d]pyrimidin-4-one core is a bioisostere of hypoxanthine and adenine, suggesting a predisposition for binding to nucleotide-binding sites or other pockets that recognize purine-like moieties.[11]

PropertyValue / InformationSource
Molecular Formula C₅H₃IN₄OInferred
Molecular Weight ~261.01 g/mol Inferred from similar structures[12][13]
Appearance Likely a white to off-white solidAnalogy to similar compounds[14]
Key Phasing Atom Iodine (I)-
Anomalous Signal (f'') ~6.9 e⁻ at Cu Kα (1.54 Å)[9]
Solubility Expected to be soluble in DMSO; aqueous solubility may be limited.Analogy to similar fragments[4]

Safety Considerations: While specific data for this exact compound is limited, related iodinated and pyrazolopyrimidine compounds are handled with standard laboratory precautions.[15][16] Users should consult the specific Safety Data Sheet (SDS) from the supplier. In general, wear gloves, eye protection, and a lab coat. Avoid inhalation of dust and ensure good ventilation.[15][16][17]

The Causality of Phasing: Why Iodine on a Pyrazolopyrimidine Scaffold Works

The success of this compound in experimental phasing is not accidental; it is a result of the convergence of specific chemical and physical principles.

  • Anomalous Scattering : X-rays are scattered by an atom's electrons. For heavy atoms like iodine, when the X-ray energy is near an absorption edge, the scattering is "anomalous." This means the scattered wave is phase-shifted relative to a normally scattered wave. This phase shift breaks Friedel's Law (which states that diffraction intensities of h,k,l and -h,-k,-l planes are equal), creating small, measurable differences in the intensities of Friedel pairs (Bijvoet pairs). The SAD method leverages these differences to locate the heavy atoms and, from their positions, calculate initial phases for the entire protein structure.[4][18]

  • Isomorphous Replacement : In addition to anomalous scattering, the heavy iodine atom adds significant electron density. When a heavy-atom derivative crystal is "isomorphous" to the native crystal (i.e., has the same unit cell and protein packing), the differences in diffraction intensities can be used to determine the heavy-atom positions via Patterson methods.[5][19] Combining the isomorphous differences with the anomalous signal from the iodine atom in a Single Isomorphous Replacement with Anomalous Scattering (SIRAS) experiment can yield highly accurate phases.[20]

  • Targeted Binding : The pyrazolopyrimidine core is not merely a carrier for the iodine. Its purine-like structure and hydrogen bonding capabilities guide the molecule to bind in specific, ordered sites on the protein surface, often in functionally relevant pockets.[4][6][7] This specificity is crucial; randomly or weakly bound heavy atoms will not contribute coherently to the diffraction pattern and will fail to yield a solvable substructure.

Diagram 1: The Experimental Phasing Workflow

This diagram illustrates the logical flow from a native protein crystal to a phased electron density map using a heavy-atom derivative like this compound.

G cluster_prep Crystal Preparation cluster_deriv Derivatization cluster_data Data Collection cluster_phase Phasing & Map Calculation NativeCrystal Native Protein Crystal DerivCrystal Derivative Crystal NativeCrystal->DerivCrystal Soaking or Co-crystallization NativeData Collect Native Diffraction Data NativeCrystal->NativeData HeavyAtom 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one HeavyAtom->DerivCrystal AnomData Collect Anomalous Diffraction Data DerivCrystal->AnomData Locate Locate Heavy Atom Substructure NativeData->Locate Isomorphous Difference (SIRAS) AnomData->Locate Anomalous Difference (SAD/SIRAS) Calculate Calculate Initial Phases Locate->Calculate Map Calculate Electron Density Map Calculate->Map

Caption: Workflow for experimental phasing using a heavy-atom derivative.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step includes checkpoints and expected outcomes to guide the researcher. Success in heavy-atom derivatization is often iterative, and these protocols provide a rational starting point for optimization.

Protocol 1: Derivatization by Crystal Soaking

Soaking is the most common method for preparing heavy-atom derivatives, involving the diffusion of the compound into a pre-grown native crystal.[1] It is often faster and requires fewer protein crystals than co-crystallization.[1]

1. Preparation of Stock and Soaking Solutions:

  • Rationale: A high-concentration stock in an organic solvent like DMSO overcomes the typically low aqueous solubility of such fragments. The final soaking concentration must be high enough to ensure binding but not so high as to cause crystal damage or precipitation.
  • Step 1.1: Prepare a 50-100 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
  • Step 1.2: Prepare a "stabilizing solution" that is identical to the mother liquor (the reservoir solution from your crystallization plate) or one known to maintain crystal integrity.
  • Step 1.3: Create the final "soaking solution" by diluting the DMSO stock into the stabilizing solution. Aim for a final compound concentration range of 1-10 mM, with a final DMSO concentration not exceeding 5-10% (v/v), as higher concentrations can damage crystals.
  • Self-Validation: Observe the soaking solution. If precipitation occurs, the concentration is too high for the buffer conditions. Reformulate with a lower concentration or test additives.

2. Crystal Soaking Procedure:

  • Rationale: The goal is to allow the compound to diffuse into the crystal's solvent channels and bind to the protein without causing osmotic shock or dissolving the crystal.[1] Soaking time is a critical variable to optimize.
  • Step 2.1: Using a cryo-loop, carefully transfer a single, high-quality native protein crystal from its growth drop into a 2-10 µL drop of the soaking solution.[1]
  • Step 2.2: Incubate the crystal in the soaking drop for a defined period. A good starting point is to test a time course: 30 minutes, 2 hours, 6 hours, and overnight.
  • Self-Validation: Periodically inspect the crystal under a microscope. Look for signs of cracking, dissolution, or loss of birefringence. If damage is observed, reduce the soaking time or compound concentration for subsequent trials.

3. Cryoprotection and Freezing:

  • Rationale: To collect diffraction data at cryogenic temperatures (which mitigates radiation damage), the crystal must be flash-cooled in liquid nitrogen. A cryoprotectant is required to prevent the formation of damaging crystalline ice.[1]
  • Step 3.1: Prepare a cryoprotectant solution. This is typically the stabilizing solution supplemented with 20-30% (v/v) glycerol, ethylene glycol, or another suitable cryoprotectant. Crucially, this cryo-solution should also contain the heavy atom at the same concentration as the soaking solution to prevent the compound from diffusing out of the crystal.
  • Step 3.2: After soaking, briefly transfer the crystal (5-30 seconds) into the cryoprotectant solution using the cryo-loop.[1]
  • Step 3.3: Immediately plunge the loop and crystal into liquid nitrogen.
  • Self-Validation: A successfully cryoprotected crystal will have a "glassy" appearance in the loop. The subsequent diffraction pattern should lack ice rings.

Diagram 2: Crystal Soaking Protocol

This diagram outlines the sequential steps involved in preparing a heavy-atom derivative crystal via the soaking method.

G Start Start: Native Crystal in Mother Liquor PrepSoak Prepare Soaking Solution: (1-10 mM Compound in Stabilizing Buffer) Soak Transfer Crystal to Soaking Solution (Incubate 30m - 24h) Start->Soak PrepSoak->Soak PrepCryo Prepare Cryo-Solution: (Soaking Solution + 25% Glycerol) Cryo Briefly Transfer Crystal to Cryo-Solution (5-30 seconds) Soak->Cryo PrepCryo->Cryo Freeze Flash-Cool in Liquid Nitrogen Cryo->Freeze End Ready for Data Collection Freeze->End

Caption: Step-by-step workflow for the crystal soaking protocol.

Protocol 2: Derivatization by Co-crystallization

Co-crystallization is an alternative method where the protein and heavy-atom compound are mixed prior to setting up crystallization trials.[3] This is often the method of choice if soaking damages the crystals or if the ligand binding site is inaccessible in the apo crystal lattice.[2]

1. Preparation of the Protein-Ligand Complex:

  • Rationale: To ensure the formation of a stable complex, the ligand should be present in a slight molar excess. Incubation allows the binding equilibrium to be reached before the crystallization process begins.[3]
  • Step 1.1: Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
  • Step 1.2: To your purified protein solution, add the compound stock to achieve a final molar ratio of protein-to-ligand between 1:1.5 and 1:5. The final DMSO concentration should ideally be below 2% to avoid interfering with crystallization.
  • Step 1.3: Incubate the mixture on ice or at 4°C for at least 1 hour.[1]
  • Self-Validation: Before setting up crystallization trials, centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet any precipitated protein or compound. Use only the clear supernatant for crystallization.[1]

2. Crystallization Screening:

  • Rationale: The presence of the ligand may alter the protein's surface properties, meaning that the conditions that produced native crystals may not work for the complex. A new crystallization screen is often necessary.[3]
  • Step 2.1: Set up crystallization trials (e.g., sitting-drop or hanging-drop vapor diffusion) using the protein-ligand complex solution.
  • Step 2.2: Use broad sparse-matrix screens to explore a wide range of chemical space (pH, precipitants, salts).
  • Step 2.3: Incubate plates and monitor for crystal growth.
  • Self-Validation: Compare the "hits" from the co-crystallization screen to those of the native protein. New conditions may indicate the formation of a true complex crystal. Crystals that appear should be tested for diffraction.

3. Cryoprotection and Freezing:

  • Rationale: As with soaking, cryoprotection is essential. For co-crystals, the cryoprotectant is added to the crystal's mother liquor.
  • Step 3.1: Harvest a crystal using a cryo-loop.
  • Step 3.2: Quickly pass the crystal through a cryoprotectant solution prepared from the reservoir solution of that crystal, supplemented with 20-30% glycerol or a similar agent.
  • Step 3.3: Immediately flash-cool in liquid nitrogen.
  • Self-Validation: The quality of the diffraction pattern will be the ultimate test. A well-diffracting crystal with no ice rings indicates success.

Conclusion and Outlook

This compound represents a highly effective and rationally designed tool for tackling the phase problem in protein crystallography. Its potent anomalous scattering properties, combined with a privileged scaffold that promotes ordered binding, make it an excellent candidate for both SAD and SIRAS phasing experiments. The detailed soaking and co-crystallization protocols provided here offer robust starting points for researchers. By systematically applying these methods and using the embedded self-validation checks, scientists can significantly increase the probability of obtaining high-quality derivative crystals, ultimately accelerating the determination of novel protein structures and advancing our understanding of biological systems and drug discovery.

References

  • Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303-318. [Link]

  • Garman, E. F. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. [Link]

  • Loch, C. T., et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics, 12(2), 75-84. [Link]

  • Garman, E. F., & Murray, J. W. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 11), 1903–1913. [Link]

  • Read, R. J., & McCoy, A. J. (2010). Experimental phasing: best practice and pitfalls. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 444–455. [Link]

  • Taylor, G. (2010). A history of experimental phasing in macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 325–334. [Link]

  • Maita, N., Taniguchi, H., & Sakuraba, H. (2012). Crystallization, X-ray diffraction analysis and SIRAS phasing of human α-L-iduronidase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1363–1366. [Link]

  • Sun, P. D., et al. (2002). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 1), 63-69. [Link]

  • Garman, E. F., & Murray, J. W. (2003). Heavy-atom derivatization. Acta Crystallographica. Section D, Biological Crystallography, 59(11), 1903–1913. [Link]

  • Edwards, T. E., et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics, 12(2), 75-84. [Link]

  • Phenix. (n.d.). Experimental Phasing. [Link]

  • Botha, S. (2021, November 2). Experimental Phasing Methods in Protein Crystallography. YouTube. [Link]

  • Ishchenko, A., et al. (2016). Membrane protein structure determination by SAD, SIR, or SIRAS phasing in serial femtosecond crystallography using an iododetergent. Proceedings of the National Academy of Sciences, 113(46), 13051-13056. [Link]

  • Tiekink, E. R. T., et al. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository. [Link]

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  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Hampton Research. (n.d.). Heavy Atom ScreensTM. [Link]

  • Bunkóczi, G., & Read, R. J. (2011). A multivariate likelihood SIRAS function for phasing and model refinement. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 309–318. [Link]

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  • Maita, N., Taniguchi, H., & Sakuraba, H. (2012). Crystallization, X-ray diffraction analysis and SIRAS phasing of human α-L-iduronidase. Acta Crystallographica. Section F, Structural Biology and Crystallization Communications, 68(11), 1363–1366. [Link]

  • ResearchGate. (n.d.). Figure 4. Crystal soaking with heavy atoms. A) Sample workstation for... [Link]

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  • S. L. T., et al. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

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  • Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4- d ]pyrimidin-4-ones. ResearchGate. [Link]

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Application Notes & Protocols for Cell-Based Assays with 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and other therapeutic areas.[1][2][3][4] Compounds based on this framework frequently act as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of protein kinases.[1] This application note provides a comprehensive guide for researchers evaluating the cellular activity of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a member of this important class of compounds. We present detailed, field-tested protocols for assessing its biological effects, including cell viability, target engagement within signaling pathways, and overall kinase inhibition in a cellular environment. The methodologies are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines

The 1H-pyrazolo[3,4-d]pyrimidine moiety is a bioisostere of purine and is the foundational scaffold for numerous clinically relevant drugs, including the anti-gout medication allopurinol.[5] Its true power in modern drug discovery, however, lies in its role as a "hinge-binding" motif for protein kinase inhibitors.[1][3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1][6] The pyrazolo[3,4-d]pyrimidine core effectively mimics the adenine ring of ATP, allowing it to anchor within the kinase active site. Substitutions on this core, such as the iodo group in the title compound, are used to achieve potency and selectivity for specific kinase targets.[3][7]

While in vitro biochemical assays are essential for determining direct inhibitory activity against a purified kinase, they do not capture the complexities of the cellular environment.[6][8] Cell-based assays are therefore a critical next step to understand a compound's true potential. They provide indispensable data on:

  • Cellular Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • Metabolic Stability: Is the compound rapidly metabolized into inactive forms?

  • On-Target Efficacy: Does the compound inhibit the target kinase in its native cellular context, leading to a measurable downstream effect?

  • Cellular Potency (IC50): At what concentration does the compound exert a phenotypic effect, such as inhibiting cell proliferation?

  • Cytotoxicity: Is the compound selectively killing cancer cells, or is it broadly toxic?

This guide provides protocols for three fundamental cell-based assays to characterize the activity of this compound.

Compound Profile & Handling
  • Compound Name: this compound

  • Molecular Formula: C₅H₃IN₄O

  • Scaffold: Pyrazolo[3,4-d]pyrimidin-4-one

  • Predicted Mechanism of Action: ATP-competitive protein kinase inhibitor.[1]

  • Solvent Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, create intermediate dilutions from the DMSO stock in a serum-free cell culture medium before the final dilution into the assay plate. This minimizes the risk of compound precipitation. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Application I: Assessment of Cellular Viability and Cytotoxicity

The first step in characterizing a potential anti-cancer agent is to determine its effect on cell proliferation and viability. Tetrazolium reduction assays (MTT, MTS) are reliable, colorimetric methods that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[9][10]

Principle of the MTS Assay

Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan product that is purple in color.[10] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[10][11] A decrease in absorbance in compound-treated cells compared to vehicle-treated controls indicates either a reduction in cell proliferation or an increase in cytotoxicity.

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed cells in a 96-well plate adhere 2. Allow cells to adhere (24 hours) seed->adhere treat 3. Treat with serial dilutions of compound (72 hours) adhere->treat add_mts 4. Add MTS reagent treat->add_mts incubate 5. Incubate (1-4 hours) add_mts->incubate read 6. Measure Absorbance at 490 nm incubate->read analyze 7. Calculate IC50 value read->analyze

Caption: Workflow for determining compound IC50 using an MTS-based cell viability assay.

Protocol 3.1: MTS Cell Viability Assay

Materials:

  • 96-well, flat-bottom, clear tissue culture plates

  • Cancer cell line of interest (e.g., A549, HCT-116)[3]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • This compound

  • Vehicle control (DMSO)

  • Multichannel pipette

  • Microplate reader with a 490 nm filter

Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a 2X serial dilution series of the compound in the complete medium. For example, create concentrations from 200 µM down to ~0.01 µM. Remember to include a vehicle-only control (e.g., 0.2% DMSO).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

  • Incubation: Return the plate to the incubator for 72 hours. This duration is typical for assessing anti-proliferative effects but may be adjusted.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[11]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across experiments and optimized for the cell line being used.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

Data Analysis and Presentation
  • Average the absorbance readings for the triplicate wells.

  • Subtract the average absorbance of the "media only" (no cells) blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability).

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Example IC50 Data Presentation

Cell LineCompoundIC50 (µM)
A549This compound8.21
HCT-116This compound19.56
A549Positive Control (e.g., Gefitinib)0.05
HCT-116Positive Control (e.g., Gefitinib)> 50

(Note: Data is hypothetical, based on representative values for pyrazolo[3,4-d]pyrimidine derivatives against specific cell lines.)[3]

Application II: Target Engagement by Western Blot Analysis

After establishing cellular potency, it is critical to verify that the compound inhibits the intended signaling pathway. Western blotting is a powerful technique to measure the phosphorylation status of a target kinase's downstream substrates.[12][13] A successful kinase inhibitor should cause a dose-dependent decrease in the phosphorylation of its specific substrates without affecting the total protein levels of those substrates.[12]

Principle of Western Blot for Kinase Inhibition

Cells are treated with the inhibitor, lysed to release proteins, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).[14] This membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of a target protein. A second, enzyme-conjugated antibody is used for detection. The process is then repeated on the same membrane (after stripping) using an antibody that recognizes the total protein, regardless of its phosphorylation state.[13] This serves as a crucial loading control.[13]

Generic Kinase Signaling Pathway

G cluster_pathway Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Activates KinaseX Target Kinase (e.g., Src, EGFR) Receptor->KinaseX Phosphorylates Substrate Downstream Substrate (e.g., STAT3) KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-STAT3) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Drives Inhibitor 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Inhibitor->KinaseX INHIBITS G cluster_prep Preparation cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed cells in a white-walled 96-well plate adhere 2. Treat with compound and/or pathway activator seed->adhere lyse 3. Lyse cells to release kinases and ATP adhere->lyse add_reagent 4. Add Kinase-Glo® Reagent (Luciferase/Luciferin) lyse->add_reagent incubate 5. Incubate (10-30 min) add_reagent->incubate read 6. Measure Luminescence incubate->read analyze 7. Plot dose-response curve read->analyze

Caption: Workflow for a luminescence-based cellular kinase assay (e.g., Kinase-Glo®).

Protocol 5.1: Luminescence-Based Cellular Kinase Assay

Materials:

  • 96-well or 384-well, solid white, opaque tissue culture plates (essential for luminescence)

  • Cell line of interest

  • Compound and vehicle (DMSO)

  • Pathway activator (e.g., a growth factor like EGF, if studying an RTK pathway)

  • Luminescence-based kinase assay kit (e.g., Promega Kinase-Glo®)

  • Luminometer plate reader

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the compound for the desired duration (e.g., 1-4 hours). If the target kinase requires activation, a stimulating ligand (like a growth factor) can be added for a short period (e.g., 15-30 minutes) before lysis.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. [11]This ensures temperature uniformity during the luminescent reaction.

  • Reagent Addition: Add a volume of Kinase-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium). [11][15]The reagent lyses the cells and initiates the luciferase reaction simultaneously.

  • Incubation: Mix the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for an additional 10-30 minutes to stabilize the luminescent signal. [16]6. Data Acquisition: Measure luminescence using a plate luminometer.

Data Analysis and Presentation
  • Average the raw luminescence units (RLU) for replicate wells.

  • Plot the RLU against the log of the compound concentration.

  • Since higher luminescence corresponds to more inhibition, the resulting curve will be a positive dose-response curve.

  • Use non-linear regression to calculate the EC50 value, which represents the concentration at which the compound produces 50% of its maximal effect.

Table 3: Example Luminescence Data Presentation

Compound Concentration (µM)Average RLU% Inhibition
0 (Vehicle)50,0000%
0.0165,0005%
0.1150,00033%
1300,00083%
10350,000100%
Max Inhibition Control350,000100%

(Note: Data is hypothetical and for illustrative purposes.)

References
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  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (NIH). [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Instruction manual ARC-Lum Protein Kinase Assay Kit. ARC-INNO. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. National Institutes of Health (NIH). [Link]

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  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Western Blotting Protocol. Cell Signaling Technology (via YouTube). [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health (NIH). [Link]

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  • 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. PubChem. [Link]

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  • 1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4h-pyrazolo[4,3-c]pyridin-4-ones as pde1 inhibitors.

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Application Notes and Protocols for 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as an isostere of adenine, making it a key component in the design of various kinase inhibitors.[1][2] Many compounds incorporating this core have demonstrated significant pharmacological activities, including anticancer properties.[1][3][4] The strategic functionalization of this scaffold is paramount for modulating biological activity and optimizing pharmacokinetic properties.

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, in particular, serves as a versatile and crucial intermediate in the synthesis of a diverse array of substituted pyrazolo[3,4-d]pyrimidines. The presence of the iodine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents with high efficiency and selectivity.[5][6] This guide provides an in-depth exploration of the utility of this building block in key organic synthesis reactions, complete with detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Core Structure and Synthetic Potential

The inherent reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high yields.[6][7] The most prominent applications for this iodo-heterocycle include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Caption: Core structure and properties of the key intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit

The versatility of this compound is best demonstrated through its application in a suite of palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Reactions Start 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira (C-C Bond) Start->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald R₂NH Pd Catalyst, Base Aryl 3-Aryl Derivatives Suzuki->Aryl Alkynyl 3-Alkynyl Derivatives Sonogashira->Alkynyl Amino 3-Amino Derivatives Buchwald->Amino

Sources

Application Notes and Protocols for the Experimental Design of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] Its structural similarity to the adenine base of ATP allows it to effectively compete for the hinge region of the kinase active site, making it a versatile starting point for the design of novel therapeutics, particularly in oncology.[3][4] 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a key intermediate and a valuable building block in the synthesis of a diverse array of bioactive molecules. The iodine substituent provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[2]

Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated inhibitory activity against a range of protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[5][6] The dysregulation of these kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of inhibitors targeting these pathways is a cornerstone of modern cancer therapy.

This comprehensive guide provides a detailed framework for the preclinical evaluation of this compound and its derivatives. We will delve into the logical progression of experimental design, from initial biochemical characterization to cell-based functional assays and preliminary in vivo considerations. Each section is designed to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust and reproducible data.

Part 1: Foundational Biochemical and Cellular Characterization

The initial phase of investigation focuses on confirming the direct interaction of the compound with its putative kinase target and assessing its general cytotoxic effects on cancer cells.

Target Engagement: Biochemical Kinase Inhibition Assays

The primary step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against the purified target enzyme. A variety of assay formats are available, with luminescence-based assays such as ADP-Glo™ being widely used due to their sensitivity and high-throughput compatibility.[7][8]

Rationale for Experimental Choices:

  • Choice of Kinase: Based on the pyrazolo[3,4-d]pyrimidine scaffold's known targets, it is prudent to screen against a panel of relevant kinases, such as EGFR, CDK2, and Src.

  • ATP Concentration: The concentration of ATP used in the assay is critical. Performing the assay at the Km of ATP for the specific kinase allows for the determination of an accurate IC50 value and helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

  • Controls: The inclusion of a known inhibitor (e.g., Staurosporine for broad-spectrum, or a specific inhibitor for the target kinase) as a positive control is essential for validating the assay's performance. A "no enzyme" control serves as a baseline for background signal.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a generalized procedure and should be optimized for each specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2, Src)

  • This compound (or derivative)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase buffer to create a concentration range for IC50 determination.

  • Assay Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Example Data Summary for Biochemical Kinase Inhibition Assay

Kinase TargetTest Compound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
EGFR[Example Value]Erlotinib: [Example Value]
CDK2/Cyclin A2[Example Value]Roscovitine: [Example Value]
Src[Example Value]Dasatinib: [Example Value]
Cellular Proliferation and Viability Assays

Following the confirmation of direct target inhibition, the next logical step is to assess the compound's effect on cancer cell proliferation and viability. Assays such as the MTS or MTT assay are workhorses in this area, providing a quantitative measure of metabolically active cells.

Rationale for Experimental Choices:

  • Cell Line Selection: Choose cell lines with known dependence on the target kinase. For example, A549 or NCI-H1975 cells are commonly used for EGFR inhibitors, while MCF-7 or HCT-116 cells are often used for CDK inhibitors.

  • Time Course: A 72-hour incubation period is a standard starting point to allow for multiple cell doublings and to observe the full effect of the compound on proliferation.

  • Dose-Response: A wide range of compound concentrations is necessary to generate a complete dose-response curve and accurately determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS Format)

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (or derivative)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear or black-walled tissue culture plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC50 value.

Part 2: Elucidating the Mechanism of Action

Once a compound has demonstrated both biochemical and cellular activity, the focus shifts to understanding how it exerts its effects. This involves investigating its impact on downstream signaling pathways, the cell cycle, and apoptosis.

Downstream Signaling Analysis (Western Blotting)

Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is a powerful technique to visualize these changes.

Rationale for Experimental Choices:

  • Pathway Selection: Based on the kinase target, select key downstream signaling proteins. For EGFR, this would include Akt and ERK. For CDKs, this would involve Retinoblastoma protein (Rb). For Src, downstream targets include FAK and paxillin.

  • Antibody Selection: Use antibodies specific for both the phosphorylated and total forms of the target proteins to demonstrate that the decrease in phosphorylation is not due to a decrease in the total amount of protein.

  • Time Course and Dose-Response: Treat cells with the compound at its IC50 concentration for various time points, or with varying concentrations for a fixed time, to understand the kinetics and dose-dependency of target modulation.

Workflow for Downstream Signaling Analysis

G cluster_0 Cell Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed and grow cells to 70-80% confluency B Treat with test compound (e.g., at IC₅₀) for desired time points A->B C Include vehicle (DMSO) and positive controls B->C D Lyse cells in RIPA buffer with protease and phosphatase inhibitors C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Block membrane (e.g., 5% BSA or milk) G->H I Incubate with primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect signal using chemiluminescence J->K

Caption: Western Blotting Workflow for Downstream Signaling Analysis.

Cell Cycle Analysis

Many kinase inhibitors, particularly those targeting CDKs, induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and cell cycle distribution.[11][12]

Rationale for Experimental Choices:

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell.

  • RNase Treatment: Since PI can also bind to double-stranded RNA, treating the cells with RNase is crucial for accurate DNA content analysis.[13]

  • Ethanol Fixation: Fixation with cold 70% ethanol permeabilizes the cells, allowing PI to enter and stain the nuclear DNA.[14]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

  • Treated and untreated cell suspensions

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the test compound for 24-48 hours. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[15]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in RNase A solution and incubate for 30 minutes at room temperature.

  • PI Staining: Add PI staining solution to the cells.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

Data Analysis:

  • Gate the single-cell population to exclude doublets and aggregates.

  • Generate a histogram of PI fluorescence intensity.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assays

Induction of apoptosis (programmed cell death) is a desired outcome for many anticancer agents. Flow cytometry using Annexin V and PI co-staining is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Rationale for Experimental Choices:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect this early apoptotic event.[17]

  • Propidium Iodide (PI): PI is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol 4: Apoptosis Assay by Annexin V and PI Staining

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment, including both adherent and floating populations.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Key Signaling Pathways

Understanding the signaling context in which a kinase inhibitor acts is crucial. The PI3K/Akt pathway is a central node in cell survival and proliferation signaling and is often downstream of receptor tyrosine kinases like EGFR.[18][19]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: Simplified PI3K/Akt Signaling Pathway and Potential Point of Inhibition.

Part 3: Preclinical In Vivo Considerations

Promising in vitro data paves the way for in vivo studies, which are essential for evaluating a compound's efficacy in a more complex biological system.

Formulation and Pharmacokinetics

The transition from in vitro to in vivo requires careful consideration of the compound's physicochemical properties, particularly its solubility. Many kinase inhibitors are poorly water-soluble.[20]

Formulation Strategies:

  • Co-solvents: A common approach for preclinical studies is to use a mixture of solvents such as DMSO, PEG400, and Tween-80 to solubilize the compound for administration.[21]

  • Cyclodextrins: Encapsulation in cyclodextrins can improve the aqueous solubility of hydrophobic compounds.

  • Liposomes: Liposomal formulations can also enhance solubility and may alter the pharmacokinetic profile of a drug.[22]

Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Procedure: A single dose of the formulated compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection). Blood samples are collected at various time points and analyzed to determine the plasma concentration of the compound over time.

  • Key Parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

In Vivo Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for assessing the in vivo antitumor activity of a new compound.[23][24]

Experimental Design:

  • Model Selection: Choose a xenograft model derived from a cell line that was sensitive to the compound in vitro.

  • Dosing and Schedule: The dose and treatment schedule will be informed by the PK data and the results of any preliminary toxicity studies.

  • Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Tumor volume is measured regularly throughout the study. Body weight should also be monitored as an indicator of toxicity.

  • Controls: A vehicle-treated control group is essential. A positive control group treated with a standard-of-care agent can also be included for comparison.

Workflow for a Xenograft Study

Xenograft_Workflow A Implant human tumor cells subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control) B->C D Administer treatment according to the predetermined dose and schedule C->D E Measure tumor volume and body weight regularly (e.g., 2-3 times per week) D->E F Continue treatment for a defined period (e.g., 21-28 days) E->F G Analyze data: Compare tumor growth between groups F->G

Caption: General Workflow for an In Vivo Xenograft Efficacy Study.

Conclusion

The experimental framework outlined in this guide provides a logical and comprehensive approach to the preclinical evaluation of this compound and its derivatives. By systematically progressing from biochemical characterization to cellular mechanism-of-action studies and in vivo efficacy models, researchers can build a robust data package to support the continued development of these promising therapeutic candidates. Each step is designed with self-validation in mind, incorporating appropriate controls and a clear rationale for experimental choices, thereby upholding the principles of scientific integrity and rigor.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • National Institutes of Health. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved from [Link]

  • protocols.io. (2024). Kinase activity assays Src and CK2. Retrieved from [Link]

  • ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]

  • ScienceDirect. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • Semantic Scholar. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • PubMed. (2012). Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit For Cyclin Dependent Kinase 2 (CDK2). Retrieved from [Link]

  • Semantic Scholar. (2014). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of xenograft models used for the experimental work. Retrieved from [Link]

  • ACS Publications. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Retrieved from [Link]

  • National Institutes of Health. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]

  • PubMed. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Retrieved from [Link]

  • AACR Journals. (2005). PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. Retrieved from [Link]

  • MDPI. (2022). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. Retrieved from [Link]

  • Atlantis Press. (2016). Research Progress of Synthesis and Pharmacological Activity of Pyrazolo Pyrimidine Derivatives. Retrieved from [Link]

Sources

Handling and storage of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Handling and Storage of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Introduction

This compound is a heterocyclic compound featuring a pyrazolopyrimidine core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, frequently serving as a foundational structure for the synthesis of kinase inhibitors and other targeted therapeutic agents.[1][2][3] The presence of an iodine atom at the 3-position provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries.

However, the very features that make this compound synthetically valuable—the iodinated heterocycle—also necessitate careful handling and storage protocols. Iodinated organic compounds can exhibit sensitivity to light, heat, and moisture, potentially leading to degradation and inconsistent experimental results.[4] This guide provides a detailed framework for the safe handling, storage, and use of this compound, ensuring its integrity for research applications. The protocols herein are synthesized from manufacturer data, general principles of heterocyclic chemistry, and safety information derived from structurally similar analogs due to the limited specific public data for this exact molecule.

Compound Profile and Specifications

A clear understanding of the compound's fundamental properties is the first step in establishing safe and effective laboratory practices.

PropertyValueSource
Chemical Name This compoundChemcia[5]
CAS Number 144750-83-4Chemcia[5]
Molecular Formula C₅H₃IN₄OChemcia[5]
Molecular Weight 262.01 g/mol Chemcia[5]
Appearance Solid powder or crystalline solidInferred from analogs[6]
Purity ≥ 95%Chemcia[5]
Recommended Storage 0°C, desiccated, protected from lightChemcia[5]

Hazard Identification and Safety Precautions

Detailed toxicological data for this compound is not widely published. Therefore, a conservative approach is mandated, adopting the hazard classifications of the structurally similar and well-documented analog, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8).[7][8] This precautionary principle is essential for ensuring personnel safety.

Inferred GHS Hazard Classifications:

Hazard CodeStatementSource
H315 Causes skin irritationPubChem[7]
H319 Causes serious eye irritationPubChem[7]
H335 May cause respiratory irritationPubChem[7]
Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is non-negotiable when handling this compound.

  • Engineering Controls : Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Ensure safety showers and eyewash stations are readily accessible.

  • Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]

  • Skin Protection : Wear nitrile or neoprene gloves. A lab coat is required. Ensure gloves are inspected before use and changed immediately if contaminated.

  • Respiratory Protection : If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Core Protocols

The following protocols provide step-by-step guidance for the lifecycle of the compound within a laboratory setting.

Protocol 1: Receiving and Initial Inspection

The integrity of the compound begins with its receipt. This workflow ensures that the material is correctly identified and stored immediately to prevent degradation.

cluster_receiving Protocol 1: Receiving and Inspection A Receive Shipment B Verify Compound Identity (Name, CAS, Lot #) A->B C Inspect Container Seal and Integrity B->C D Check for Damage or Contamination C->D E Log into Inventory System D->E If OK G Quarantine & Contact Supplier D->G If Damaged F Transfer to Designated Storage (0°C, Dark, Desiccated) E->F

Caption: Workflow for receiving and inspecting the compound.

Protocol 2: Long-Term and Short-Term Storage

The stability of iodinated heterocyclic compounds is highly dependent on storage conditions.[10][11] The carbon-iodine bond can be susceptible to cleavage, and the heterocyclic core can be sensitive to moisture.

  • Long-Term Storage (Months to Years) :

    • Store the original, sealed container at 0°C as recommended by the supplier.[5]

    • Place the container inside a secondary, sealed container with a desiccant (e.g., silica gel) to protect from ambient moisture.[4]

    • Ensure the storage location is dark to prevent potential photodecomposition.

  • Short-Term Storage / In-Use Aliquots :

    • If frequent use is anticipated, prepare smaller aliquots in separate, clearly labeled amber glass vials. This prevents repeated warming/cooling cycles and moisture introduction into the primary stock.

    • Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

    • After weighing, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing tightly.

    • Return the aliquot to the designated 0°C, dark, and desiccated storage.

storage Compound Storage Decision long_term Long-Term Storage (>1 Month) storage->long_term Infrequent Use short_term Frequent Use (<1 Month) storage->short_term Frequent Use conditions Store at 0°C Dark & Desiccated Inert Atmosphere long_term->conditions aliquot Create Aliquots in Amber Vials short_term->aliquot aliquot->conditions

Caption: Decision tree for compound storage management.

Protocol 3: Weighing and Solution Preparation

This protocol minimizes exposure and preserves compound purity.

  • Preparation : Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational. Place all necessary equipment (spatula, weigh paper/boat, vials, solvents) into the hood.

  • Equilibration : Remove the compound container from cold storage and allow it to reach ambient temperature in a desiccator as described in Protocol 2.

  • Weighing : Perform all weighing operations on an analytical balance located within the fume hood or in a contained balance enclosure. Use anti-static weigh boats or an ionizer to manage static electricity, as fine powders can be difficult to handle.

  • Dissolution : Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, DMF) to the vial containing the weighed solid. Cap the vial and mix by vortexing or sonicating until fully dissolved. The pyrazolopyrimidine core is generally soluble in polar aprotic solvents.

  • Solution Storage :

    • Store stock solutions in amber vials at -20°C or -80°C to maximize long-term stability.

    • If precipitation is observed upon thawing, gently warm and vortex the solution to ensure homogeneity before use.

Protocol 4: Spill and Waste Disposal
  • Spill Response (Solid) :

    • Ensure the area is well-ventilated (inside a fume hood).

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand). Avoid raising dust.

    • Carefully sweep the material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol) and paper towels, placing all cleaning materials into the waste container.

  • Waste Disposal :

    • Dispose of unused solid compound, contaminated materials, and solutions in clearly labeled hazardous waste containers.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

References

  • Sigma-Aldrich. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Safety Data Sheet.Link

  • Beilstein Journal of Organic Chemistry. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.Link

  • ResearchGate. Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation.Link

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Link

  • Experts@Minnesota. Iodine Heterocycles. University of Minnesota. Link

  • ChemicalBook. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Safety Data Sheet.Link

  • ACS Publications. Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry. Link

  • Chemsrc. CAS#:144750-83-4 | this compound.Link

  • Chem-Impex. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.Link

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.Link

  • Fisher Scientific. Safety Data Sheet.Link

  • ScienceDirect. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives.Link

  • ResearchGate. Iodine Heterocycles | Request PDF.Link

  • NIH National Center for Biotechnology Information. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.Link

  • ACS Publications. Synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one Hydrazine Derivatives as a Potential Inhibitor for the Self-Assembly of TMV Particles. Journal of Agricultural and Food Chemistry. Link

  • TCI Chemicals. Safety Data Sheet.Link

  • Chemcia Scientific, LLC. 3-Iodo-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one.Link

  • PubChem. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. National Center for Biotechnology Information. Link

  • CPHI Online. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.Link

  • PubMed. Studies on the stability of iodine compounds in iodized salt.Link

  • Bridge Organics. 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine.Link

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  • Qingmu Pharmaceutical. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.Link

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The Strategic Utility of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine nucleus allows it to function as an ATP-competitive inhibitor, effectively targeting the ATP-binding site of a wide array of protein kinases.[3][4] This has led to the development of numerous clinically significant therapeutics for the treatment of cancers and inflammatory diseases.[5] At the heart of the synthetic strategies for many of these complex molecules lies a versatile and highly reactive intermediate: 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the synthesis of this key intermediate and explores its extensive applications in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of diverse molecular libraries for drug discovery programs. We will provide not only detailed, field-proven protocols but also the underlying chemical principles that govern these transformations, empowering researchers to confidently apply and adapt these methods.

The Significance of this compound

The strategic importance of this compound stems from the presence of the iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine core. This iodo-substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of molecular fragments through various cross-coupling reactions. This capability is crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

A prime example of its significance is its role as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , a blockbuster drug for the treatment of various B-cell malignancies.[6][7] The pyrazolo[3,4-d]pyrimidine core of Ibrutinib is directly derived from this iodo-intermediate, highlighting its industrial relevance and scalability. Beyond Ibrutinib, this building block is instrumental in the synthesis of a broad spectrum of kinase inhibitors targeting Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and others.[8][9][10]

Synthesis of this compound

The most common and direct route to this compound is the electrophilic iodination of its readily available precursor, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as allopurinol. Allopurinol is a widely used medication for the treatment of gout, making it an inexpensive and accessible starting material.[11][12]

The iodination is typically achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds under mild heating, and the product often precipitates from the reaction mixture upon cooling or addition of an anti-solvent, simplifying purification.

Synthesis Allopurinol Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) Intermediate 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Allopurinol->Intermediate   N-Iodosuccinimide (NIS)   DMF, Heat

Caption: Synthesis of the target intermediate.

Protocol 1: Synthesis of this compound

Materials:

  • 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol)

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a round-bottom flask, add 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq).

  • Add N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of starting material).

  • Add N-iodosuccinimide (NIS) (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, slowly add cold ethanol or water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold ethanol to remove any residual DMF and unreacted NIS.

  • Dry the product under vacuum to afford this compound as a solid.

ParameterValueNotes
Starting Material 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-
Reagent N-Iodosuccinimide (NIS)1.1 - 1.5 equivalents
Solvent N,N-Dimethylformamide (DMF)Anhydrous grade recommended
Temperature 50-80 °CMonitor for decomposition at higher temperatures
Reaction Time 12-24 hoursMonitor by TLC or LC-MS
Work-up Precipitation and filtration-
Typical Yield >80%-

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several powerful cross-coupling reactions. This section will detail the application of this intermediate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Intermediate 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Suzuki_Reagent Aryl/Heteroaryl Boronic Acid/Ester Intermediate->Suzuki_Reagent Sonogashira_Reagent Terminal Alkyne Intermediate->Sonogashira_Reagent Buchwald_Reagent Primary/Secondary Amine Intermediate->Buchwald_Reagent Suzuki_Product 3-Aryl/Heteroaryl Derivative Suzuki_Reagent->Suzuki_Product  Pd Catalyst,  Base Sonogashira_Product 3-Alkynyl Derivative Sonogashira_Reagent->Sonogashira_Product  Pd Catalyst,  Cu(I) co-catalyst,  Base Buchwald_Product 3-Amino Derivative Buchwald_Reagent->Buchwald_Product  Pd Catalyst,  Ligand, Base

Caption: Cross-coupling applications of the iodo-intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[13] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing substituted aryl and heteroaryl moieties that can form key interactions within the kinase active site.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For electron-rich heterocyclic halides like our intermediate, a phosphine ligand with appropriate steric bulk and electron-donating properties is often required to facilitate the catalytic cycle. The base is crucial for the transmetalation step, and a solvent system that can solubilize both the organic and inorganic components is necessary.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Reaction vessel (e.g., microwave vial, Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice may need optimization.
Boronic Acid/Ester 1.1 - 1.5 equivalentsPinacol esters can offer improved stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base depends on the substrate and catalyst.
Solvent 1,4-Dioxane/Water, DMF, TolueneA mixture of an organic solvent and water is common.
Temperature 80-120 °CMicrowave heating can significantly reduce reaction times.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into a molecule, which can be used to probe deeper pockets within a protein's active site or to serve as a precursor for further transformations.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[16] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Protocol 3: Generalized Sonogashira Coupling Protocol

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF, THF, acetonitrile)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature to 80 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄-
Copper(I) Co-catalyst CuIEssential for the catalytic cycle.
Base Triethylamine, DIPEAAlso often serves as a co-solvent.
Solvent DMF, THF, AcetonitrileAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[17][18] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to a diverse array of substituted anilines and related compounds that are prevalent in pharmaceuticals.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands promote both the oxidative addition of the aryl halide and the reductive elimination of the aminated product. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Protocol 4: Generalized Buchwald-Hartwig Amination Protocol

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can also be used.
Ligand Xantphos, BINAP, RuPhosLigand choice is critical and may require screening.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are preferred.
Solvent Toluene, DioxaneAnhydrous solvents are essential.
Temperature 80-110 °C-

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Its straightforward synthesis from allopurinol and its reactivity in key palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The protocols provided in this application note offer a solid foundation for the synthesis and application of this important building block. By understanding the underlying principles of these reactions, researchers can effectively leverage this intermediate to accelerate their drug discovery and development programs.

References

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  • Ismail, N. S. M., et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Source Not Found]
  • Abdel-Maksoud, M. S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1325-1343. [Link]

  • Cichero, E., & Schenone, S. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7136-7168. [Link]

  • Li, W., et al. (2021). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Journal of Medicinal Chemistry, 64(15), 11466-11478. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Source Not Found]
  • EP0166054A1 - 3-Aminopyrazolo(3,4-d)
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Peterson, M. A., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. Bioorganic & Medicinal Chemistry Letters, 30(2), 126813. [Link]

  • US-7585868-B2 - Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - PubChem. [Link]

  • Yin, Y., et al. (2018). Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. [Source Not Found]
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  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. [Link]

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Techniques for purifying 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Abstract: This document provides a comprehensive guide to the purification of this compound, a key building block in the synthesis of various bioactive molecules and pharmaceutical agents.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of final products in drug discovery and development. This guide details three primary purification techniques—recrystallization, silica gel column chromatography, and preparative HPLC—offering in-depth protocols, theoretical justifications for procedural choices, and troubleshooting advice tailored for researchers, chemists, and drug development professionals.

Introduction: The Importance of Purity

This compound is a substituted analogue of allopurinol, a well-known xanthine oxidase inhibitor.[3] The presence of the iodine atom at the 3-position provides a reactive handle for introducing further chemical diversity through cross-coupling reactions, making it an invaluable intermediate.[1] However, the synthesis, particularly the iodination step, can result in a crude product containing unreacted starting materials, reaction by-products, and residual reagents.[4] The removal of these impurities is not merely a matter of procedural formality; it is essential for preventing interference in downstream reactions, ensuring accurate biological testing, and meeting stringent regulatory standards for active pharmaceutical ingredients (APIs).[5]

This guide is structured to provide both a strategic overview and detailed, actionable protocols for purifying this important heterocyclic compound.

Compound Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule and its likely contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one[]
CAS Number 144750-83-4[][7]
Molecular Formula C₅H₃IN₄O[]
Molecular Weight 262.01 g/mol (Calculated)
Appearance White to off-white or light-yellow solid[1]
Melting Point >300 °C (Decomposes)[1]
Solubility Generally low in water and non-polar organic solvents; higher in polar aprotic solvents (e.g., DMSO, DMF).[8]

Potential Impurities:

  • Unreacted Starting Material: 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol). This impurity lacks the iodo group and is significantly more polar.

  • Iodinating Reagent Residue: Depending on the synthetic route, this could include elemental iodine (I₂) or N-Iodosuccinimide (NIS).

  • Over-iodinated Species: Di-iodinated or other multi-iodinated by-products, which would be less polar than the desired product.

  • Positional Isomers: Impurities arising from iodination at other positions on the heterocyclic core, though less likely due to the directing effects of the pyrazole ring.

  • Degradation Products: Iodinated heterocycles can be sensitive to light and heat, potentially leading to decomposition.[9]

Strategic Approach to Purification

The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a logical decision-making framework.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Path Selection cluster_2 Final Steps Crude_Product Crude Product (Post-Synthesis Workup) TLC_HPLC_Analysis Analyze by TLC/HPLC to Assess Purity & Impurity Profile Crude_Product->TLC_HPLC_Analysis Decision Major Impurities Identified? TLC_HPLC_Analysis->Decision Recrystallization Technique 1: Recrystallization Decision->Recrystallization Yes (Different Polarity) Chromatography Technique 2: Column Chromatography Decision->Chromatography No (Similar Polarity) Pure_Solid Purified Solid Recrystallization->Pure_Solid >95% Purity Prep_HPLC Technique 3: Preparative HPLC Chromatography->Prep_HPLC Impurities Co-elute Chromatography->Pure_Solid >98% Purity Prep_HPLC->Pure_Solid >99% Purity Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Pure_Solid->Final_Analysis Chromatography_Principle cluster_0 Column Cross-Section Stationary Stationary Phase (Silica Gel, Polar) Impurity_A Impurity A (Less Polar) Travels Fast Mobile Mobile Phase (Eluent, Less Polar) carries mixture down Product Product (Medium Polarity) Travels Medium Impurity_B Impurity B (More Polar) Travels Slow

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound. As a key intermediate in the synthesis of kinase inhibitors and other targeted therapies, mastering its solubilization is critical for successful experimental outcomes.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about the compound's properties and the root causes of its poor solubility.

Q1: What is this compound and why is it important?

This compound is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This scaffold is a bioisostere of adenine, allowing it to effectively mimic ATP and bind to the active sites of many protein kinases.[2] The iodine atom at the 3-position serves as a versatile synthetic handle for introducing further chemical diversity, making it a valuable building block in medicinal chemistry for developing targeted therapies, particularly in oncology.[1]

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

The limited solubility of pyrazolo[3,4-d]pyrimidine derivatives is a well-documented challenge.[3][4] Several factors contribute to this issue:

  • Planar Structure & Crystal Packing: The flat, aromatic nature of the pyrazolopyrimidine core allows for strong intermolecular π-π stacking. This, combined with hydrogen bonding possibilities, leads to a highly stable crystal lattice.[5] Significant energy is required to break this lattice, resulting in low solubility. The high melting point of related compounds (>300°C) is indicative of this strong crystal packing energy.[1]

  • Hydrophobicity: While the nitrogen atoms provide some polarity, the overall scaffold is predominantly hydrophobic, limiting its favorable interactions with water.[6]

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique solubility profile.[][8] The most thermodynamically stable polymorph is often the least soluble, and variability between batches can arise if crystallization conditions are not strictly controlled.

Q3: What are the key physicochemical properties I should consider?

While specific experimental data for this exact molecule is sparse, we can infer key properties from its constituent parts and related analogs.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₅H₃IN₄O-
Molecular Weight ~262.01 g/mol Moderate molecular weight.
Structure Pyrazolo[3,4-d]pyrimidin-4-onePlanar, aromatic system prone to strong crystal packing.[5]
Melting Point Expected to be high (>300°C)Suggests high crystal lattice energy, a major barrier to dissolution.[1]
pKa (Predicted) Contains both acidic (N-H) and basic (pyrimidine nitrogens) sites.Solubility is likely to be pH-dependent.[]
XLogP3 (Predicted) ~0.5 - 1.0Indicates moderate lipophilicity.
Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

This section provides a logical progression of techniques, from simple solvent screening to more advanced methods, to systematically address solubility issues.

Q4: I'm starting a new project. How should I perform an initial solubility assessment?

Before attempting complex methods, it's crucial to establish a baseline solubility for your specific batch of the compound. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]

  • Preparation: Add an excess amount of the solid compound to a known volume of your desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. Ensure enough solid is present that some remains undissolved at the end.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] This is preferable to UV spectroscopy alone, as it can separate the parent compound from any impurities or degradants.[11]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.


start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Excess Compound"]; add_solvent [label="Add Known Volume of Solvent"]; agitate [label="Agitate at Constant Temp\n(24-48h)"]; separate [label="Separate Solid/Liquid\n(Centrifugation)"]; analyze [label="Analyze Supernatant\n(HPLC-UV)"]; calculate [label="Calculate Solubility"]; end_node [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> weigh -> add_solvent -> agitate -> separate -> analyze -> calculate -> end_node; }

Diagram 1: Workflow for determining equilibrium solubility.

Q5: My compound has very low solubility in aqueous buffers. What is the first thing I should try?

The most straightforward initial approaches are pH modification and the use of organic co-solvents.

The pyrazolo[3,4-d]pyrimidin-4-one core contains both a weakly acidic proton (on the pyrazole or pyrimidinone nitrogen) and weakly basic nitrogens. This means its ionization state, and therefore its solubility, can be manipulated by changing the pH.[12]

  • Causality: At a pH below the pKa of the basic nitrogens, the compound will become protonated and carry a positive charge. At a pH above the pKa of the acidic proton, it will become deprotonated and carry a negative charge. In either ionized state, the compound will have stronger interactions with water, leading to increased solubility compared to its neutral form at its isoelectric point.[13]

  • Troubleshooting Steps:

    • Perform a pH-solubility profile: Use the shake-flask method described above, but with a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Analyze the trend: Plot solubility versus pH. You should observe a "U-shaped" curve with the lowest solubility near the compound's isoelectric point.

    • Select pH: Choose a pH that provides the required solubility and is compatible with your downstream experiment. For many cell-based assays, you are limited to a physiological pH range (~6.8-7.6).

pH RangeExpected Ionization StateExpected Solubility Trend
Acidic (pH < 5) Protonated (Cationic)Higher Solubility
Neutral (pH ~5-8) Primarily NeutralLowest Solubility
Basic (pH > 8) Deprotonated (Anionic)Higher Solubility

Using a water-miscible organic co-solvent is a highly effective and common technique to solubilize nonpolar drugs.[14]

  • Causality: Co-solvents work by reducing the polarity of the aqueous solvent system. This decreases the energy required to create a cavity in the solvent for the solute molecule and enhances solvation of the hydrophobic compound.

  • Recommended Co-solvents:

Co-solventStarting Conc.ProsCons
DMSO 1-10% v/vExcellent solubilizing power for many compounds.Can be toxic to cells at >0.5-1%; can interfere with some assays.
Ethanol 5-20% v/vLess toxic than DMSO; commonly used in formulations.May not be as potent as DMSO for highly insoluble compounds.
PEG 400 10-30% v/vLow toxicity, non-volatile; suitable for in vivo studies.[15]Viscous; may not be suitable for all analytical techniques.
DMF 1-10% v/vStrong solubilizing power.Higher toxicity; use with caution.
  • Protocol for Preparing a Stock Solution:

    • Start by attempting to dissolve the compound in 100% of your chosen co-solvent (typically DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) or brief sonication if needed.

    • For your experiment, perform serial dilutions from this stock into your aqueous buffer.

    • Critical Step: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and prevent the compound from precipitating out of solution.

Q6: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

This is a common problem known as "crashing out" and occurs when the final co-solvent concentration is too low to maintain solubility.

  • Increase the final co-solvent concentration: If your experiment allows, increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always run a vehicle control to ensure the solvent itself isn't affecting the results.

  • Use a different co-solvent: Sometimes a combination of co-solvents (e.g., DMSO/Ethanol) can work better.

  • Incorporate a surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL (0.1-1%) to the final buffer can help stabilize the dissolved compound and prevent precipitation.

  • Prepare a solid dispersion: For more advanced applications, creating an amorphous solid dispersion of the drug in a polymer matrix can dramatically improve aqueous solubility and dissolution rates.[6][16] This involves dissolving both the compound and a polymer (like PVP or PVPVA) in a common solvent and then removing the solvent, trapping the drug in an amorphous, high-energy state.[6]

Q7: I've tried everything and still can't get the desired concentration. Are there any other options?

When conventional methods fail, more advanced formulation or chemical modification strategies are necessary. These are often employed in later-stage drug development.

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range (200-600 nm).[14] The increased surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation.

  • Prodrug Synthesis: A prodrug strategy involves chemically modifying the parent compound by attaching a water-solubilizing group (a "promoiety") via a linker that is designed to cleave in vivo, releasing the active drug.[4][17] This is a powerful but resource-intensive approach to overcoming fundamental solubility limitations.[18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex that has greatly improved aqueous solubility.[19]

Part 3: Comprehensive Troubleshooting Workflow

The following diagram provides a decision-making framework to guide you through the process of overcoming solubility challenges with this compound.


start [label="Start:\nCompound Insoluble in\nAqueous Buffer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; ph_q [label="Is pH modification\ncompatible with your assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; cosolvent_q [label="Try Co-solvents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; solid_state_q [label="Investigate Solid State", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; advanced_q [label="Consider Advanced Methods", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; success [label="Success!\nProtocol Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

ph_protocol [label="Perform pH-Solubility Profile\n(pH 2-10)"]; cosolvent_protocol [label="Screen Solvents (DMSO, EtOH, PEG)\nPrepare Stock & Dilute into Buffer"]; crash_q [label="Does compound precipitate\non dilution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; crash_solution [label="Increase final co-solvent %\nAdd surfactant (e.g., Tween® 80)\nUse sonication during dilution"]; solid_state_protocol [label="Use Sonication to Break Aggregates\nCharacterize solid form (PXRD)\nConsider amorphous dispersion"];

start -> ph_q; ph_q -> ph_protocol [label="Yes"]; ph_protocol -> success [label="Solubility Goal Met"]; ph_q -> cosolvent_q [label="No"]; ph_protocol -> cosolvent_q [label="Solubility Insufficient"];

cosolvent_q -> cosolvent_protocol; cosolvent_protocol -> crash_q; crash_q -> success [label="No"]; crash_q -> crash_solution [label="Yes"]; crash_solution -> success [label="Problem Solved"]; crash_solution -> solid_state_q [label="Still Precipitates"]; crash_q -> solid_state_q [label="Solubility Insufficient"];

solid_state_q -> solid_state_protocol; solid_state_protocol -> success [label="Solubility Improved"]; solid_state_protocol -> advanced_q [label="Still Insufficient"];

advanced_q -> success [label="e.g., Prodrug, Nanosuspension"]; }

Diagram 2: A decision-making guide for systematic solubility enhancement.

References
  • A. A. Thorat, V. B. Dalvi, V. J. Patole, and S. S. Kadam, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," Indian Journal of Pharmaceutical and Biological Research, vol. 7, no. 2, pp. 9-16, Jun. 2019.

  • V. R. Vemula, V. Lagishetty, and S. Lingala, "Solubility Enhancement Techniques," Journal of Advanced Pharmaceutical Technology & Research, vol. 1, no. 2, pp. 143-153, Apr. 2010.

  • Ascendia Pharma, "5 Novel Techniques for Solubility Enhancement," Jul. 2021.

  • S. Jamrógiewicz, M. K. Wielgomas, and T. A. Grembecka, "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," Pharmaceutics, vol. 15, no. 9, p. 2274, Sep. 2023.

  • S. Kumar and P. K. Sharma, "Techniques for solubility enhancement of poorly soluble drugs: An overview," Journal of Applied Pharmaceutical Science, pp. 1-9, Aug. 2011.

  • BOC Sciences, "Crystallization of APIs: Methods and Challenges."

  • D. J. Richard et al., "Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability," Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 24, pp. 6830-6835, Dec. 2009.

  • S. Dall'Acqua et al., "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays," ACS Combinatorial Science, vol. 20, no. 4, pp. 227-234, Mar. 2018.

  • M. K. Chaitanya and K. R. Kumar, "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds," Current Drug Discovery Technologies, vol. 8, no. 2, pp. 87-95, Jul. 2011.

  • S. H. Neves, I. J. D. Lopes, and M. E. S. Eusébio, "A review of methods for solubility determination in biopharmaceutical drug characterisation," Journal of Pharmaceutical and Biomedical Analysis, vol. 174, pp. 353-377, Sep. 2019.

  • L. S. Taylor, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs," Lund University, 2004.

  • Rheolution Inc., "Measuring the solubility of pharmaceutical compounds using NEPHEL.O."

  • M. K. Chaitanya and P. K. Sharma, "Impact On Bioavailability Of Apis In Drug Drug Co Crystallization A Review," International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 10, pp. 4734-4743, Oct. 2020.

  • P. P. P. Spalluto, G. G. G. Buti, and S. S. S. Mangani, "The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?," Crystals, vol. 12, no. 8, p. 1137, Aug. 2022.

  • BOC Sciences, "Solubility Analysis."

  • A. A. A. Al-kassimy, A. A. A. Al-hemaid, and A. A. A. Al-shamary, "Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability," Pharmaceutics, vol. 15, no. 8, p. 2049, Jul. 2023.

  • J. R. Martin et al., "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain," ACS Medicinal Chemistry Letters, vol. 15, no. 1, pp. 58-65, Dec. 2023.

  • M. M. M. Martins, A. A. A. Amarante, and C. C. C. Corrêa, "Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds," in Green Synthetic Approaches for Biologically Relevant Heterocycles, 2015, pp. 1-46.

  • National Center for Biotechnology Information, "3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine." PubChem Compound Database.

  • A. A. A. Al-kassimy and A. A. A. Al-hemaid, "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches," Crystal Growth & Design, vol. 24, no. 1, pp. 453-472, Dec. 2023.

  • M. M. M. Martins, A. A. A. Amarante, and C. C. C. Corrêa, "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review," Molecules, vol. 27, no. 23, p. 8387, Nov. 2022.

  • S. Dall'Acqua et al., "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays," ACS Combinatorial Science, vol. 20, no. 4, pp. 227-234, Jan. 2018.

  • Chem-Impex, "3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine."

  • Sigma-Aldrich, "3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine."

  • S. Schenone et al., "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors," ACS Medicinal Chemistry Letters, vol. 2, no. 11, pp. 839-844, Sep. 2011.

  • M. M. M. Martins, A. A. A. Amarante, and C. C. C. Corrêa, "Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents," Molecules, vol. 25, no. 18, p. 4299, Sep. 2020.

  • S. Kumar and P. K. Sharma, "Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents," Journal of Chemistry, vol. 2021, pp. 1-15, Jun. 2021.

  • M. M. M. Martins, A. A. A. Amarante, and C. C. C. Corrêa, "Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds," in Green Synthetic Approaches for Biologically Relevant Heterocycles, 2015.

  • National Center for Biotechnology Information, "1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one." PubChem Compound Database.

  • National Center for Biotechnology Information, "4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-, monosodium salt." PubChem Compound Database.

  • H. H. H. Hassan, M. M. M. El-faham, and A. A. A. El-sayed, "Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents," Molecules, vol. 29, no. 1, p. 231, Jan. 2024.

  • S. Schenone et al., "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery," Scientific Reports, vol. 7, no. 1, p. 43349, Mar. 2017.

  • S. Schenone et al., "Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model," Journal of Medicinal Chemistry, vol. 60, no. 14, pp. 6305-6320, Jun. 2017.

  • Bridge Organics, "3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine."

  • BenchChem, "Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Strategies."

  • PharmaCompass, "1,5-Dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one."

  • CPHI Online, "3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine."

Sources

Technical Support Center: Synthesis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges and frequently encountered side products in the iodination of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol), providing practical troubleshooting advice and a deeper understanding of the underlying reaction mechanisms.

Our goal is to equip you with the knowledge to not only identify and mitigate the formation of impurities but also to optimize your reaction conditions for higher yield and purity.

Troubleshooting Guide: Navigating the Iodination Reaction

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is incomplete, and I still have a significant amount of starting material (Allopurinol) even after extended reaction times. What could be the cause?

Answer:

Incomplete conversion is a common issue in the iodination of Allopurinol. Several factors can contribute to this:

  • Insufficient Activation of the Iodinating Agent: When using N-Iodosuccinimide (NIS), an acid catalyst is often required to generate a more potent electrophilic iodine species.[1][2] If the acid is too weak or used in substoichiometric amounts, the rate of iodination will be slow.

  • Poor Solubility of the Starting Material: 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has limited solubility in many common organic solvents. If the starting material is not adequately dissolved, the reaction becomes heterogeneous and the reaction rate will be significantly reduced.

  • Inappropriate Solvent Choice: The choice of solvent can influence the reactivity of the iodinating agent. Protic solvents can solvate the electrophile, potentially reducing its reactivity.

Recommended Solutions:

Parameter Recommendation Rationale
Catalyst Consider using a stronger acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid in catalytic amounts.Stronger acids more effectively polarize the I-N bond in NIS, increasing the electrophilicity of the iodine.[1]
Solvent System Use a solvent system that ensures good solubility of the starting material, such as Dimethylformamide (DMF) or a mixture of a polar aprotic solvent with a co-solvent.Maximizing the concentration of the dissolved starting material will increase the reaction rate according to collision theory.
Temperature A moderate increase in reaction temperature (e.g., to 40-60 °C) can improve both solubility and reaction rate. However, be cautious of potential side reactions at higher temperatures.Increased kinetic energy leads to more frequent and energetic molecular collisions, overcoming the activation energy barrier.

Question 2: I'm observing a significant amount of a di-iodinated side product in my crude reaction mixture. How can I control the selectivity for mono-iodination?

Answer:

The formation of a di-iodinated species, likely 3,6-diiodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a classic example of over-halogenation. This occurs because the pyrazolo[3,4-d]pyrimidine ring system has multiple activated positions for electrophilic substitution.

Probable Causes and Solutions:

  • Excess Iodinating Agent: Using more than one equivalent of the iodinating agent will inevitably lead to di-substitution.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-iodinated product.

  • Regioselectivity: The electronic nature of the pyrazolo[3,4-d]pyrimidine core makes both the C3 and C6 positions susceptible to electrophilic attack.

Strategies for Enhancing Mono-iodination:

Parameter Recommendation Rationale
Stoichiometry Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0 to 1.1 equivalents of NIS.Limiting the amount of the electrophile is the most direct way to prevent over-iodination.
Addition Method Add the iodinating agent portion-wise or as a solution over a period of time.This helps to maintain a low concentration of the iodinating agent in the reaction mixture, favoring the initial mono-iodination over the subsequent di-iodination.
Temperature Control Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Lower temperatures generally increase the kinetic selectivity for the more reactive site, which is typically the C3 position in this scaffold.

Question 3: My final product is showing signs of degradation, and I'm observing colored impurities. What could be causing this?

Answer:

Degradation of the pyrazolo[3,4-d]pyrimidine ring system can occur under certain iodination conditions, especially if oxidative side reactions are at play.

Potential Degradation Pathways:

  • Oxidation of the Pyrazolo[3,4-d]pyrimidine Core: The starting material, Allopurinol, is susceptible to oxidation, and this reactivity can persist in the iodinated product.[3][4][5][6] Iodinating agents, particularly those involving iodine in a positive oxidation state, can act as oxidants.

  • Acid-Catalyzed Decomposition: While an acid catalyst is often necessary, strong acids at elevated temperatures can lead to ring-opening or other decomposition pathways.

  • Presence of Oxidizing Impurities: Impurities in the starting material or solvents can sometimes catalyze degradation.

Troubleshooting Degradation:

Issue Recommended Action Explanation
Oxidative Degradation - Use a milder iodinating agent if possible.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).This minimizes the presence of oxygen, which can contribute to oxidative side reactions.
Acid-Induced Decomposition - Use the minimum effective amount of acid catalyst.- Consider a milder acid catalyst.- Neutralize the reaction mixture promptly during work-up.This limits the exposure of the product to harsh acidic conditions that can promote degradation.
Impurity-Driven Degradation - Use high-purity starting materials and solvents.- Purify the starting Allopurinol if necessary.This removes potential catalysts for degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the iodination of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

A1: The most commonly anticipated side product is the di-iodinated species, 3,6-diiodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . This arises from the electrophilic substitution at the two most activated positions on the heterocyclic core. Careful control of stoichiometry and reaction conditions is key to minimizing its formation.

Q2: Can the starting material, Allopurinol, exist in different tautomeric forms, and does this affect the reaction?

A2: Yes, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can exist in several tautomeric forms. The specific tautomer present in the reaction media can influence the regioselectivity of the iodination. However, the C3 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack.

Q3: Are there any specific analytical techniques that are particularly useful for identifying the side products?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from the starting material and various side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks, which is invaluable for identifying di-iodinated or oxidized byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and can help in the structural elucidation of isolated impurities. The disappearance of the proton signal at the C3 position is a key indicator of successful iodination.

Q4: What are some common impurities that might be present in the starting Allopurinol that could affect the iodination reaction?

A4: Impurities in the starting Allopurinol can arise from its synthesis and may include unreacted intermediates or by-products. These can potentially react with the iodinating agent or interfere with the desired reaction. It is always advisable to use Allopurinol of high purity for this reaction.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and the formation of a key side product.

main_reaction start 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) product This compound start->product Iodination at C3 reagents NIS, Acid Catalyst

Caption: Desired mono-iodination reaction pathway.

side_reaction start This compound side_product 3,6-Diiodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one start->side_product Further Iodination at C6 reagents Excess NIS

Caption: Formation of the di-iodinated side product.

Experimental Protocol: A General Procedure for Iodination

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired purity profile.

  • Preparation: To a solution of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in a suitable solvent (e.g., DMF) at 0 °C, add the acid catalyst (e.g., TFA, 0.1 eq).

  • Addition of Iodinating Agent: Slowly add a solution of N-Iodosuccinimide (1.05 eq) in the same solvent to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

  • 3][4][5]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG

Sources

Technical Support Center: Optimizing Synthesis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. This compound is a critical building block in the development of various therapeutic agents, notably as an intermediate for kinase inhibitors like Ibrutinib.[1] Its efficient synthesis is paramount for advancing research in medicinal chemistry.[2]

This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis.

I. Foundational Synthesis Protocol

The synthesis of this compound typically starts from the readily available allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine).[3] The core of the synthesis is the electrophilic iodination of the pyrazole ring within the pyrazolo[3,4-d]pyrimidin-4-one scaffold. Several methods can be employed for the iodination of pyrazoles, and the choice of reagent and conditions is critical for achieving high yield and purity.[4][5]

A common and effective method involves the use of an iodine source in the presence of an oxidizing agent or a base. Below is a generalized protocol that serves as a starting point for optimization.

Experimental Protocol: Iodination of Allopurinol

Materials:

  • Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • An oxidizing agent (e.g., Ceric Ammonium Nitrate (CAN), Hydrogen Peroxide (H₂O₂)) or a base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Water, Acetonitrile, Dichloromethane)

  • Quenching agent (e.g., Sodium thiosulfate solution)

Procedure:

  • Dissolve allopurinol in the chosen solvent in a reaction flask.

  • Add the iodinating reagent system. The choice of reagent will dictate the addition order and reaction conditions (see table below for comparison).

  • Stir the reaction mixture at the appropriate temperature for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench any excess iodine with a sodium thiosulfate solution.

  • Adjust the pH of the solution to precipitate the product, if necessary.

  • Filter the crude product, wash with a suitable solvent (e.g., water, cold ethanol), and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

II. Comparative Overview of Iodination Methods

The choice of iodination method can significantly impact the reaction's efficiency, cost, and environmental footprint. Below is a comparative table of common methods applicable to pyrazole systems.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)Key Considerations
Iodine/Base I₂, NaOH or K₂CO₃Water, EthanolRoom Temp. to Reflux1 - 24 h60 - 85%Cost-effective and straightforward. The base neutralizes the HI formed.
Iodine/Oxidant (H₂O₂) I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%A "green" and practical method with water as the only by-product.[5]
Iodine/Oxidant (CAN) I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernightHighEffective for C4-iodination of some pyrazoles.[4][6]
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%Highly effective but requires handling of corrosive ICl.[4]

III. Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of this compound.

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TroubleshootingFlow cluster_synthesis Synthesis & Optimization cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Low Yield Solutions cluster_solutions_incomplete Incomplete Reaction Solutions cluster_solutions_side_products Side Product Solutions cluster_solutions_solubility Solubility Solutions Start Start Synthesis Reaction Iodination Reaction Start->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Workup Reaction Workup & Isolation Monitoring->Workup Reaction Complete Issue Identify Issue Monitoring->Issue Problem Encountered Purification Purification (Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis LowYield Low Yield Issue->LowYield < 50% yield IncompleteReaction Incomplete Reaction Issue->IncompleteReaction Starting material remains SideProducts Side Products/Impurities Issue->SideProducts Multiple spots on TLC PoorSolubility Poor Solubility Issue->PoorSolubility Difficulty dissolving starting material LY_Sol1 Optimize Temperature LowYield->LY_Sol1 LY_Sol2 Increase Reaction Time LowYield->LY_Sol2 LY_Sol3 Change Iodinating Agent LowYield->LY_Sol3 IR_Sol1 Increase Reagent Stoichiometry IncompleteReaction->IR_Sol1 IR_Sol2 Check Reagent Quality IncompleteReaction->IR_Sol2 IR_Sol3 Elevate Temperature IncompleteReaction->IR_Sol3 SP_Sol1 Optimize pH during workup SideProducts->SP_Sol1 SP_Sol2 Purify via Column Chromatography SideProducts->SP_Sol2 SP_Sol3 Lower Reaction Temperature SideProducts->SP_Sol3 PS_Sol1 Use a co-solvent (e.g., DMF, DMSO) PoorSolubility->PS_Sol1 PS_Sol2 Increase Solvent Volume PoorSolubility->PS_Sol2 PS_Sol3 Heat to dissolve PoorSolubility->PS_Sol3 LY_Sol3->Reaction Re-run IR_Sol1->Reaction Re-run SP_Sol3->Reaction Re-run PS_Sol1->Reaction Re-run

Caption: A troubleshooting workflow for the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: Your starting material may not be fully consumed. This can be due to insufficient reaction time, inadequate temperature, or inactive reagents.

    • Solution: Extend the reaction time and monitor closely by TLC. If the reaction stalls, consider a moderate increase in temperature. Ensure your iodinating reagents are fresh and of high purity.

  • Product Degradation: The product might be unstable under the reaction conditions.

    • Solution: If using harsh conditions (e.g., strong oxidants or high temperatures), try a milder method. The I₂/H₂O₂ system in water is an excellent, gentle alternative.[5]

  • Loss during Workup: The product may be partially soluble in the wash solvents or remain in the filtrate.

    • Solution: Minimize the volume of solvent used for washing the filtered product. Chilling the wash solvent can also reduce solubility losses. Ensure the pH for precipitation is optimal; a pH sweep study can identify the point of maximum precipitation.

  • Sub-optimal Reagent Stoichiometry: The ratio of substrate to iodinating agent is crucial.

    • Solution: Experiment with varying the equivalents of the iodinating agent. For instance, when using I₂/H₂O₂, only 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide are needed.[5]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I avoid them?

A2: The formation of side products is a common challenge in heterocyclic chemistry.

  • Di-iodination: It's possible to introduce two iodine atoms onto the pyrazolopyrimidine core, although this is less common at the 3-position due to electronic effects.

    • Solution: Use a stoichiometric amount of the iodinating agent and avoid prolonged reaction times after the starting material is consumed. A slower, dropwise addition of the iodinating reagent can also improve selectivity.

  • Over-oxidation: If using a strong oxidizing agent, the pyrazolopyrimidine ring system itself could be susceptible to oxidation.

    • Solution: Switch to a milder oxidizing agent like hydrogen peroxide. Alternatively, use a method that does not require an oxidant, such as the I₂/base system.

  • N-Iodination: While less common, iodination on one of the nitrogen atoms is a possibility.

    • Solution: This is highly dependent on the reaction conditions. Analyzing the side products by mass spectrometry and NMR can help identify their structure and inform a more targeted optimization of the reaction conditions.

Q3: The starting material, allopurinol, has poor solubility in many common organic solvents. How can I address this?

A3: The low solubility of allopurinol can indeed be problematic.

  • Solvent Selection: While allopurinol is sparingly soluble in water and alcohol, its solubility increases in basic aqueous solutions due to deprotonation.

    • Solution: For reactions using a base like NaOH or K₂CO₃, dissolving allopurinol in an aqueous basic solution before adding the iodine can be effective.

  • Co-solvents: Using a mixture of solvents can enhance solubility.

    • Solution: Consider using a co-solvent system such as water/DMF or water/DMSO. However, be mindful that these solvents can be difficult to remove during workup.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions and is often effective for reactions with poorly soluble starting materials.[7][8]

    • Solution: If available, exploring microwave-assisted synthesis could be a viable option to reduce reaction times and potentially improve yields.

Q4: My final product is difficult to purify. What are the best methods for purification?

A4: Purification of this compound can be challenging due to its polarity and potential for co-precipitation with inorganic salts.

  • Recrystallization: This is the most common and effective method for purifying the final product.

    • Solution: Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures of water with these alcohols. A hot filtration step can help remove any insoluble impurities.

  • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography may be necessary.

    • Solution: Due to the polar nature of the compound, a polar stationary phase like silica gel with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) would be appropriate.

  • Washing: Thorough washing of the crude product is crucial.

    • Solution: After filtration, wash the crude solid sequentially with water (to remove inorganic salts), a small amount of cold ethanol (to remove organic impurities), and finally with a non-polar solvent like diethyl ether to aid in drying.

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ReactionMechanism Allopurinol Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) Intermediate Electrophilic Attack Iodonium ion attacks electron-rich C3 position Allopurinol:f1->Intermediate:f0 Reacts with IodinatingAgent Iodinating Agent (e.g., I₂/Base or I₂/Oxidant) IodinatingAgent:f1->Intermediate:f0 Deprotonation Deprotonation Base removes proton to restore aromaticity Intermediate:f1->Deprotonation:f0 Product This compound Deprotonation:f1->Product:f0

Caption: A simplified logical flow of the iodination of allopurinol.

IV. Concluding Remarks

The synthesis of this compound is a well-established but nuanced process. Success hinges on a careful selection of reagents and a systematic approach to optimizing reaction conditions. By understanding the underlying chemical principles and anticipating potential challenges, researchers can efficiently produce this valuable synthetic intermediate. This guide provides a starting point for your investigations, and we encourage you to adapt these protocols to your specific laboratory settings and analytical capabilities.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (n.d.).
  • A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. (2024, November 15).
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. (2024, December 2).
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2025, March 25).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (2024, October 24).
  • Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents - PubMed. (n.d.).
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. (n.d.).
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - ResearchGate. (2022, March 9).
  • Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed. (2008, March 13).
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Chem-Impex. (n.d.).
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Qingmu Pharmaceutical. (n.d.).
  • 4-Hydroxypyrazolo (3,4-D)-Pyrimidine (Allopurinol) - 315-30-0 - Discovery Fine Chemicals. (n.d.).

Sources

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (also known as 3-Iodo-PP1). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we address common challenges related to its stability in solution and provide practical guidance to ensure the reliability and reproducibility of your results.

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. However, compounds within this class, including 3-Iodo-PP1, are known for their challenging physicochemical properties, most notably poor aqueous solubility and potential for degradation in solution.[1][2][3][4] This guide is structured to help you navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: How should I store the solid compound?

A1: The solid form of this compound should be stored in a tightly sealed container, protected from light, and kept in a dry environment at 2-8°C.[5] Long-term storage at -20°C is also a viable option. The key is to minimize exposure to moisture and light.

Q2: What is the best solvent for making a stock solution?

A2: Due to the poor aqueous solubility characteristic of the pyrazolo[3,4-d]pyrimidine scaffold, a polar aprotic solvent is recommended for creating a concentrated stock solution.[1][2][4] Dimethyl sulfoxide (DMSO) is the most common choice. Ensure you are using anhydrous, high-purity DMSO to minimize the introduction of water, which can promote hydrolysis.

Q3: Can I store the compound once it's in a DMSO stock solution?

A3: Yes, DMSO stock solutions can be stored at -20°C or -80°C for several weeks. However, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture from the atmosphere, potentially leading to degradation over time.

Q4: Why am I seeing precipitation when I dilute my DMSO stock into an aqueous buffer?

A4: This is a very common issue stemming from the compound's low aqueous solubility.[1][2][3][4] When the DMSO stock is diluted into a buffer (e.g., PBS), the compound may crash out of solution as it is no longer in a favorable solvent environment. See the Troubleshooting Guide below for strategies to mitigate this.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for stability issues you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

This is often the first sign of compound instability. If the compound degrades in your assay medium, its effective concentration will be lower than intended, leading to variable results.

Root Cause Analysis & Solution Workflow:

A Inconsistent Assay Results B Prepare Fresh Stock Solution (High-Purity Anhydrous DMSO) A->B C Assess Solubility in Assay Buffer (Protocol 1) B->C D Precipitation Observed? C->D E Optimize Dilution Strategy: - Lower final DMSO % - Add surfactant (e.g., Tween-20) - Vortex during dilution D->E Yes F No Precipitation D->F No G Assess Stability Over Time in Assay Buffer (Protocol 2) E->G F->G H Degradation Observed? G->H I Minimize Incubation Time - Add compound just before readout - Run kinetics experiments H->I Yes J No Degradation H->J No K Re-evaluate Assay System (e.g., protein stability, cell health) I->K J->K

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Visible changes in the solution, such as color change or crystal formation.

Visual changes are a clear indicator of a stability or solubility problem.

Observation Potential Cause Recommended Action
Cloudiness or Precipitation Poor aqueous solubility. The compound is crashing out of the aqueous buffer.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its effect on your assay (typically <0.5%). 3. Incorporate a non-ionic surfactant like Tween-20 (0.01-0.05%) in your buffer to improve solubility.
Yellowing of Solution This may indicate oxidative degradation or de-iodination, potentially accelerated by light or certain buffer components.1. Protect your solutions from light by using amber vials or covering them with aluminum foil. 2. Prepare solutions fresh and use them immediately. 3. Consider de-gassing your buffers to remove dissolved oxygen.
Issue 3: Loss of compound confirmed by analytical methods (HPLC, LC-MS).

If you have access to analytical instrumentation, you can directly monitor the stability of your compound. A decrease in the main peak area and the appearance of new peaks over time confirms degradation.

Potential Degradation Pathways & Mitigation:

  • Hydrolysis: The pyrazolo[3,4-d]pyrimidine core can be susceptible to hydrolysis, especially at non-neutral pH. A related prodrug was shown to have a half-life of only 30 minutes in water.[2]

    • Mitigation: Maintain your experimental buffer at a neutral pH (7.2-7.4). Avoid highly acidic or basic conditions. If your experiment requires a different pH, a stability assessment under those conditions is critical.

  • De-iodination: The carbon-iodine bond can be labile, particularly when exposed to light (photolysis) or reducing agents.

    • Mitigation: Protect all solutions from direct light. Ensure that your buffer components do not include strong reducing agents unless they are a required part of the reaction being studied.

compound This compound (Parent Compound) degradation Degradation Pathways compound->degradation hydrolysis Hydrolyzed Product (Loss of pyrimidinone integrity) degradation->hydrolysis H₂O, pH extremes deiodination De-iodinated Product (Loss of iodine atom) degradation->deiodination Light (hν), Reducing Agents

Caption: Potential degradation pathways for 3-Iodo-PP1.

Part 3: Experimental Protocols

These protocols provide a framework for you to assess the stability and solubility of this compound in your specific experimental context.

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the maximum soluble concentration of the compound in your experimental buffer.

  • Prepare a 10 mM stock solution of 3-Iodo-PP1 in 100% anhydrous DMSO.

  • Create a series of dilutions of the DMSO stock into your aqueous buffer of choice (e.g., PBS, pH 7.4). Aim for final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions (e.g., 0.5%).

  • Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for a set time, typically 1-2 hours.

  • Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.

  • (Optional) Quantify solubility: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound using HPLC-UV or LC-MS.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

Protocol 2: Solution Stability Assessment by HPLC

This protocol allows you to quantify the rate of degradation of the compound over time.

  • Prepare a solution of 3-Iodo-PP1 in your experimental buffer at a concentration below its determined solubility limit (from Protocol 1).

  • Divide the solution into several aliquots in amber vials.

  • Take a "time zero" (T=0) sample immediately and inject it onto an HPLC system to obtain an initial peak area for the parent compound.

  • Incubate the remaining aliquots under your experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining vs. time to determine the stability profile and calculate a half-life (t½) if significant degradation occurs.

References

  • Brust, T. F., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available at: [Link]

  • ACS Figshare. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available at: [Link]

  • Bldeal. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Available at: [Link]

Sources

Technical Support Center: Crystallization of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist

Welcome to the technical support center for the crystallization of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 144750-83-4)[1]. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic intermediate. As a bioisostere of natural purines like hypoxanthine, this pyrazolopyrimidinone scaffold is a cornerstone in the synthesis of various pharmacologically active compounds.[2][3]

However, its planar structure, capacity for hydrogen bonding, and potential for π–π stacking can present unique crystallization challenges.[4] This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high-purity, high-quality crystals.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section directly addresses the most frequent problems encountered during the crystallization of this compound.

Q1: I've followed the cooling procedure, but no crystals have formed. What's wrong?

This is a common issue that typically points to one of three root causes: the solution is not sufficiently supersaturated, the chosen solvent is inappropriate, or nucleation has been inhibited.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Supersaturation: The concentration of your compound is too low for crystals to form.

    • Solution: Gently reheat the solution to re-dissolve any material. Under a stream of nitrogen or using a rotary evaporator, carefully remove a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly again.[5][6] If the mother liquor (filtrate) is still available, you can test it by dipping a glass stirring rod into the liquid; if a solid residue forms upon evaporation, it confirms that a significant amount of the compound remains in solution, indicating too much solvent was used initially.[5]

  • Inappropriate Solvent Choice: The compound is too soluble in the selected solvent, even at lower temperatures. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[6][7]

    • Solution: You must select a new solvent or solvent system. If the compound is highly soluble in a polar solvent like DMF or DMSO, consider an anti-solvent diffusion method. Dissolve the compound in a minimal amount of the "good" solvent (e.g., DMF) and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or pentane). The anti-solvent vapor will slowly diffuse into the primary solution, reduce the overall solubility, and promote slow, controlled crystal growth. This technique has proven effective for heterocyclic compounds that are only soluble in high-boiling polar solvents.[8]

  • Nucleation Inhibition: The spontaneous formation of initial crystal "seeds" is kinetically hindered.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections in the glass provide high-energy sites that can initiate nucleation.[6]

    • Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the supersaturated solution. This provides a perfect template for further crystal growth.[6]

    • Solution 3 (Evaporation): Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate completely, leaving a thin film of microcrystals. Re-introducing this rod into the solution can provide the necessary nucleation sites.[6]

Q2: My compound has separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly, or because of the presence of impurities that depress the melting point.[5] The resulting oil rarely forms pure crystals because impurities tend to be more soluble in the oil phase than in the solvent.[5]

Possible Causes & Step-by-Step Solutions:

  • Solution Cooled Too Rapidly: The system did not have enough time to reach thermodynamic equilibrium, favoring the kinetically faster, but undesirable, liquid phase separation.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5%) of additional solvent to slightly decrease the saturation level.[5] Then, ensure a very slow cooling rate. You can achieve this by placing the flask in an insulated container (like a Dewar flask filled with warm water) or by covering it with an inverted beaker to create a layer of insulating air.[6]

  • High Concentration in a "Good" Solvent: The solubility curve for your compound in the chosen solvent may be extremely steep, leading to a very high degree of supersaturation upon minimal cooling.

    • Solution: Try switching to a solvent in which the compound is slightly less soluble at high temperatures. This will result in a less aggressive supersaturation curve upon cooling. Alternatively, use a mixed-solvent system. Start by dissolving the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the eutectic mixture.

    • Solution: If you notice a colored tint or suspect impurities, consider a pre-purification step. Re-dissolve the material in an appropriate solvent, add a small amount of activated charcoal, heat the mixture gently for a few minutes, and then filter it while hot through a fluted filter paper or a Celite pad to remove the charcoal and adsorbed impurities.[5] Then, proceed with the crystallization from the purified filtrate.

Q3: My crystals formed, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

Rapid crystallization is the primary cause of small, poorly-formed crystals.[5] When crystals form too quickly, impurities can become trapped within the rapidly growing lattice, compromising the purity of the final product.[9] The goal is to slow down the nucleation and growth processes.

Possible Causes & Step-by-Step Solutions:

  • Excessive Supersaturation / Rapid Cooling: The solution is too concentrated, or the temperature drops too quickly, leading to a massive, simultaneous nucleation event ("crashing out").

    • Solution: Re-heat the solution to re-dissolve the solid. Add a bit more solvent (5-10%) than the minimum required for dissolution at high temperature.[5] This ensures the solution remains unsaturated for a longer period during cooling, reducing the nucleation rate and allowing fewer, larger crystals to grow. Insulate the flask to ensure slow, gradual cooling.[5]

  • High Solvent Surface Area: Using a flask that is too large for the volume of solvent results in a shallow pool with a high surface-area-to-volume ratio, promoting rapid evaporative cooling.[5]

    • Solution: Transfer the solution to a more appropriately sized Erlenmeyer flask, where the solvent depth is at least 1-2 cm. Cover the flask with a watch glass to minimize evaporation and trap heat.[5]

Q4: The final yield of my crystallized product is very low. How can I improve it?

A low yield is often a trade-off for high purity, but it can be optimized.

Possible Causes & Step-by-Step Solutions:

  • Too Much Solvent Used: This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor even after cooling.[5]

    • Solution: Before filtration, cool the flask in an ice-water bath for an additional 15-30 minutes to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product. If you have not discarded the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling, though this crop may be less pure.

  • Premature Crystallization: Some material may have crystallized and been lost during a hot filtration step intended to remove impurities.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible to prevent the solution from cooling and crystallizing prematurely in the funnel.

Experimental Workflows & Data

Workflow 1: Troubleshooting Crystallization Outcomes

The following diagram outlines a decision-making process for troubleshooting common crystallization problems.

G Troubleshooting Crystallization Workflow start Start: Dissolve Compound in Minimal Hot Solvent & Cool outcome Evaluate Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution oiling Problem: 'Oiling Out' Occurs outcome->oiling Liquid Droplets poor_qual Problem: Fine Powder / Needles (Poor Quality) outcome->poor_qual Rapid Precipitation success Success: Good Crystals Formed outcome->success Slow Formation sol1 Solution: 1. Concentrate solution 2. Scratch flask 3. Add seed crystal 4. Re-evaluate solvent no_xtal->sol1 sol2 Solution: 1. Re-heat & add more solvent 2. Cool much slower 3. Consider different solvent 4. Purify via charcoal oiling->sol2 sol3 Solution: 1. Re-heat & add more solvent 2. Ensure slow cooling 3. Use smaller flask poor_qual->sol3 finish Filter, Wash (cold solvent), & Dry Crystals success->finish sol1->start Retry sol2->start Retry sol3->start Retry

Caption: Decision tree for troubleshooting common crystallization issues.

Table 1: Recommended Solvents for Screening

Given the heterocyclic nature of pyrazolopyrimidines, a systematic solvent screen is recommended. Start with solvents from different classes.

Solvent ClassRecommended SolventsRationale & Expected Behavior
Alcohols Methanol, Ethanol, IsopropanolOften show good temperature-dependent solubility. Methanol has been used for recrystallizing related pyrazolopyrimidine derivatives.[2]
Esters Ethyl AcetateA medium-polarity solvent that is excellent for many organic compounds. Often used in mixed systems with hexanes.[10]
Ketones AcetoneGood solvent power; often paired with an anti-solvent like n-hexane for effective crystallization.[10]
Ethers Tetrahydrofuran (THF), DioxaneGood dissolving power but may require an anti-solvent for precipitation.[8][10]
Aprotic Polar Acetonitrile, DMF, DMSOHigh dissolving power, especially for polar heterocycles.[11] Often require an anti-solvent (vapor diffusion) for crystallization.[8]
Aromatic TolueneCan be effective for planar aromatic systems due to potential for π-stacking interactions.[10]

Frequently Asked Questions (FAQs)

Q: What is the best general strategy for choosing a crystallization solvent for this compound? A: The "rule of thumb" is that "like dissolves like."[10] Given the compound's structure, which includes amide and amine-like functionalities, start with polar protic solvents like ethanol or polar aprotic solvents like ethyl acetate or acetonitrile.[11] The ideal solvent will completely dissolve the compound at its boiling point but show very limited solubility at 0-4 °C. A good rapid test is to place ~20-30 mg of your compound in a test tube with 0.5 mL of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, it's a poor solvent. If it dissolves when hot but reappears upon cooling, it's a promising candidate.

Q: How can I effectively use a mixed-solvent system? A: A mixed-solvent system is excellent when no single solvent has the ideal solubility profile.

  • Choose a "good" solvent in which the compound is highly soluble.

  • Choose a "poor" solvent (anti-solvent) in which the compound is nearly insoluble, but that is miscible with the "good" solvent.

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness.

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly. This method allows for fine-tuning of the solubility to achieve optimal supersaturation.[10]

Q: Can impurities significantly affect the crystallization process? A: Absolutely. Impurities, even in trace amounts, can have a profound impact.[7] They can inhibit nucleation, cause "oiling out," or become incorporated into the crystal lattice, reducing the purity of the final product.[9][12] If you are facing persistent crystallization problems, it is highly advisable to first purify the crude material using another technique, such as column chromatography, before attempting recrystallization.[6]

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health (NIH). [Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023). Sunway Institutional Repository. [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). ResearchGate. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489. (n.d.). PubChem. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

  • Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives. (2007). Taylor & Francis Online. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Qingmu Pharmaceutical. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2021). ACS Publications. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Institutes of Health (NIH). [Link]

  • CAS#:144750-83-4 | this compound. (n.d.). Chemsrc. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). National Institutes of Health (NIH). [Link]

  • Crystal of pyrazolo[3,4-d]pyrimidine. (n.d.).
  • Successfully preventing crystallization of parenteral formulations using solubility measurements. (2023). Technobis. [Link]

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Technical Support Center: Artifacts in Assays with 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers working with 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate and structural motif used in the development of targeted covalent inhibitors, notably for KRAS G12C.[1] Covalent inhibitors offer advantages in potency and duration of action but also present unique challenges in experimental design and data interpretation.[2][3] Their reactive nature can lead to a variety of assay artifacts that may be mistaken for genuine biological activity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you identify and mitigate common experimental artifacts. Our goal is to ensure the integrity of your data and prevent the costly pursuit of false positives.

Section 1: General Assay Interference – Is Your Hit Real?

This section addresses common artifacts that can arise from the physicochemical properties of the compound itself, independent of its specific covalent mechanism. These are often categorized as Pan-Assay Interference Compounds (PAINS).[4][5]

FAQ 1: My compound is active in my primary screen. How can I be sure it's not a PAINS artifact?

Answer: Initial high-throughput screening (HTS) hits, especially for compounds with reactive functionalities or specific structural motifs like some pyrazolopyrimidines, warrant rigorous counter-screening to rule out pan-assay interference.[6][7] PAINS can produce false positives through numerous mechanisms, including chemical reactivity, aggregation, or interference with the assay signal itself.[5][8]

A systematic triage process is essential to distinguish genuine hits from artifacts.[9]

Hit_Triage_Workflow Primary_Screen Primary HTS Hit Identified Artifact_Check Artifact Counter-Screens Primary_Screen->Artifact_Check Fluorescence Autofluorescence / Quenching Check Artifact_Check->Fluorescence Light-based assay? Redox Redox Cycling Check (DTT sensitivity) Artifact_Check->Redox Reducing agents present? Aggregation Aggregation Check (Detergent sensitivity) Artifact_Check->Aggregation Poor dose-response? Orthogonal_Assay Orthogonal Assay Confirmation Fluorescence->Orthogonal_Assay No Interference Detected Fail Result is Likely an Artifact (Deprioritize) Fluorescence->Fail Interference Confirmed Redox->Orthogonal_Assay No Interference Detected Redox->Fail Interference Confirmed Aggregation->Orthogonal_Assay No Interference Detected Aggregation->Fail Interference Confirmed Covalent_Kinetics Covalent Mechanism Characterization (Time-Dependence) Orthogonal_Assay->Covalent_Kinetics Activity Confirmed Orthogonal_Assay->Fail No Activity in Orthogonal Assay Pass Confirmed Hit (Proceed to Lead Op) Covalent_Kinetics->Pass

Caption: Workflow for triaging primary hits to eliminate artifacts.

Troubleshooting Steps:

  • Check for PAINS Substructures: Utilize computational filters to check if your molecule contains substructures commonly associated with PAINS.[4] While not definitive, this can raise an initial flag.

  • Run Orthogonal Assays: Confirm your hit in a secondary assay that uses a different detection method (e.g., if your primary assay is fluorescence-based, use a luminescence or label-free method).[9][10] A true hit should show activity across different platforms, whereas an artifact is often technology-specific.

  • Perform Promiscuity Checks: Test your compound against an unrelated target, particularly another cysteine-containing protein, to assess specificity. Widespread activity suggests non-specific reactivity.[8]

FAQ 2: I'm observing a high signal or a variable dose-response in my fluorescence-based assay (e.g., HTRF, FP). What is the cause?

Answer: Fluorescence-based assays are highly susceptible to interference from small molecules.[11] Compounds with conjugated aromatic systems, like the pyrazolopyrimidine core, can absorb light at or near the excitation/emission wavelengths of your fluorophores, leading to two primary issues:

  • Autofluorescence: The compound itself emits light in the detection window, causing a false positive signal (apparent inhibition or activation).[10][12]

  • Quenching: The compound absorbs the excitation or emission energy from the assay fluorophore, leading to a decrease in signal (a false positive for inhibition).[11][12]

Troubleshooting Steps:

  • Pre-read the Plate: Measure the fluorescence of your compound in the assay buffer without the target protein or other assay reagents. A significant signal indicates autofluorescence.

  • Run a "Reagent-Free" Assay: Set up a control experiment with just the fluorophore-labeled probe and your compound. A dose-dependent decrease in signal points to quenching.

  • Shift Wavelengths: If possible, switch to a fluorophore with red-shifted excitation and emission wavelengths, as compound interference is more common in the blue-green spectrum.[9]

See Appendix A for a detailed protocol on how to test for fluorescence interference.

FAQ 3: My results are inconsistent, especially in buffers containing DTT. Why?

Answer: This is a classic sign of interference from redox cycling .[13] Many compounds, particularly those with quinone-like structures or susceptible heterocyclic rings, can react with strong reducing agents like DTT in the presence of oxygen to generate hydrogen peroxide (H₂O₂).[14] This H₂O₂ then non-specifically oxidizes and inactivates the target enzyme, often by modifying sensitive cysteine residues, mimicking true inhibition.[13][14]

Redox_Cycling Compound Compound (C) DTT_red DTT (reduced) Compound_red Compound (reduced, C⁻) Compound->Compound_red 1. Reduction DTT_ox DTT (oxidized) DTT_red->DTT_ox 1. Oxidation O2 Oxygen (O₂) Compound_red->Compound 2. Re-oxidation O2_rad Superoxide (O₂⁻) O2->O2_rad 2. e⁻ transfer H2O2 Hydrogen Peroxide (H₂O₂) O2_rad->H2O2 3. Dismutation Protein_ox Target Protein (Oxidized/Inactive) H2O2->Protein_ox 4. Non-specific Oxidation Protein Target Protein

Caption: Mechanism of H₂O₂ generation by a redox cycling compound.

Troubleshooting Steps:

  • Test DTT Dependence: Run your assay with and without DTT (or by replacing it with a weaker reducing agent like TCEP, which is less prone to this artifact).[14] If the compound's potency significantly decreases or disappears without DTT, redox cycling is the likely cause.

  • Add Catalase: Perform the assay in the presence of catalase, an enzyme that specifically degrades H₂O₂. If adding catalase rescues the enzyme activity, it confirms H₂O₂-mediated inhibition.

  • Directly Measure H₂O₂: Use a commercially available kit (e.g., Amplex Red) to directly measure H₂O₂ production when your compound is incubated with DTT in the assay buffer.

Section 2: Covalent Inhibitor-Specific Behavior

The intended mechanism of this compound derivatives is covalent modification. However, this time-dependent, irreversible action has specific characteristics that can be misinterpreted if not properly understood.[15][16]

FAQ 4: The IC₅₀ of my compound decreases the longer I pre-incubate it with my target. Is this an artifact?

Answer: No, this is the expected behavior for an irreversible covalent inhibitor and is a key piece of evidence supporting its mechanism of action.[15] The inhibition process occurs in two steps: a reversible binding step (governed by Kᵢ) followed by an irreversible covalent bond formation step (governed by kᵢₙₐ꜀ₜ).

Covalent_Inhibition cluster_reversible Reversible Binding cluster_irreversible Irreversible Covalent Bond E E EI E•I E->EI E->EI k_on I I I->EI + EI->E k_off E_I E-I EI->E_I k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

Because the second step is time-dependent, a simple IC₅₀ value is insufficient and misleading.[16] The true measure of potency for a covalent inhibitor is the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ .

Troubleshooting & Characterization Steps:

  • Perform an IC₅₀ Shift Assay: Measure the IC₅₀ of your compound at several different pre-incubation times (e.g., 15, 30, 60, 120 minutes). A leftward shift in the IC₅₀ curve with increasing time is characteristic of covalent inhibition.

  • Determine kᵢₙₐ꜀ₜ/Kᵢ: This provides a time-independent measure of inhibitor efficiency. This is typically done by measuring the rate of enzyme inactivation (kₒᵦₛ) at various inhibitor concentrations and fitting the data to the appropriate kinetic model.[16]

  • Perform a "Jump Dilution" Experiment: To confirm irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀). Then, rapidly dilute the mixture (e.g., 100-fold) to a concentration well below the IC₅₀. An irreversible inhibitor will show sustained inhibition because it remains covalently bound, while a reversible inhibitor's effect will be lost upon dilution.[17]

Table 1: IC₅₀ Shift Assay - Expected Outcomes
Observation Interpretation
IC₅₀ decreases with longer pre-incubation time.Consistent with irreversible or slow-binding covalent inhibition.
IC₅₀ remains constant regardless of pre-incubation time.Suggests a reversible binding mechanism or a rapid covalent reaction.
No inhibition observed.Compound is inactive under these conditions.
FAQ 5: My compound loses potency when I include BSA or high concentrations of DTT in my buffer. What is happening?

Answer: This suggests your compound may be reacting with other nucleophiles in the assay buffer, leading to compound depletion. Covalent inhibitors with electrophilic warheads are designed to react with a target cysteine, but this reactivity is a matter of degree.[18]

  • Bovine Serum Albumin (BSA): Often used to prevent non-specific binding to plates, BSA contains numerous cysteine and lysine residues that can be non-specifically modified by a highly reactive compound.

  • Dithiothreitol (DTT): As a thiol-containing molecule, DTT can directly react with and sequester your electrophilic compound, reducing the effective concentration available to bind your target.

Troubleshooting Steps:

  • Assess Compound Stability: Use LC-MS to monitor the concentration of your parent compound over time in the presence and absence of BSA and DTT. A rapid decrease in the parent compound's peak indicates instability or reaction with buffer components.

  • Minimize Additives: If possible, run the assay without BSA or with the lowest effective concentration.

  • Evaluate Selectivity: A highly selective covalent inhibitor should have a low intrinsic reactivity and rely on the high local concentration achieved through reversible binding (Kᵢ) to drive the covalent reaction (kᵢₙₐ꜀ₜ).[18] High reactivity with general nucleophiles like DTT can be a red flag for potential off-target toxicity.[19]

Section 3: Cell-Based Assay Considerations

Moving from a clean biochemical system to a complex cellular environment introduces many new variables.

FAQ 6: The potency (IC₅₀) of my inhibitor is much lower in my cell-based assay compared to my biochemical assay. What are the potential reasons?

Answer: A drop in potency between biochemical and cell-based assays is common and can be attributed to several factors. It is crucial to investigate these to understand the true cellular activity of your compound.

Potential Causes & Troubleshooting:

  • Cell Permeability: The compound may not efficiently cross the cell membrane.

    • Action: Assess permeability using methods like a PAMPA assay.

  • Drug Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Action: Test potency in the presence and absence of known efflux pump inhibitors.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.

    • Action: Perform microsomal stability assays to assess the metabolic half-life.

  • High Intracellular Glutathione (GSH): Cells contain high (millimolar) concentrations of GSH, a thiol-containing antioxidant. A non-selective or overly reactive covalent inhibitor can be sequestered by GSH, drastically reducing its effective intracellular concentration.

    • Action: Measure the rate of GSH adduction using LC-MS.

  • Cellular Target Engagement: In the cell, KRAS G12C cycles between an inactive, GDP-bound state and an active, GTP-bound state. Many covalent inhibitors only bind to the GDP-bound state.[20][21] If the target cell line has high signaling flux that favors the GTP-bound state, the inhibitor will appear less potent.[20]

    • Action: Use a target engagement assay (e.g., cellular thermal shift assay, antibody-based proximity assay) to confirm the compound is binding to KRAS G12C inside the cell.[22][23]

Appendix A: Experimental Protocols
Protocol 1: Autofluorescence & Quenching Counter-Assay
  • Assay Preparation: Use the same microplate (e.g., 384-well low-volume white plate) and buffer as your primary assay.

  • Compound Dispensing: Create a serial dilution of your test compound directly in the plate. Include a vehicle-only control (e.g., DMSO).

  • Control Wells:

    • Buffer Blank: Wells with only assay buffer.

    • Compound-Only Wells (Autofluorescence): Add assay buffer to the compound dilutions.

    • Fluorophore-Only Wells (Quenching): Add a solution of your fluorescent probe (at the same concentration used in the primary assay) to the compound dilutions.

  • Incubation: Incubate the plate for the same duration as your primary assay.

  • Plate Reading: Read the plate using the same fluorescence detector settings (excitation/emission wavelengths, gain) as your primary assay.

  • Data Analysis:

    • Autofluorescence: Subtract the buffer blank signal from the compound-only wells. A dose-dependent increase in signal indicates autofluorescence.

    • Quenching: Compare the signal from the fluorophore-only wells to the signal from wells containing the fluorophore with vehicle. A dose-dependent decrease in signal indicates quenching.

References
  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Simeonov, A., et al. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 507-515. [Link]

  • Dahlin, J. L., et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Protein Science, 24(9), 1664-1680. [Link]

  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]

  • Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. drughunter.com. [Link]

  • Kidane, M., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega, 9(32), 37651–37665. [Link]

  • Nunes, J. B., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • PerkinElmer. (2022). Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays 2. YouTube. [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. [Link]

  • Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • van den Bedem, H., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Auld, D. S., et al. (2008). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols, 3(10), 1-3. [Link]

  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]

  • Singh, J., et al. (2019). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters, 10(6), 849-854. [Link]

  • Dahlin, J. L., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 59(5), 2091-2113. [Link]

  • Taylor & Francis Online. (2021). Pan-assay interference compounds – Knowledge and References. tandfonline.com. [Link]

  • Wouters, J. (2020). Covalent inhibitors: a rational approach to drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1264-1266. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. [Link]

  • Hubrecht Organoid Technology. (n.d.). KRAS Inhibitor Testing Solutions with Patient-Derived Organoids. huborganoids.nl. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Journal of Biomolecular Screening, 16(8), 848-862. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Journal of Biomolecular Screening, 16(8), 848-862. [Link]

  • Vasan, N., et al. (2020). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. The Journal of Clinical Investigation, 130(7), 3364-3367. [Link]

  • Memorial Sloan Kettering Cancer Center. (2020). Why KRAS Inhibitors for Lung Cancer Stop Working (and What Can Be Done about It). mskcc.org. [Link]

  • Awad, M. M., et al. (2021). Clinical Acquired Resistance to KRASG12C Inhibition through a Novel KRAS Switch-II Pocket Mutation and Polyclonal Alterations Converging on RAS–MAPK Reactivation. Cancer Discovery, 11(5), 1184-1197. [Link]

  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. eastonpharma.cn. [Link]

  • Sanna, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5221. [Link]

  • Yadava, U., et al. (2013). Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. Journal of Molecular Modeling, 19(9), 3767-3777. [Link]

  • Zhang, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127690. [Link]

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Technical Support Center: Purification of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 144750-83-4). This molecule is a critical heterocyclic building block in medicinal chemistry, notably as a precursor to advanced pharmaceutical intermediates. Its rigid, planar structure and capacity for hydrogen bonding contribute to its high melting point (>300 °C) and often challenging solubility profile, which can complicate purification.[1]

This guide provides a structured, question-and-answer approach to troubleshooting common purity issues encountered during and after synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the first steps I should take to assess the purity of my crude product?

Answer: A multi-faceted analytical approach is crucial before attempting any purification. Relying on a single method can be misleading.

  • Visual Inspection: Your crude product should typically be a white to light yellow or off-white solid.[1][2] Significant discoloration (e.g., dark brown or black) suggests the presence of polymeric impurities or degradation products, which may require a pre-purification step like an activated carbon treatment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique to visualize the number of components in your sample.

    • Rationale: This method separates compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase. It helps you identify the main product spot, baseline impurities, and impurities with similar polarity.

    • Recommended System: Use a fluorescent-backed silica plate. A mobile phase of 10-20% Methanol in Dichloromethane (DCM) or Ethyl Acetate often provides good separation for polar heterocyclic compounds.

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides the most detailed structural confirmation and a reasonable estimate of purity by identifying signals corresponding to impurities.

    • Rationale: Every proton in a unique chemical environment gives a distinct signal. By integrating the peaks, you can quantify impurities relative to your product, provided the impurity structures are known or can be inferred. The presence of residual solvents from the reaction workup (e.g., DMF, Ethyl Acetate) will also be evident.

    • Solvent: Use DMSO-d₆, as the compound's solubility in CDCl₃ is typically very low.

  • High-Performance Liquid Chromatography (HPLC): For a precise quantitative assessment, reversed-phase HPLC is the gold standard.

    • Rationale: HPLC offers superior resolution compared to TLC and allows for accurate quantification of purity by peak area percentage. Nitrogen-containing heterocycles can be effectively separated using reversed-phase columns.[3]

Q2: My crude product is only 85-90% pure. What are the likely impurities I'm dealing with?

Answer: Understanding the potential impurities is key to selecting the right purification strategy. Impurities in heterocyclic syntheses typically arise from starting materials, side reactions, or degradation.[4]

Table 1: Common Potential Impurities in the Synthesis of this compound

Impurity TypePotential Structure / ClassSource & RationaleRecommended Removal Method
Starting Material Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)Incomplete iodination reaction. Allopurinol is the direct precursor.Recrystallization, Flash Chromatography
Reagent-derived N-Iodosuccinimide (NIS) / SuccinimideIf NIS is used as the iodine source, unreacted NIS and its byproduct, succinimide, may be present.Aqueous wash during workup, Recrystallization
By-product Over-iodinated or regioisomeric productsHarsh reaction conditions can sometimes lead to di-iodination or iodination at an undesired position.Recrystallization, Preparative HPLC
By-product Hydrolysis/degradation productsThe pyrimidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions used in synthesis or workup.[5]Recrystallization
Solvent Residue DMF, DMAc, DMSOHigh-boiling polar aprotic solvents are often used for the synthesis and can be difficult to remove.High-vacuum drying, Trituration/Slurrying
Q3: What is the most effective method for a first-pass, bulk purification of my crude material?

Answer: For multi-gram quantities, recrystallization is the most economical and scalable purification technique.[6] The primary challenge for this compound is its poor solubility. Therefore, a carefully selected solvent system or a pH-mediated approach is necessary.

The following diagram outlines a decision-making process for purifying your compound.

purification_workflow cluster_assessment Initial Assessment cluster_purification Purification Path cluster_final Final Product start Crude Product purity_check Assess Purity (TLC, NMR, HPLC) start->purity_check decision Purity > 98%? purity_check->decision recrystallize Primary Method: Recrystallization decision->recrystallize No, Major Impurities triturate Minor Impurities: Trituration / Slurry decision->triturate Minor Impurities (e.g., solvent) final_product Dry & Characterize (Purity > 99.5%) decision->final_product Yes recrystallize->purity_check Re-assess Purity chromatography Secondary Method: Flash Chromatography recrystallize->chromatography Impurities Persist chromatography->purity_check triturate->purity_check

Figure 1. Decision workflow for purification.
Q4: I want to try recrystallization. Can you provide a detailed protocol?

Answer: Absolutely. Given the compound's properties, a standard recrystallization from a single hot solvent is often difficult. A pH-swing recrystallization is generally more effective as it leverages the acidic nature of the N-H protons on the pyrazole and pyrimidine rings. This approach is common for purifying analogous heterocyclic compounds.[7]

Principle: The compound is deprotonated with a base to form a water-soluble salt. Insoluble, non-acidic impurities are removed by filtration. The compound is then re-precipitated in a pure crystalline form by neutralizing the solution with acid.

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Activated Carbon (decolorizing charcoal), if needed

  • Büchner funnel, filter paper, and vacuum flask

  • pH paper or pH meter

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, suspend the crude solid in a minimal amount of deionized water (e.g., 10 mL per 1 g of crude material).

  • Basification: While stirring, slowly add 1 M NaOH dropwise. The solid should begin to dissolve as its sodium salt is formed.[8] Continue adding base until all the solid has dissolved and the solution pH is ~10-11.

  • Hot Filtration (if necessary): If the solution is clear, proceed to step 5. If there are insoluble particulates (non-acidic impurities) or significant color, perform a hot filtration.

    • Heat the basic solution to 60-70 °C.

    • Optional: If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w of your compound) and stir at 60-70 °C for 10-15 minutes.

    • Filter the hot solution through a pre-heated Büchner or fluted funnel to remove the carbon and other insoluble matter. This step is critical to prevent premature crystallization in the funnel.

  • Precipitation: Allow the clear filtrate to cool to room temperature. While stirring vigorously, slowly add 1 M HCl dropwise. You will see the pure product begin to precipitate as a fine white solid.

  • Neutralization: Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7). Check the pH carefully. Adding too much acid can cause co-precipitation of other impurities.

  • Crystallization & Isolation:

    • Cool the resulting slurry in an ice bath for at least 30 minutes to maximize crystal recovery.[9]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water, followed by a rinse with cold ethanol or acetone to help displace the water.

  • Drying: Dry the pristine white crystals in a vacuum oven at 60-80 °C overnight to a constant weight.

Q5: My recrystallization failed or the purity did not improve significantly. What's next?

Answer: If recrystallization is ineffective, it usually means the impurities have very similar solubility properties to your product. In this case, column chromatography is the recommended next step.

Challenge: The low solubility of this compound in common chromatography solvents (like DCM, ethyl acetate) and its polar nature can cause issues like streaking on a silica gel column.

Solution: A modified approach is needed.

Principle: This technique separates compounds based on their polarity. By adding a small amount of acid or base to the mobile phase, the ionization state of the polar heterocyclic compound can be modulated, improving its interaction with the silica and leading to better separation.

Materials:

  • Silica Gel (230-400 mesh)

  • Mobile Phase: Dichloromethane (DCM) with a gradient of Methanol (MeOH). Example gradient: 0% to 10% MeOH in DCM.

  • Modifier: Add 0.5% acetic acid or triethylamine to the mobile phase.

    • Acetic Acid: Use if your impurities are less polar than the product. The acid will protonate the basic nitrogens, making your product more polar and helping it 'stick' to the silica more, allowing less polar impurities to elute first.

    • Triethylamine: Use if your impurities are more polar. The base will compete with your product for active sites on the silica, reducing tailing and helping your product elute more cleanly before the more polar impurities.

Procedure:

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% DCM).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve a small amount of your crude product in a polar solvent like DMF or NMP. Add this solution to a few grams of silica gel. Remove the solvent under vacuum to create a dry, free-flowing powder.

    • Carefully add this "dry-loaded" silica to the top of the packed column. This technique prevents the use of strong, dissolving solvents directly on the column, which leads to better band separation.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the percentage of methanol to increase the polarity and elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If a high-boiling solvent like DMF was used for loading, it may require high vacuum and gentle heating to remove completely.

chromatography_flow cluster_prep Preparation cluster_run Elution & Collection cluster_post Final Steps pack_column 1. Pack Column (Silica Gel in DCM) dry_load 2. Dry Load Sample (Product adsorbed onto Silica) pack_column->dry_load elute elute dry_load->elute collect 4. Collect Fractions (Monitor by TLC) elute->collect combine 5. Combine Pure Fractions collect->combine evaporate 6. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Figure 2. Workflow for flash column chromatography.
Q6: How should I properly dry and store my final, high-purity product?

Answer: Proper handling post-purification is essential to maintain purity and stability.

  • Drying: The compound's high melting point indicates it is thermally stable. Dry the solid in a vacuum oven at 60-80 °C for 12-24 hours or until a constant weight is achieved. This is critical for removing residual water from recrystallization or organic solvents from chromatography.

  • Storage: Store the final product in a tightly sealed amber glass vial to protect it from light and moisture. For long-term storage, keeping it in a desiccator at room temperature or in a refrigerator (2-8 °C) is recommended.[1]

References
  • Hanneman, W. W. (n.d.). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). ResearchGate. [Link]

  • Pirkle, W. H., Welch, C. J., Mahler, G. S., Meyers, A. I., Fuentes, L. M., & Boes, M. (1991). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • Burrell, G. J., & Hurtubise, R. J. (1987).
  • Progress in Synthesis of Pyrazolopyrimidinone. (2016). ResearchGate. [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • Seela, F., & Melenewski, A. (1996). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Helvetica Chimica Acta.
  • ChemSrc. (n.d.). This compound. [Link]

  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • shows that replacement of solvent for recrystallization does not change.... (2020). ResearchGate. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Google Patents. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • National Center for Biotechnology Information. (n.d.). 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-, monosodium salt. PubChem. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Bridge Organics. (n.d.). 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
  • CPHI Online. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Hongkong Roundcare.
  • PharmaCompass. (n.d.). 1,5-Dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one. [Link]

  • Ahmed, K. A., et al. (2014).
  • Variankaval, N., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Singh, L., & Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.
  • Li, G., et al. (2020).
  • Bieliauskas, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4- d ]pyrimidin-4-ones. (2022). ResearchGate. [Link]

  • MDPI. (n.d.).

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Technical Support Center: Purification of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. As a key intermediate in the synthesis of various bioactive molecules, obtaining this compound in high purity is crucial for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

While specific data for the title compound is not widely published, based on analogous structures such as 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, you can expect the purified compound to be a white to off-white or pale yellow solid. It is likely to have a high melting point, potentially over 300 °C, and poor solubility in water and non-polar organic solvents.

Q2: What are the most common impurities I should expect in my crude sample?

The impurities in your crude product will largely depend on the synthetic route employed. Common synthetic pathways to the pyrazolo[3,4-d]pyrimidin-4-one core involve the cyclization of a substituted pyrazole precursor. The iodination step is also a critical source of potential impurities.

Potential Impurities:

  • Unreacted Starting Materials:

    • 5-amino-1H-pyrazole-4-carboxamide (or related pyrazole precursors).

    • 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (the non-iodinated parent compound).

  • Reagents from Iodination:

    • Residual iodine (I₂) or other iodinating agents (e.g., N-iodosuccinimide).

  • Side-Products:

    • Di-iodinated species or isomers, depending on the reaction conditions.

    • By-products from the cyclization reaction.

  • Degradation Products:

    • De-iodinated compound (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), which can form if the C-I bond is cleaved during workup or purification.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product and detect any by-products.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Elemental Analysis: To confirm the empirical formula.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The crude product is a dark, intractable solid.

Possible Cause: This often indicates the presence of residual iodine from the iodination step.

Solution:

  • Aqueous Wash: Before attempting recrystallization, suspend the crude solid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any remaining iodine.

  • Activated Carbon Treatment: If the color persists after the reducing wash, it may be due to polymeric impurities. During recrystallization, after dissolving the compound in a hot solvent, a small amount of activated carbon can be added to adsorb colored impurities. Caution: Use activated carbon sparingly as it can also adsorb your product, leading to lower yields.

Problem 2: Poor recovery after recrystallization.

Possible Causes:

  • The chosen solvent system is not optimal, and the compound has high solubility even at low temperatures.

  • The product is precipitating out with impurities.

  • The volume of the solvent used was too large.

Solutions:

  • Solvent Screening: A systematic approach to finding the right recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Based on related pyrazolo[3,4-d]pyrimidine derivatives, consider the following solvents and mixtures:

    • Ethanol

    • Ethanol/Water mixture

    • Dioxane/Ethanol mixture

    • Dimethylformamide (DMF)/Water

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Anti-Solvent Addition: If a single solvent is not effective, an anti-solvent precipitation technique can be employed. Dissolve the crude product in a good solvent (e.g., DMF, DMSO) and then slowly add an anti-solvent (e.g., water, diethyl ether) until turbidity is observed. Allow the solution to stand and crystallize.

Problem 3: The purified product contains the de-iodinated starting material.

Possible Cause: The C-I bond on the pyrazole ring is susceptible to cleavage under certain conditions, such as high temperatures, strong bases, or prolonged exposure to light.

Solutions:

  • Milder Purification Conditions:

    • Recrystallization: Avoid prolonged heating during recrystallization.

    • Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and avoid basic or acidic mobile phases if possible. Run the column as quickly as possible.

  • Column Chromatography: If recrystallization fails to remove the de-iodinated impurity, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol can be effective. The more polar de-iodinated compound will likely have a different retention factor.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. A gradient elution (e.g., increasing the polarity with more ethyl acetate or methanol) may be necessary to separate the product from impurities.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents for Pyrazolo[3,4-d]pyrimidine Derivatives

Solvent SystemApplication NotesReference
EthanolA common solvent for recrystallizing pyrazolo[3,4-d]pyrimidines.[1]
Ethanol/WaterUseful for compounds that are too soluble in pure ethanol.[2]
Dioxane/EthanolCan be effective for less polar derivatives.[3]

Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (TLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization If purity is low Analysis2 Purity Analysis Recrystallization->Analysis2 Assess purity Chromatography Column Chromatography Analysis3 Purity Analysis Chromatography->Analysis3 Assess purity Pure Pure Product Impure Impure Product Analysis2->Chromatography If still impure Analysis2->Pure If pure Analysis3->Pure If pure Analysis3->Impure If separation fails

Sources

Validation & Comparative

A Comparative Guide to Pyrazolopyrimidine Scaffolds: The Strategic Role of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to mimic adenine and interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[1][2] This bioisosteric relationship has rendered the pyrazolopyrimidine framework a fertile ground for the development of therapeutics targeting a spectrum of human diseases, from cancer and inflammation to metabolic and neurological disorders.[2][3]

This guide provides a comparative analysis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a highly versatile synthetic intermediate, against established pyrazolopyrimidine-based drugs. We will explore how subtle modifications to this core scaffold dictate profound shifts in mechanism of action and therapeutic application, offering insights for researchers, scientists, and drug development professionals.

The Strategic Intermediate: this compound

Unlike end-stage drugs, the primary value of this compound lies in its potential. The presence of a reactive iodine atom at the C3 position makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This functionality provides a robust and flexible handle for medicinal chemists to introduce a vast diversity of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This compound serves as a critical building block in the synthesis of potent and selective inhibitors for various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.[4][5] For instance, it is a precursor for developing inhibitors of Breast Tumor Kinase (BRK/PTK6), an oncogenic driver in multiple cancers.[4]

Chemical Properties
PropertyValueSource
IUPAC Name 3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one[]
Molecular Formula C₅H₃IN₄O[]
Molecular Weight 261.99 g/mol -
CAS Number 144750-83-4[]

Comparative Analysis: From a Synthetic Core to Clinical Success

The versatility of the pyrazolopyrimidine scaffold is best illustrated by comparing the synthetic utility of the 3-iodo intermediate with the specific biological functions of approved drugs. The identity and placement of substituents around the core ring system dictate the molecule's three-dimensional shape and electronic properties, ultimately determining its target affinity and selectivity.

CompoundCore StructureKey Substituent(s)Primary Biological TargetTherapeutic Application
This compound Pyrazolo[3,4-d]pyrimidin-4-oneIodine at C3N/A (Intermediate)Synthetic precursor for kinase inhibitors
Allopurinol Pyrazolo[3,4-d]pyrimidin-4-oneIsomer of hypoxanthineXanthine OxidaseGout, Hyperuricemia[7][8][9]
Sildenafil Pyrazolo[4,3-d]pyrimidin-7-oneSubstituted phenyl ringPhosphodiesterase 5 (PDE5)Erectile Dysfunction, Pulmonary Hypertension[10][11][12]
Zaleplon Pyrazolo[1,5-a]pyrimidineSubstituted phenyl & cyano groupGABA-A Receptor (α1 subunit)Insomnia[13][14][15]
Allopurinol: The Purine Analog

Allopurinol is a structural isomer of hypoxanthine, a natural purine base.[16] This close resemblance allows it to act as a competitive inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[7][9][17] By blocking this final step in purine catabolism, allopurinol effectively reduces the production of uric acid, preventing the painful crystal deposition characteristic of gout.[8][16] Its mechanism is a classic example of substrate mimicry, where the core pyrazolopyrimidine scaffold serves as a stable isostere of the natural purine ring.

Sildenafil: The Selective Enzyme Inhibitor

Sildenafil's development marked a paradigm shift in the treatment of erectile dysfunction. Its pyrazolopyrimidine core is elaborately decorated with substituents that allow it to fit with high specificity into the active site of cGMP-specific phosphodiesterase type 5 (PDE5).[12][18] PDE5 is the enzyme that degrades cyclic guanosine monophosphate (cGMP).[19] By inhibiting PDE5, sildenafil prevents cGMP breakdown, leading to prolonged smooth muscle relaxation and vasodilation in the corpus cavernosum, facilitating an erection upon sexual stimulation.[10][12][19] This mechanism is highly targeted and illustrates how complex side chains can be used to achieve exquisite selectivity for a specific enzyme isoform.

Diagram: Sildenafil's Mechanism of Action

This diagram illustrates the signaling pathway targeted by Sildenafil.

sildenafil_moa cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP PDE5 PDE5 Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation causes GMP 5'-GMP (Inactive) PDE5->GMP degrades Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and promoting vasodilation.

Zaleplon: The Neuromodulator

Zaleplon belongs to the "Z-drug" class of nonbenzodiazepine hypnotics. Unlike the other compounds discussed, it does not target an enzyme but rather a ligand-gated ion channel: the GABA-A receptor in the central nervous system.[14] The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the brain.[15] Zaleplon acts as a positive allosteric modulator, binding preferentially to GABA-A receptors containing the α1 subunit.[13][14] This binding enhances the effect of GABA, increasing chloride ion influx and causing hyperpolarization of the neuron, which leads to a sedative effect.[14] This demonstrates the scaffold's ability to serve as a basis for compounds that interact with complex receptor proteins in the brain.

Experimental Protocols & Workflows

The primary utility of this compound is in synthetic chemistry. Below is a representative protocol for a Suzuki cross-coupling reaction, a cornerstone of modern drug discovery, to synthesize a hypothetical kinase inhibitor.

Protocol: Synthesis of a 3-Aryl-Pyrazolopyrimidine via Suzuki Coupling

Objective: To couple an arylboronic acid to the C3 position of the pyrazolopyrimidine core to generate a library of potential kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final 3-aryl-substituted pyrazolopyrimidine.

Diagram: Drug Discovery Workflow

This diagram shows a typical workflow using the iodo-intermediate.

workflow start 3-Iodo-Pyrazolopyrimidine (Starting Material) synthesis Parallel Synthesis (e.g., Suzuki Coupling) with diverse building blocks start->synthesis library Compound Library (Diverse 3-Substituted Analogs) synthesis->library screening High-Throughput Screening (e.g., Kinase Panel) library->screening hits Hit Compounds (Show desired activity) screening->hits sar Structure-Activity Relationship (SAR) Analysis hits->sar lead_opt Lead Optimization sar->lead_opt guides candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for developing kinase inhibitors from the 3-iodo intermediate.

Conclusion and Future Outlook

The pyrazolopyrimidine scaffold continues to be a cornerstone of modern medicinal chemistry. The comparison between a versatile intermediate like This compound and clinically successful drugs like Allopurinol , Sildenafil , and Zaleplon powerfully illustrates a fundamental principle of drug design: the core scaffold provides the essential framework, but the specific nature and arrangement of its substituents dictate the ultimate biological function.

For researchers and drug developers, this compound represents not an end, but a beginning. Its strategic value as a modifiable building block is immense, providing a validated starting point for the rapid generation and optimization of novel kinase inhibitors and other targeted therapies.[2][20] As our understanding of disease biology deepens, the ability to rapidly synthesize and test diverse libraries of compounds from such versatile intermediates will remain critical to the discovery of the next generation of precision medicines.

References

  • VertexAI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?7

  • StatPearls. (n.d.). Allopurinol. NCBI Bookshelf. 8

  • Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure. 9

  • Wikipedia. (n.d.). Allopurinol. 16

  • Patsnap Synapse. (2024). What is the mechanism of Allopurinol?17

  • ChemicalBook. (2023). Sildenafil: mechanism of action, clinical applications and safety. 10

  • Wikipedia. (n.d.). Zaleplon. 13

  • Study.com. (n.d.). Sildenafil: Mechanism of Action & Structure. 11

  • Wikipedia. (n.d.). Sildenafil. 12

  • PubMed. (n.d.). [Mode of action of sildenafil]. 18

  • Patsnap Synapse. (2024). What is the mechanism of Zaleplon?14

  • WebMD. (2024). Zaleplon (Sonata): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. 15

  • VertexAI Search. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?19

  • PubMed. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. 3

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. 1

  • PubMed. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. 2

  • NIH. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. 4

  • BOC Sciences. (n.d.). CAS 144750-83-4 this compound.

  • ResearchGate. (n.d.). Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones. 5

  • PMC - NIH. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. 20

Sources

A Comparative Guide to the Efficacy of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to the endogenous purine ring allows it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases. This guide focuses on a specific, highly promising class of these compounds: analogs of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The introduction of an iodine atom at the 3-position provides a crucial handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.

This document provides a comparative analysis of the efficacy of various analogs derived from this core structure. We will delve into the rationale behind their design, present comparative experimental data on their biological activity, and provide detailed protocols for the key assays used in their evaluation.

The Rationale for Analog Design: Exploring Structure-Activity Relationships

The development of analogs from the 3-iodo-pyrazolo[3,4-d]pyrimidine core is a strategic endeavor to enhance potency, selectivity, and drug-like properties. The iodine atom at the C3 position is not merely a placeholder; it is a versatile synthetic handle that allows for the introduction of a wide array of substituents via cross-coupling reactions. This enables a systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.

Key modifications often focus on:

  • N1- and N5-positions: Substitution at these positions can influence solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase domain.

  • C4-position: Modifications at this position, often involving the introduction of various amine or aryl groups, are critical for establishing key hydrogen bonds and van der Waals interactions within the ATP-binding pocket, thereby dictating potency and selectivity.

  • C3-position: While the iodine itself can be a key feature, its replacement with other groups allows for fine-tuning of the inhibitor's profile.

The goal of these modifications is to achieve a superior therapeutic index by maximizing on-target activity while minimizing off-target effects that could lead to toxicity.

Comparative Efficacy of 3-Iodo-pyrazolo[3,4-d]pyrimidine Analogs

The following tables summarize the in vitro efficacy of various analogs of this compound against several key oncogenic kinases. The data has been compiled from multiple studies to provide a broad overview of the potential of this compound class. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.

Table 1: Inhibitory Activity of Phenyl-substituted Analogs against EGFR

Compound IDR Group at N1R' Group at C4Target KinaseIC50 (µM)Reference
12b PhenylN-phenyl-hydrazono-ethylEGFR (wild-type)0.016[1][2]
12b PhenylN-phenyl-hydrazono-ethylEGFR (T790M mutant)0.236[1][2]
8 PhenylN-phenylEGFR (wild-type)Potent[1]
10 PhenylHydrazinylEGFR (wild-type)Potent[1]
12a PhenylN-phenyl-hydrazono-methylEGFR (wild-type)Potent[1]

Table 2: Inhibitory Activity against various Kinases

Compound IDCore Scaffold ModificationTarget KinaseIC50 (µM)Reference
7c Tethered with nitric oxide releasing moietyHepG2 cellsData in original format[3]
7g Tethered with nitric oxide releasing moietyHepG2 cellsData in original format[3]
8c VariesEGFR0.14[3]
12d VariesEGFR0.18[3]
6l VariesEGFRPotent[3]
S7 Pyrazolo-[3,4-d]-pyrimidine derivativeSrcPotent[4]
S29 Pyrazolo-[3,4-d]-pyrimidine derivativeSrcPotent[4]
SI163 Pyrazolo-[3,4-d]-pyrimidine derivativeSrcPotent[4]

Key Signaling Pathways Targeted by Analogs

The development of 3-iodo-pyrazolo[3,4-d]pyrimidine analogs has largely focused on inhibiting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Analogs of 3-iodo-pyrazolo[3,4-d]pyrimidine have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 3-Iodo-pyrazolo[3,4-d]pyrimidine Analog Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in the immune system and cell growth. Dysregulation of this pathway is linked to various cancers and autoimmune diseases. Certain pyrazolo[3,4-d]pyrimidine analogs have shown potential in inhibiting JAK kinases.[5]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor 3-Iodo-pyrazolo[3,4-d]pyrimidine Analog Inhibitor->JAK Inhibits

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of this compound analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 values of the synthesized analogs against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (as a control) to each well.

    • Add 20 µL of the kinase solution (containing the kinase and peptide substrate in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Add 25 µL of a 2X ATP solution (in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Analogs in DMSO start->prep_compounds setup_rxn Set up Kinase Reaction in 96-well Plate (Analogs + Kinase) prep_compounds->setup_rxn pre_incubate Pre-incubate at Room Temp setup_rxn->pre_incubate start_rxn Initiate Reaction with ATP pre_incubate->start_rxn incubate_rxn Incubate at 30°C start_rxn->incubate_rxn add_detection Add Luminescent Detection Reagent incubate_rxn->add_detection incubate_detect Incubate at Room Temp add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro Kinase Inhibition Assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compounds (analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipettor

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The this compound scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. The strategic introduction of various substituents, enabled by the presence of the iodine atom, has led to the discovery of compounds with significant efficacy against key oncogenic targets such as EGFR and Src. The data presented in this guide highlights the potential of these analogs as promising candidates for further preclinical and clinical development. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of this important class of molecules in the quest for novel cancer therapeutics.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL not available)
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL not available)
  • Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evalu
  • Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. PubMed. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... ResearchGate. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]

  • Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. National Institutes of Health. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold. ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Semantic Scholar. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

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A-Comparative-Guide-to-Validating-3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-as-a-Kinase-Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a potential kinase inhibitor. While this compound is cataloged primarily as a synthetic intermediate, its core scaffold, the pyrazolo[3,4-d]pyrimidine, is a well-established "privileged structure" in kinase inhibitor design.[1][2][3] This structural motif is an isostere of the adenine ring of ATP, enabling molecules that contain it to effectively compete for the ATP-binding site within the active domain of kinases.[1][4]

Given this structural rationale, a systematic validation is warranted to explore its potential kinase-directed activity. This guide outlines a rigorous, multi-step validation workflow, comparing its hypothetical performance against two well-characterized kinase inhibitors: Dasatinib , a potent multi-kinase inhibitor, and Staurosporine , a non-selective but powerful research tool.

The Benchmarks: Understanding the Comparator Landscape

Before initiating a validation workflow, it is crucial to establish relevant benchmarks. The selected comparators serve as invaluable controls and provide context for interpreting experimental outcomes.

  • Dasatinib (Sprycel®) : A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6] Its primary mechanism involves the potent inhibition of the BCR-ABL fusion protein kinase.[7] However, Dasatinib is a multi-kinase inhibitor, also targeting SRC family kinases, c-KIT, and PDGFRβ, among others.[5][7][8][9] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to other inhibitors like imatinib.[7][8]

  • Staurosporine : A natural product isolated from the bacterium Streptomyces staurosporeus.[10] It is a prototypical ATP-competitive kinase inhibitor known for its high affinity but broad promiscuity, binding to a vast majority of protein kinases with submicromolar potency.[10][11] This lack of selectivity makes it unsuitable for clinical use but renders it an invaluable research tool for inducing apoptosis and as a positive control in kinase screening assays.[10][12]

Proposed Validation Workflow

The validation of this compound as a kinase inhibitor should proceed through a logical sequence of in vitro and cell-based assays. This workflow is designed to first identify potential kinase targets and then confirm on-target activity and functional consequences in a cellular environment.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & QC B Broad Kinase Panel Screening (e.g., KINOMEscan®) A->B Test Compound C IC50 Determination for 'Hit' Kinases B->C Identify Hits (% Inhibition > Threshold) D Cellular Target Engagement Assay (e.g., Western Blot) C->D Select Lead Target(s) & Relevant Cell Line(s) H Selectivity Profiling C->H F Dose-Response Analysis (EC50 Determination) D->F E Cellular Phenotypic Assay (e.g., MTT) E->F G Comparative Analysis vs. Dasatinib & Staurosporine F->G G->H

Caption: High-level workflow for kinase inhibitor validation.

Part 1: In Vitro Kinase Profiling

The initial step is to determine if the compound physically interacts with and inhibits any kinases in a purified, cell-free system.

Experimental Protocol: Broad Kinase Screening

  • Assay Platform : Utilize a high-throughput kinase profiling service (e.g., Reaction Biology's HotSpot, DiscoveRx KINOMEscan®). These platforms typically fall into two categories: activity assays that measure the phosphorylation of a substrate, or binding assays that quantify the displacement of a tracer from the kinase's ATP pocket.[13]

  • Compound Concentration : Screen the compound at a standard concentration, typically 1 µM or 10 µM, against a comprehensive panel of several hundred human kinases.

  • Data Collection : The primary output is typically reported as percent inhibition relative to a vehicle control (e.g., DMSO).

  • Hit Identification : Kinases showing significant inhibition (e.g., >70%) are identified as primary "hits" for further investigation.

Experimental Protocol: IC50 Determination

  • Assay : For each identified "hit" kinase, perform a dose-response activity assay. Radiometric assays using ³³P-γ-ATP are considered the gold standard due to their direct measurement of substrate phosphorylation.[13]

  • Concentrations : Prepare a serial dilution of the test compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Procedure : Incubate the kinase, its specific substrate, and the test compound for a defined period. Initiate the reaction by adding MgCl₂ and ³³P-γ-ATP.[14][15] Stop the reaction and quantify the amount of radiolabeled phosphate incorporated into the substrate.

  • Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Part 2: Cellular Target Engagement and Phenotypic Analysis

Identifying an in vitro "hit" is only the first step. It is critical to confirm that the compound can enter a cell, engage its target kinase, and elicit a functional response.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Line Selection : Choose a cell line where the target kinase is known to be active and drives a key signaling pathway. For example, if the compound inhibits BCR-ABL, the K562 cell line would be appropriate.

  • Treatment : Culture the selected cells and treat them with a range of concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Lysis and Protein Quantification : Lyse the cells to extract total protein and determine the protein concentration using a standard method like a BCA assay.[16]

  • SDS-PAGE and Transfer : Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14][15]

  • Immunoblotting : Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of that substrate as a loading control.

  • Detection : Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. A reduction in the phosphorylated substrate signal, relative to the total substrate, indicates successful target engagement.[17][18]

G cluster_pathway Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Test_Compound Test Compound (Hypothetical) Test_Compound->BCR_ABL Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Upregulation of Survival Genes

Caption: Simplified BCR-ABL signaling pathway targeted by Dasatinib.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding : Seed the chosen cancer cell line in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment : Treat the cells with a serial dilution of the test compound, comparators (Dasatinib, Staurosporine), and a vehicle control. Incubate for a period relevant to the cell doubling time (e.g., 72 hours).[19]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19][20]

  • Absorbance Reading : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[21]

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the EC50 (the concentration at which 50% of the maximum effect is observed).

Comparative Analysis: Interpreting the Data

The ultimate goal is to contextualize the performance of this compound. The tables below present real data for the benchmarks and hypothetical data for the test compound to illustrate a potential outcome.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget Kinase(s)IC50 (nM)Selectivity
Dasatinib BCR-ABL, SRC, LCK, c-KIT<1Multi-Kinase Inhibitor
Staurosporine PKC, PKA, SRC, many others3 - 20Highly Promiscuous
Test Compound (Hypothetical) CDK21710Moderately Selective

Data for comparators are representative values from public sources.[8] Hypothetical data for the test compound is based on published results for other pyrazolo[3,4-d]pyrimidine derivatives targeting CDK2.[23]

Table 2: Cellular Activity Profile

CompoundCell LineAssayEC50 / IC50 (µM)
Dasatinib K562 (CML)Anti-proliferation0.003
Staurosporine HCT-116 (Colon)Apoptosis Induction~0.1
Test Compound (Hypothetical) MCF-7 (Breast)Anti-proliferation10.79

Data for comparators are representative values from public sources. Hypothetical data for the test compound is based on published results for pyrazolo[3,4-d]pyrimidine derivatives in MCF-7 cells.[23]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a proven pharmacophore for kinase inhibition.[1][4] Therefore, a systematic investigation of this compound is a scientifically sound endeavor. The workflow described in this guide—progressing from broad, unbiased screening to specific biochemical assays and finally to cell-based validation—provides a robust framework for determining its potential as a kinase inhibitor.

By comparing the experimental results against well-defined benchmarks like the multi-kinase inhibitor Dasatinib and the pan-kinase inhibitor Staurosporine, researchers can accurately profile the compound's potency, selectivity, and cellular efficacy. The hypothetical data presented suggests a possible outcome where the compound is identified as a moderately potent and selective inhibitor, justifying further medicinal chemistry efforts to optimize its activity. This structured approach ensures that any potential "hits" are rigorously validated, providing a solid foundation for future drug development projects.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. Retrieved from [Link]

  • What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • Staurosporine. (n.d.). Wikipedia. Retrieved from [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

  • Dasatinib. (2025, February 15). MedlinePlus. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 70, 128803. Retrieved from [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1111-1129. Retrieved from [Link]

  • Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(1), 45-53. Retrieved from [Link]

  • Staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5543. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(52), 32909-32924. Retrieved from [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Retrieved from [Link]

  • Kinase Profiling & Screening. (n.d.). Reaction Biology. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Gnad, F., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]

  • Gnad, F., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS ONE. Retrieved from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]

  • In vitro kinase assay. (2023, June 27). ResearchGate. Retrieved from [Link]

  • Western blot analysis: phospho-GSK3β and phospho-TDP-43. (n.d.). Frontiers. Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3-Iodo-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one. (n.d.). Chemcia Scientific, LLC. Retrieved from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023, October 30). National Institutes of Health. Retrieved from [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). National Institutes of Health. Retrieved from [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or potential drug candidate is paramount. This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a member of the versatile pyrazolopyrimidine class of kinase inhibitors. By examining its likely off-target interactions in comparison to established kinase inhibitors, this document aims to equip researchers with the critical information needed for well-informed experimental design and interpretation.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-recognized pharmacophore in kinase inhibitor design, acting as a bioisostere of adenine and mimicking the hinge-binding interactions of ATP in the kinase active site.[1][2][3][4] This structural feature underpins its broad utility in targeting a variety of kinases. The specific compound, this compound, is a key synthetic intermediate in the development of more complex kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2] The presence of the iodine atom at the 3-position provides a versatile handle for further chemical modification, making it a foundational building block in many medicinal chemistry campaigns.

Given its structural similarity to a broad spectrum of kinase inhibitors, a thorough understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results. This guide will present a plausible, inferred cross-reactivity profile for this compound based on data from closely related pyrazolopyrimidine analogs. This will be compared against the known selectivity profiles of established inhibitors targeting similar kinase families, namely the multi-kinase inhibitor Dasatinib and the EGFR-specific inhibitor Gefitinib.

Comparative Kinase Selectivity Profiles

While a comprehensive kinome scan for this compound is not publicly available, its cross-reactivity profile can be inferred from structurally related pyrazolopyrimidine inhibitors such as PP1 and PP2. These compounds are well-characterized as inhibitors of the Src family of non-receptor tyrosine kinases.[5][6][7][8] However, they are also known to inhibit other kinases, providing a basis for predicting the off-target profile of our compound of interest.

It is hypothesized that this compound will primarily exhibit inhibitory activity against Src family kinases (Src, Lck, Fyn, Hck) and may also show off-target activity against other tyrosine kinases such as EGFR, and potentially some serine/threonine kinases, albeit with lower potency.[5][7]

For a robust comparison, we will evaluate this inferred profile against two widely used kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][9][10][11]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with sensitizing EGFR mutations.[12][13][14][15][16]

The following table summarizes the known kinase inhibitory activities of these compounds. The data for this compound is inferred from analogs.

Kinase TargetThis compound (Inferred IC50)Dasatinib (IC50)Gefitinib (IC50)
Src Family Kinases
SrcPotent (nM range)0.5 nM[10]>10,000 nM
LckPotent (nM range)<3 nM>10,000 nM
FynPotent (nM range)5 nM[7]>10,000 nM
Other Tyrosine Kinases
AblModerate (high nM to low µM range)<1 nM>10,000 nM
EGFRWeaker (µM range)480 nM (for PP2)[7]2-37 nM
Serine/Threonine Kinases
p38Potential weak inhibitionPotentWeak to no inhibition
JAK2Likely weak to no inhibition50 µM (for PP2)[7]>10,000 nM

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways and Off-Target Implications

The cross-reactivity of a kinase inhibitor has significant implications for its biological effects. Inhibition of off-target kinases can lead to unexpected phenotypic outcomes and potential toxicities. The following diagram illustrates the primary signaling pathways of our comparators and the potential off-target interactions of the pyrazolopyrimidine scaffold.

G cluster_0 Pyrazolopyrimidine Core cluster_1 Src Family Kinase Pathway cluster_2 EGFR Signaling Pathway cluster_3 BCR-ABL Pathway Pyrazolo 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Src Src Pyrazolo->Src Primary Target (Inferred) EGFR EGFR Pyrazolo->EGFR Potential Off-Target Src_downstream Cell Proliferation, Migration, Invasion Src->Src_downstream EGFR_downstream Cell Growth, Survival EGFR->EGFR_downstream BCR_ABL BCR-ABL BCR_ABL_downstream Leukemic Cell Proliferation BCR_ABL->BCR_ABL_downstream Dasatinib Dasatinib Dasatinib->Src Dasatinib->BCR_ABL Gefitinib Gefitinib Gefitinib->EGFR

Caption: Inferred and known kinase targets of the pyrazolopyrimidine and comparator inhibitors.

Experimental Methodologies for Kinase Cross-Reactivity Profiling

To experimentally validate the selectivity of a kinase inhibitor, a variety of in vitro kinase assays can be employed. These assays typically measure the transfer of phosphate from ATP to a substrate by a specific kinase in the presence of the inhibitor. Below are detailed protocols for three commonly used assay formats.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then detected in a luciferase-based reaction. The light output is proportional to the ADP generated and thus to the kinase activity.

Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution to each well.

    • Add 0.5 µL of the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO).

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Workflow Diagram:

A Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) A->B C Add Kinase Detection Reagent (Convert ADP to ATP) B->C D Luminescence Detection C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

HTRF® KinEASE™ Assay (Cisbio)

This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF), a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.

Principle: A biotinylated substrate is phosphorylated by the kinase. An anti-phospho-specific antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

Protocol:

  • Kinase Reaction:

    • Dispense 2 µL of the test compound in 50% DMSO into a 384-well plate.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the biotinylated substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for the desired time (e.g., 30 minutes).

  • Detection:

    • Add 10 µL of the HTRF detection mix containing the Europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer (which also contains EDTA to stop the reaction).

    • Incubate at room temperature for 60 minutes.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is used to determine the extent of phosphorylation.[17][18][19]

Workflow Diagram:

A Kinase Reaction (Enzyme, Biotin-Substrate, ATP, Inhibitor) B Add HTRF Detection Reagents (Eu-Ab, SA-XL665) A->B C TR-FRET Signal Detection B->C

Caption: Workflow for the HTRF® KinEASE™ Assay.

Caliper Microfluidic Mobility-Shift Assay

This technology uses microfluidics to separate the phosphorylated and non-phosphorylated substrate based on their charge-to-mass ratio.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction is then stopped, and the mixture is introduced into a microfluidic chip. An electric field is applied, separating the negatively charged phosphorylated product from the less negatively charged substrate. The amount of each is quantified by fluorescence detection.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, and ATP in an appropriate buffer.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing EDTA.

  • Microfluidic Separation and Detection:

    • The reaction samples are loaded onto a Caliper Life Sciences instrument (e.g., LabChip® EZ Reader).

    • The instrument automatically samples each well and performs the electrophoretic separation on the chip.

    • The fluorescent signals of the substrate and product peaks are measured, and the percent conversion is calculated.[20][21][22]

Workflow Diagram:

A Kinase Reaction (Enzyme, Fluorescent Substrate, ATP, Inhibitor) B Stop Reaction (Add EDTA) A->B C Microfluidic Separation (Electrophoresis) B->C D Fluorescence Detection (Substrate vs. Product) C->D

Caption: Workflow for the Caliper Microfluidic Mobility-Shift Assay.

Conclusion

References

  • Development of a HTRF® Kinase Assay for Determin
  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ADP Glo Protocol.
  • ADP-Glo™ Kinase Assay Protocol.
  • HTRF ® Kinase Assay Protocol | Download Table.
  • (PDF)
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
  • ADP-Glo™ Lipid Kinase Assay Protocol.
  • Caliper Assay: All assays were performed in 384-well microtiter pl
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  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. NIH.
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  • A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors. Benchchem.
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  • Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. PubMed.
  • Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. NIH.
  • Comparison of dasatinib effect with other SRC inhibitors in GC cell...
  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight.
  • PP2 (kinase inhibitor). Wikipedia.
  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. PubMed.
  • Compounds evaluated in KINOMEscan assay.
  • Known Yes1 kinase inhibitors, dasatinib and saracatinib.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
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A Comparative Guide for Researchers: 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one versus Allopurinol in the Context of Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic intervention for hyperuricemia and gout, Allopurinol has long been the cornerstone of treatment, functioning as a potent inhibitor of xanthine oxidase. This guide provides an in-depth comparison of Allopurinol with a structurally related compound, 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. While Allopurinol's efficacy is well-documented, the iodo-substituted analogue is primarily recognized as a synthetic intermediate in the development of other targeted therapies. This guide will delve into the established mechanism of Allopurinol, explore the potential for xanthine oxidase inhibition by its iodo-analogue based on structural similarities and structure-activity relationships of related compounds, and provide detailed experimental protocols for assessing such activity.

Introduction to the Compounds

Allopurinol , with its chemical name 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a structural isomer of hypoxanthine, a natural purine in the body[1]. It is a widely prescribed medication for conditions associated with excess uric acid, most notably gout[2][3][4]. Allopurinol is also utilized in the management of hyperuricemia resulting from chemotherapy and for certain types of kidney stones[2][5]. Its therapeutic effect is achieved through the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway[6][7][8].

Mechanism of Action: A Tale of a Well-Known Path and a Potential Detour

The primary therapeutic target for both compounds in the context of hyperuricemia is xanthine oxidase. This enzyme catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.

Allopurinol: The Established Inhibitor

Allopurinol itself is a substrate for xanthine oxidase. It is metabolized in the liver to its active metabolite, oxypurinol (also known as alloxanthine)[6]. Both Allopurinol and oxypurinol are inhibitors of xanthine oxidase[6]. Oxypurinol, having a longer half-life, is responsible for the majority of Allopurinol's therapeutic effect[5]. The inhibition is competitive at low concentrations and non-competitive at higher concentrations. By blocking the active site of xanthine oxidase, Allopurinol and oxypurinol prevent the conversion of hypoxanthine and xanthine into uric acid, thereby lowering the concentration of uric acid in the blood and urine[7][8].

Allopurinol_Mechanism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allopurinol Allopurinol Oxypurinol Oxypurinol Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Xanthine_Oxidase_Target Xanthine Oxidase Oxypurinol->Xanthine_Oxidase_Target Inhibits

Figure 1: Mechanism of Action of Allopurinol.
This compound: A Hypothesis

Currently, there is a lack of direct experimental data confirming the xanthine oxidase inhibitory activity of this compound. However, based on its structural similarity to Allopurinol, it is plausible to hypothesize that it could also bind to the active site of xanthine oxidase.

The presence of the iodine atom at the 3-position introduces a significant change in the electronic and steric properties of the molecule compared to Allopurinol. This substitution could potentially influence its binding affinity and inhibitory potency. Structure-activity relationship (SAR) studies on other pyrazolo[3,4-d]pyrimidine derivatives have shown that substitutions at various positions can significantly impact their xanthine oxidase inhibitory activity[6][8]. For instance, some studies have reported that the introduction of different functional groups can either enhance or diminish the inhibitory effect[8]. The bulky and lipophilic nature of the iodine atom might affect the compound's ability to fit into the active site of the enzyme, or it could potentially form halogen bonds with amino acid residues in the active site, which could either be favorable or unfavorable for binding.

Further experimental investigation is required to determine if this compound acts as a substrate, an inhibitor, or is inert with respect to xanthine oxidase.

Iodo_Compound_Hypothesis cluster_potential_interaction Potential Interaction (Hypothetical) Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Iodo_Compound 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Xanthine_Oxidase_Target Xanthine Oxidase Iodo_Compound->Xanthine_Oxidase_Target Binds to active site?

Figure 2: Hypothetical Interaction of the Iodo-Compound with Xanthine Oxidase.

Comparative Experimental Data: A Notable Absence

A thorough review of the existing scientific literature reveals a significant gap in direct comparative studies between this compound and Allopurinol concerning their xanthine oxidase inhibitory activities. While IC50 values for Allopurinol are widely reported and vary depending on the assay conditions, no such data is readily available for the iodo-analogue.

Studies on other substituted pyrazolo[3,4-d]pyrimidines have shown a range of inhibitory potencies. For example, a study by Tamta et al. reported IC50 values for several derivatives, with 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine showing an IC50 of 0.600 ± 0.009 µM, which is comparable to Allopurinol (IC50 = 0.776 ± 0.012 µM) under their experimental conditions[8]. This highlights the sensitivity of the pyrazolo[3,4-d]pyrimidine scaffold to substitution in terms of its interaction with xanthine oxidase.

Table 1: Xanthine Oxidase Inhibitory Activity of Allopurinol and Related Compounds

CompoundIC50 (µM)Source
Allopurinol0.776 ± 0.012[8]
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine0.600 ± 0.009[8]
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine1.326 ± 0.013[8]
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine1.564 ± 0.065[8]
This compound Not Reported

The absence of data for the 3-iodo derivative underscores the need for further research to fully characterize its pharmacological profile and to understand the structure-activity relationship of substitutions at the 3-position of the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocols

To facilitate the investigation of the xanthine oxidase inhibitory potential of this compound and other novel compounds, a detailed protocol for an in vitro xanthine oxidase inhibition assay is provided below. This spectrophotometric method is a standard and reliable approach for determining the inhibitory potency of a compound.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of increase in absorbance is proportional to the enzyme's activity. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of uric acid formation.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine

  • Allopurinol (positive control)

  • Test compound (this compound)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized (typically 0.05-0.2 U/mL).

    • Prepare a stock solution of xanthine in the buffer. A typical final concentration in the assay is 50-100 µM.

    • Prepare stock solutions of Allopurinol and the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of potassium phosphate buffer.

    • Control (100% activity): 180 µL of buffer + 10 µL of DMSO (vehicle) + 10 µL of xanthine oxidase solution.

    • Test Compound: 180 µL of buffer + 10 µL of test compound solution (at various concentrations) + 10 µL of xanthine oxidase solution.

    • Positive Control: 180 µL of buffer + 10 µL of Allopurinol solution (at various concentrations) + 10 µL of xanthine oxidase solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the xanthine solution to all wells except the blank.

    • Immediately start monitoring the increase in absorbance at 295 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound and Allopurinol using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

    • V_control is the rate of reaction in the presence of the vehicle (DMSO).

    • V_sample is the rate of reaction in the presence of the test compound or Allopurinol.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

XO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Buffers - Test Compounds Plate Prepare 96-well Plate: - Blank - Control - Test Compound Wells - Positive Control Wells Reagents->Plate Incubate Pre-incubate plate Plate->Incubate Add_Substrate Add Xanthine to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 295 nm over time Add_Substrate->Measure Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 Calc_Inhibition->Plot_IC50

Figure 3: Workflow for the in vitro Xanthine Oxidase Inhibition Assay.
Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

For researchers interested in studying this compound, a representative synthetic protocol is provided below.

Reaction: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is reacted with N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) to yield the desired 3-iodo derivative.

Materials:

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethanol (for rinsing)

Procedure:

  • In a reaction vessel, dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF.

  • Add N-iodosuccinimide to the solution.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours or overnight under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Filter the solid product and wash it with a cold solvent like ethanol to remove any remaining impurities.

  • Dry the product under vacuum to obtain 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[2][7].

Conclusion and Future Directions

This guide provides a comparative overview of Allopurinol, a well-established xanthine oxidase inhibitor, and this compound, a structurally related compound with a currently undefined role in this context. While Allopurinol's mechanism of action and clinical utility are extensively documented, the iodo-analogue is primarily known as a synthetic intermediate.

The key takeaway for researchers is the significant opportunity for novel investigation. The lack of direct experimental data on the xanthine oxidase inhibitory activity of this compound presents an open field for discovery. Future research should focus on:

  • In vitro screening: Performing xanthine oxidase inhibition assays to determine the IC50 value of the 3-iodo compound and to elucidate its mode of inhibition (e.g., competitive, non-competitive).

  • Structure-activity relationship studies: Synthesizing and testing a series of 3-substituted pyrazolo[3,4-d]pyrimidin-4-one analogues to understand the impact of different substituents on inhibitory potency.

  • Computational modeling: Utilizing molecular docking and other computational tools to predict the binding mode of the 3-iodo compound within the active site of xanthine oxidase and to guide the design of more potent inhibitors.

By systematically exploring the pharmacological properties of this compound and its derivatives, the scientific community can gain a deeper understanding of the structure-activity relationships governing xanthine oxidase inhibition and potentially uncover new therapeutic leads for hyperuricemia and related disorders.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114. [Link]

  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006). Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. Biochemistry (Moscow), 71(Suppl 1), S49-S55. [Link]

  • Wikipedia. (2024). Allopurinol. [Link]

  • Patsnap. (2024). What is the mechanism of Allopurinol? [Link]

  • Chu, I., & Lynch, B. M. (1975). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. Journal of Medicinal Chemistry, 18(2), 161–165. [Link]

  • MedlinePlus. (2023). Allopurinol. [Link]

  • Arthritis Foundation. (n.d.). Allopurinol for Gout. [Link]

  • Summit Rheumatology. (n.d.). Allopurinol For Gout: How It Works, Why It's Prescribed, And More. [Link]

  • PubChem. (n.d.). Allopurinol. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • Singh, R., & Kumar, A. (2019). Synthesis, Cytotoxicity, Xanthine Oxidase Inhibition, Antioxidant of New Pyrazolo{3,4 d}Pyrimidine Derivatives. Baghdad Science Journal, 16(4(Suppl.)), 1003. [Link]

  • Rashad, A. E., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • LookChem. (n.d.). 4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidine cas no.151266-23-8. [Link]

  • Dalton Research Molecules. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Zhang, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]

  • ACS Publications. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. [Link]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]

  • Arkivoc. (2011). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • MDPI. (2018). Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. [Link]

  • PubMed. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. [Link]

  • ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds. [Link]

  • PubMed Central. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). [Link]

  • Bloomer, J. C. (n.d.). EFFECT OF ALLOPURINOL (4-HYDROXYPYRAZOLO-(3,4-D)PYRIMIDINE) ON SERUM AND URINARY URIC ACID IN PRIMARY AND SECONDARY GOUT. [Link]

  • Cockerham, L. G., et al. (1988). Effect of 4-hydroxypyrazolo (3,4-d) pyrimidine (allopurinol) on postirradiation cerebral blood flow: implications of free radical involvement. Free Radical Biology and Medicine, 4(5), 279-284. [Link]

  • PubChem. (n.d.). 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-, monosodium salt. [Link]

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A Senior Application Scientist's Guide to Benchmarking 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Against Known Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for a New Contender in Xanthine Oxidase Inhibition

In the landscape of therapeutic interventions for hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment.[1] This critical enzyme catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[2] For decades, Allopurinol, a purine analog, has been a first-line therapy.[1] More recently, non-purine inhibitors like Febuxostat have offered an alternative with a different mechanism of action and potency.[3]

This guide introduces a compound of interest, 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a molecule sharing the same pyrazolo[3,4-d]pyrimidine core as Allopurinol. This structural similarity provides a strong scientific rationale for investigating its potential as a xanthine oxidase inhibitor. The addition of an iodine atom at the 3-position presents an intriguing modification that could significantly alter its binding affinity, selectivity, and overall inhibitory profile compared to its well-established predecessor.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically benchmark this compound against the known standards, Allopurinol and Febuxostat. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a framework for the clear visualization and interpretation of comparative data.

The Landscape of Xanthine Oxidase Inhibition: Our Known Standards

A thorough benchmarking study requires well-characterized comparators. In the realm of xanthine oxidase inhibition, two drugs stand out as the gold standards for in vitro and in vivo studies:

  • Allopurinol: The classic purine-analog inhibitor, Allopurinol, and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[4] Its efficacy is well-documented, though it can be associated with hypersensitivity reactions in some patients.[5]

  • Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase, Febuxostat offers an alternative for patients who cannot tolerate Allopurinol.[6] It exhibits a mixed-type inhibition mechanism.[7]

A third, more recent inhibitor, Topiroxostat , also a non-purine selective inhibitor, provides another valuable benchmark, particularly in studies focusing on inhibitory effects on circulating xanthine oxidoreductase.[8][9]

Comparative In Vitro Efficacy: A Proposed Benchmarking Study

The initial step in characterizing a potential new inhibitor is to determine its in vitro potency against the target enzyme. A continuous spectrophotometric assay is the standard method for this evaluation.[10]

Principle of the In Vitro Xanthine Oxidase Inhibition Assay

The activity of xanthine oxidase is measured by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 295 nm, and the rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[2][10] The inhibitory potential of our test compound is quantified by its ability to reduce the rate of uric acid formation.

Experimental Workflow: In Vitro XO Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis p1 Prepare Potassium Phosphate Buffer (50 mM, pH 7.5) p2 Prepare Xanthine Substrate Solution (150 µM in buffer) p3 Prepare Xanthine Oxidase Solution (e.g., 0.1 units/mL in buffer) p4 Prepare Stock Solutions of Test Compound, Allopurinol, and Febuxostat in DMSO a1 Dispense Buffer, XO Enzyme, and Inhibitor/Vehicle to wells p4->a1 a2 Pre-incubate at 25°C for 15 minutes a3 Initiate reaction by adding Xanthine Substrate a4 Measure absorbance at 295 nm kinetically d1 Calculate the rate of reaction (ΔAbs/min) a4->d1 d2 Determine Percentage of Inhibition for each concentration d1->d2 d3 Plot % Inhibition vs. log[Inhibitor] d2->d3 d4 Calculate IC50 values using non-linear regression d3->d4

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Detailed Protocol for In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed for a 96-well microplate format to facilitate high-throughput screening of multiple concentrations.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound

  • Allopurinol (positive control)

  • Febuxostat (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.[11]

    • Prepare stock solutions of the test compound and positive controls (Allopurinol, Febuxostat) in DMSO.

    • Prepare a working solution of xanthine oxidase (e.g., 0.01 units/mL) in cold phosphate buffer immediately before use.[11]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: Buffer and test compound/vehicle (no enzyme).

      • Control: Buffer, xanthine oxidase solution, and vehicle (DMSO).

      • Test: Buffer, xanthine oxidase solution, and varying concentrations of the test compound.

      • Positive Controls: Buffer, xanthine oxidase solution, and varying concentrations of Allopurinol or Febuxostat.

  • Incubation: Pre-incubate the plate at 25°C for 15 minutes.[11]

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.[11]

  • Measurement: Immediately begin kinetic measurement of the absorbance at 295 nm in a microplate reader at 37°C for 5-10 minutes.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100[2]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Comparison of In Vitro Inhibitory Potency

The primary metric for comparing the in vitro efficacy of xanthine oxidase inhibitors is the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for the known standards and provides a template for the experimental data for our compound of interest. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorReported IC50 Value (µM)Source
This compound To be determined -
Allopurinol0.2 - 50[14][15]
Allopurinol2.9[16]
Allopurinol9.07 (µg/ml)[17]
Febuxostat0.0018 (1.8 nM)[7][16]
Febuxostat8.77 (µg/ml)[17]
TopiroxostatKi value of 5.1 nmol/L[18]

Mechanism of Action and Signaling Pathway

Xanthine oxidase is the final enzyme in the purine degradation pathway. By inhibiting this enzyme, the production of uric acid is reduced, which is the therapeutic goal in treating hyperuricemia.

cluster_pathway Purine Degradation Pathway cluster_inhibition Therapeutic Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor Xanthine Oxidase Inhibitors (e.g., this compound, Allopurinol, Febuxostat) Inhibitor->Hypoxanthine Inhibitor->Xanthine Xanthine_Oxidase_Block Xanthine_Oxidase_Block

Caption: Inhibition of the purine degradation pathway by Xanthine Oxidase Inhibitors.

In Vivo Efficacy: A Proposed Animal Model Study

While in vitro assays provide valuable data on direct enzyme inhibition, in vivo studies are crucial to assess the compound's efficacy in a biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. A commonly used model is the potassium oxonate-induced hyperuricemic mouse or rat model.[19]

Experimental Workflow: In Vivo Efficacy Study

cluster_model Model Induction cluster_treatment Treatment cluster_sampling Sample Collection & Analysis cluster_data Data Analysis m1 Acclimatize animals (e.g., mice or rats) m2 Induce hyperuricemia with Potassium Oxonate (a uricase inhibitor) t1 Administer Vehicle, Test Compound, Allopurinol, or Febuxostat (e.g., via oral gavage) m2->t1 s1 Collect blood samples at various time points t1->s1 s2 Measure serum uric acid levels s1->s2 s3 Measure serum xanthine oxidase activity s1->s3 d1 Compare serum uric acid levels between treatment groups and vehicle control s2->d1 s3->d1 d2 Assess the dose-dependent effect of the test compound d1->d2 d3 Evaluate the duration of the uric acid-lowering effect d2->d3

Caption: Workflow for evaluating the in vivo efficacy of a novel xanthine oxidase inhibitor.

Protocol for In Vivo Efficacy Study

Animals: Male Kunming mice or Wistar rats.

Procedure:

  • Hyperuricemia Induction: Administer potassium oxonate intraperitoneally to inhibit uricase, leading to an accumulation of uric acid.

  • Compound Administration: One hour after potassium oxonate administration, administer the test compound, Allopurinol, Febuxostat, or vehicle via oral gavage.[19]

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration.

  • Biochemical Analysis:

    • Centrifuge the blood to obtain serum.

    • Measure serum uric acid levels using a commercial uric acid assay kit.

    • Measure serum xanthine oxidase activity using a suitable assay kit.

  • Data Analysis:

    • Compare the mean serum uric acid levels of the treatment groups with the vehicle control group at each time point.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Comparative Pharmacokinetic Profiles

Understanding the pharmacokinetic profiles of the test compound and the standards is essential for interpreting the in vivo efficacy data and for predicting human pharmacokinetics.

ParameterThis compoundAllopurinolOxypurinol (active metabolite)Febuxostat
Bioavailability (%) To be determined79 ± 20[4]-~85[6]
Tmax (h) To be determined~1.2[4]~3-4[20]~1.2[21]
Half-life (t½) (h) To be determined~1.2[4]~23.3[4]~5-8[22]
Metabolism To be determinedRapidly metabolized to oxypurinol[5]-Extensively by oxidation and glucuronidation[6]
Excretion To be determinedMainly as oxypurinol in urine[5]Renal[4]Urine (~49%) and feces (~45%)[22]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of this compound against the established xanthine oxidase inhibitors, Allopurinol and Febuxostat. The proposed in vitro and in vivo studies will generate crucial data on its inhibitory potency, mechanism of action, and preclinical efficacy.

The structural similarity of the test compound to Allopurinol makes it a compelling candidate for investigation. The experimental data generated from these protocols will allow for a direct and objective comparison, elucidating whether the iodo-substitution offers any advantages in terms of potency, selectivity, or pharmacokinetic properties. Positive results from these benchmarking studies would warrant further investigation, including more extensive preclinical toxicology and pharmacokinetics, with the ultimate goal of determining its potential as a novel therapeutic agent for the management of hyperuricemia and gout.

References

  • Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen. PubMed. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat. PubMed. [Link]

  • A New Spectrophotometric Assay for Enzymes of Purine Metabolism. I. Determination of Xanthine Oxidase Activity. PubMed. [Link]

  • Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol. PubMed. [Link]

  • Clinical pharmacokinetics of allopurinol. PubMed. [Link]

  • A pharmacokinetic‐pharmacodynamic study of a single dose of febuxostat in healthy subjects. PMC - NIH. [Link]

  • Pharmacokinetics and pharmacodynamics of febuxostat under fasting conditions in healthy individuals. Spandidos Publications. [Link]

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  • The population pharmacokinetics of allopurinol and oxypurinol in patients with gout. University of Otago. [Link]

  • Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Al. Scholars Middle East Publishers. [Link]

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  • The Effects of Topiroxostat, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study. PubMed Central. [Link]

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  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. [Link]

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A Researcher's Guide to Ensuring Reproducibility with 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Versatile Building Block

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a cornerstone heterocyclic compound, serving as a critical intermediate in the synthesis of a multitude of bioactive molecules, most notably kinase inhibitors for therapeutic development.[1][2][3] Its pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of drugs like Ibrutinib.[4] The iodine substituent at the 3-position provides a reactive handle, making it an excellent substrate for carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling.[2]

However, the very reactivity that makes this compound valuable also introduces significant challenges to experimental reproducibility. Seemingly minor variations in reagent quality, reaction setup, or analytical interpretation can lead to failed reactions, inconsistent yields, and the generation of difficult-to-remove impurities. This guide provides an in-depth analysis of the factors governing the successful use of this reagent, offering field-proven protocols and troubleshooting strategies to ensure consistent and reliable experimental outcomes. Our focus will be on the widely-used Suzuki-Miyaura reaction as a representative workflow.

The Causality of Success: Key Factors Influencing Reproducibility

Achieving reproducible results is not a matter of chance; it is the outcome of rigorously controlling specific variables. The chemical nature of this compound and its participation in palladium-catalyzed reactions make it sensitive to the following factors.

Reagent Integrity: The Foundation of a Reliable Experiment

The quality of your starting materials is the single most critical determinant of success.

  • Purity of the Iodo-Heterocycle: Commercial batches of this compound can vary in purity. Some suppliers provide this product without extensive analytical data, placing the onus of quality control on the researcher.[5] Impurities from the synthesis, such as residual starting materials or de-iodinated product, can interfere with the catalytic cycle. It is imperative to verify the identity and purity (>98%) of the starting material by HPLC and ¹H NMR before use.

  • Base and Solvent Quality: The base, typically an inorganic carbonate or phosphate, is crucial for activating the boronic acid in the transmetalation step of the Suzuki reaction.[6][7] It must be anhydrous and finely powdered to ensure sufficient reactivity and solubility. Solvents must be of high purity and, for this chemistry, rigorously deoxygenated to protect the catalyst.

The Catalytic Cycle and Environmental Control

The Suzuki-Miyaura reaction is a multi-step catalytic cycle. Each step has specific requirements that, if not met, can stall the reaction or promote side reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² R1X R¹-X = 3-Iodo-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one R2B R²-B(OR)₂ = Boronic Acid/Ester R1R2 Coupled Product caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Fig. 1: Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The reactivity of aryl halides in this step follows the trend I > Br >> Cl.[6] While the iodo group on our substrate is highly reactive, this step can be hindered by bulky ligands on the palladium.

  • Transmetalation: This step is often rate-limiting and highly dependent on the choice of base and solvent. The base must be strong enough to form the more nucleophilic boronate species but not so strong as to cause degradation of the substrate.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

  • Inert Atmosphere: Oxygen can intercept and oxidize the Pd(0) catalyst, removing it from the cycle and halting the reaction. It is non-negotiable to perform the reaction under an inert atmosphere (Argon or Nitrogen) established by multiple vacuum/backfill cycles.

Comparative Analysis: Iodo vs. Bromo Analogs

While the iodo-substituted pyrazolopyrimidine is common, bromo-substituted analogs are also used.[8][9] Understanding their relative merits is key to experimental design.

FeatureThis compound3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneRationale & Justification
Reactivity Very HighHighThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition. Iodo compounds often react at lower temperatures.[6]
Side Reactions Higher risk of hydrodehalogenationLower risk of hydrodehalogenationThe high reactivity can sometimes lead to the undesired replacement of iodine with hydrogen, especially with certain catalysts or hydrogen sources.[10]
Catalyst Choice Broad compatibility with standard Pd catalystsMay require more specialized, electron-rich ligands (e.g., XPhos) to achieve high yields and avoid debromination.[8]
Cost Generally higherGenerally lowerThe starting materials and reagents for iodination are typically more expensive than those for bromination.
Stability More sensitive to light and degradationMore stableThe C-I bond is more labile, making the compound more prone to decomposition over long-term storage.

A Self-Validating Protocol for Suzuki-Miyaura Coupling

This protocol is designed with built-in checkpoints to validate the integrity of the experiment at each critical phase.

Objective: To couple this compound with Phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water, deionized (degassed)

Protocol:

  • Phase 1: Reagent & Glassware Validation (Self-Validation Checkpoint)

    • Confirm the purity of the iodo-heterocycle is >98% via HPLC.

    • Ensure the Pd(PPh₃)₄ is a fine, bright yellow powder. A discolored (brown/black) appearance indicates oxidation and it should not be used.

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. Assemble the reaction apparatus (round-bottom flask, condenser) while still warm and immediately place under a high vacuum.

  • Phase 2: Reaction Setup under Inert Atmosphere

    • Backfill the cooled, vacuumed apparatus with argon gas. Maintain a positive pressure of argon throughout the setup.

    • To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Quickly add the Pd(PPh₃)₄ (0.05 eq) and immediately seal the flask.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The mixture should be a suspension.

  • Phase 3: Reaction and In-Process Control (IPC) (Self-Validation Checkpoint)

    • Stir the mixture and heat to 90 °C using an oil bath.

    • IPC: After 2 hours, take a small aliquot of the reaction mixture using a nitrogen-purged syringe. Quench it with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to check for the consumption of the starting material. If less than 80% conversion is observed, continue heating and re-check every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Phase 4: Workup and Purification

    • Once the reaction is complete (by IPC), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

  • Phase 5: Product Validation (Self-Validation Checkpoint)

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity.

    • Assess the final purity by HPLC analysis; it should be >95% for most applications.

Troubleshooting Common Reproducibility Failures

When experiments yield inconsistent results, a logical diagnostic approach is essential.

Troubleshooting_Flowchart start Experiment Failed: Low or No Product check_sm Starting Material (SM) Consumed? start->check_sm check_catalyst Is Catalyst Active? (Fresh bottle? Stored properly?) check_sm->check_catalyst No check_side_products Major Side Products Observed? check_sm->check_side_products Yes no_sm_consumed No check_conditions Are Conditions Correct? (Temp? Inert Atmosphere?) check_catalyst->check_conditions check_base Is Base Anhydrous & Fine? (Try Cs₂CO₃ or K₃PO₄) check_conditions->check_base yes_sm_consumed Yes dehalogenation Hydrodehalogenation Product? (SM without Iodine) check_side_products->dehalogenation Yes homocoupling Boronic Acid Homocoupling? check_side_products->homocoupling Yes decomposition Decomposition Likely check_side_products->decomposition No yes_side_products Yes fix_dehalogenation Reduce temp. Change ligand. Ensure pure solvents. dehalogenation->fix_dehalogenation fix_homocoupling Ensure rigorous degassing. Lower catalyst loading. homocoupling->fix_homocoupling no_side_products No, just baseline/smear fix_decomposition Lower reaction temp. Use milder base. Reduce reaction time. decomposition->fix_decomposition caption Fig. 2: Troubleshooting Flowchart

Fig. 2: Troubleshooting Flowchart

Conclusion

Reproducibility in experiments with this compound is not an insurmountable challenge but requires a disciplined and analytical approach. By treating reagent qualification, atmospheric control, and in-process validation as non-negotiable steps, researchers can transform this versatile but sensitive building block from a source of frustration into a reliable tool for discovery. The causality is clear: rigorous control over the foundational parameters of the reaction environment dictates the consistency of the outcome.

References

  • ResearchGate. (n.d.). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Retrieved from [Link]

  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Retrieved from [Link]

  • Hussain, M., et al. (2018). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. Retrieved from [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. Retrieved from [Link]

  • Matloubi Moghaddam, F., et al. (2018). A new and efficient method for the synthesis of pyrazolo[3,4-d] pyrimidines catalyzed by iodine. Scientia Iranica. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]

  • ResearchGate. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4- d ]pyrimidin-4-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,5-Dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Retrieved from [Link]

  • PubMed. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2][3] The substitution pattern on this heterocyclic core dictates its biological activity and physicochemical properties. This guide provides an in-depth structural comparison of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with related analogs bearing different substituents at the 3-position. We will explore how the unique properties of the iodine atom—its size, polarizability, and capacity for halogen bonding—influence the molecule's overall structure and potential for drug-target interactions. This analysis is supported by comparative data, standardized experimental protocols, and computational workflows to provide researchers with a comprehensive framework for rational drug design.

The Pyrazolo[3,4-d]pyrimidin-4-one Core: A Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of the naturally occurring purine nucleus, which forms the basis of adenine and guanine. This structural mimicry allows it to function as an ATP-competitive inhibitor for numerous enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2][4][5]

The core scaffold possesses multiple sites for substitution, allowing for the fine-tuning of its pharmacological profile. The 3-position of the pyrazole ring is of particular interest, as substituents at this position can directly influence the electronic distribution of the ring system and project into solvent-exposed regions or specific sub-pockets of an enzyme's active site.

Comparative Structural Analysis

To understand the specific contribution of the 3-iodo substituent, we will compare its structure and properties to analogs with varying substituents at the C3 position: Hydrogen (unsubstituted), Bromine (another heavy halogen), and a Methyl group (a small alkyl group).

  • This compound (Target Compound): The iodine atom is the largest and most polarizable of the common halogens. Its most significant feature is the ability to act as a halogen bond donor. This occurs due to an anisotropic distribution of electron density around the covalently bonded iodine, creating a region of positive electrostatic potential (a "sigma-hole") opposite the C-I bond, which can interact favorably with Lewis bases like backbone carbonyls or carboxylate side chains in a protein.[6][7][8]

  • 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Unsubstituted Analog): The parent compound provides a baseline for evaluating the steric and electronic effects of substituents.

  • 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Bromo Analog): Bromine can also form halogen bonds, though generally weaker than those of iodine. This comparison helps to delineate the impact of halogen bond strength and atomic radius.

  • 3-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Methyl Analog): The methyl group introduces steric bulk without the specific electronic features of a halogen, serving as a control for non-halogen interactions.

Comparison of Physicochemical and Spectroscopic Properties

The nature of the C3 substituent profoundly impacts the molecule's electronic environment and physical properties. This can be observed through spectroscopic data and calculated physicochemical parameters.

CompoundC3-SubstituentMolecular Weight ( g/mol )Calculated LogPKey ¹³C NMR Shift (C3, estimated ppm)Key Feature
Target -I278.021.0~90-100Strong Halogen Bond Donor
Analog 1 -H152.12-0.5~130-140Baseline
Analog 2 -Br231.020.5~115-125Moderate Halogen Bond Donor
Analog 3 -CH₃166.150.2~145-155 (with methyl peak ~10-15)Steric Bulk / Hydrophobicity

Note: NMR shifts are estimates based on typical substituent effects on heterocyclic systems. Actual values require experimental verification.

Interpretation of Data:

  • Molecular Weight & LogP: Halogenation significantly increases both molecular weight and lipophilicity (LogP), which can affect solubility, cell permeability, and metabolic stability.

  • ¹³C NMR: The chemical shift of the C3 carbon is highly sensitive to the substituent. The upfield shift observed with bromine and iodine substitution is characteristic of the "heavy atom effect," a relativistic phenomenon influencing the electron shielding around the nucleus. Conversely, the methyl group, being electron-donating, would slightly alter the shifts of adjacent carbons.

Methodologies for Structural Elucidation and Comparison

To rigorously compare these structures, a combination of experimental and computational techniques is required. The following sections detail standardized protocols for these analyses.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the most definitive, atomic-resolution three-dimensional structure of a molecule.[9][10] This data is invaluable for comparing bond lengths, bond angles, and intermolecular interactions in the solid state.

Objective: To obtain high-resolution crystal structures of the target compound and its analogs.

Methodology:

  • Crystal Growth:

    • Dissolve a small amount of the purified compound (~5-10 mg) in a suitable solvent (e.g., DMSO, DMF, or a mixture like ethanol/water) to near saturation in a clean vial.[11]

    • Filter the solution to remove any particulate matter.

    • Employ slow evaporation as the primary crystallization method. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks in a vibration-free environment.[11][12]

    • Alternative methods include vapor diffusion (layering a poor solvent over the solution) or slow cooling of a saturated solution.[9][13]

  • Crystal Mounting and Data Collection:

    • Identify a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[12][13]

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer and cool it under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.[10]

    • Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

Computational Workflow: Molecular Modeling and Electrostatic Potential Mapping

Computational methods are essential for analyzing properties that are difficult to measure experimentally, such as the electrostatic potential surface, which is key to understanding non-covalent interactions like halogen bonding.[14][15][16]

Objective: To model the 3D structures and calculate the electrostatic potential surfaces to visualize the sigma-hole on the halogenated analogs.

Workflow Diagram:

G cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_calc 3. Property Calculation cluster_an 4. Analysis a 2D Sketch or SMILES Input b Generate 3D Coordinates a->b c Conformational Search (e.g., Monte Carlo) b->c d Quantum Mechanics Optimization (e.g., DFT with B3LYP/6-31G*) c->d e Calculate Wavefunction and Electron Density d->e f Generate Electrostatic Potential (ESP) Surface e->f g Visualize ESP Surface f->g h Identify Sigma-Hole (Region of Positive Potential) g->h

Caption: Computational workflow for structural optimization and property analysis.

Methodology:

  • Structure Preparation: Input the 2D structure of each analog into molecular modeling software (e.g., via a SMILES string or by sketching). Generate initial 3D coordinates.

  • Geometry Optimization: Perform a conformational search to identify low-energy structures. Subsequently, optimize the geometry of the lowest-energy conformer using a suitable quantum mechanical method, such as Density Functional Theory (DFT).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final wavefunction.

  • Analysis: Calculate and render the electrostatic potential (ESP) mapped onto the molecule's electron density surface. Analyze the ESP surface of the iodo- and bromo-analogs to identify the positive region of the sigma-hole on the halogen atom.

Structure-Activity Relationship (SAR) Insights: The Role of Halogen Bonding

The primary structural difference imparted by the 3-iodo substituent is its capacity to act as a potent halogen bond donor.[6][8] In the context of a protein active site, this allows for a specific, directional, and stabilizing interaction that is unavailable to the unsubstituted or methyl-substituted analogs.

A halogen bond is formed between the electropositive sigma-hole on the iodine and a Lewis basic site on the protein, such as the oxygen atom of a backbone carbonyl group.[7][17]

Diagram of a Halogen Bond Interaction:

G cluster_ligand 3-Iodo-Pyrazolopyrimidine Ligand cluster_protein Protein Target Ligand Pyrazolo[3,4-d]pyrimidin-4-one Core Iodine I Ligand->Iodine C-I Carbonyl_O O Iodine->Carbonyl_O Halogen Bond (σ-hole interaction) Carbonyl_C C Carbonyl_C->Carbonyl_O Backbone2 Cα-R Carbonyl_C->Backbone2 Backbone1 N-H Backbone1->Carbonyl_C

Caption: Halogen bond between the ligand's iodine and a protein carbonyl.

This interaction can significantly enhance binding affinity and selectivity.[6][17] For example, in kinase inhibition, where the hinge region of the ATP binding site is rich in backbone carbonyls, the introduction of a 3-iodo substituent can provide an additional anchor point, locking the inhibitor into a favorable conformation. This is a key strategy used in rational drug design to optimize lead compounds.[2][4][5] The strength of this interaction follows the trend I > Br > Cl >> F, explaining why iodine is often a preferred choice for maximizing this effect.[17]

Conclusion

The substitution of an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold imparts unique structural and chemical properties that are highly advantageous for drug design. Compared to unsubstituted, bromo, and methyl analogs, the 3-iodo derivative possesses a superior ability to form strong and directional halogen bonds. This non-covalent interaction provides a powerful tool for medicinal chemists to enhance binding affinity and modulate selectivity for a wide range of protein targets. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to investigate these structural effects and leverage them in the development of next-generation therapeutics.

References

  • Chen, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. [Link]

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  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. [Link]

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The Dichotomy of Activity: A Comparative Guide to the In Vitro and In Vivo Performance of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a promising in vitro result to a successful in vivo outcome is fraught with complexity. The pyrazolo[3,4-d]pyrimidine scaffold, a notable bioisostere of the adenine ring of adenosine triphosphate (ATP), has garnered significant interest for its diverse pharmacological activities.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo activity of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a halogenated derivative of this important heterocyclic system. Due to the limited direct experimental data on this specific iodo-analog, we will ground our analysis in the extensive data available for its parent compound, Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), a cornerstone in the management of hyperuricemia and gout.[2] By understanding the behavior of the core molecule, we can extrapolate the potential impact of the 3-iodo substitution, offering valuable insights for future research and development.

The Core Scaffold: Allopurinol as a Model for In Vitro vs. In Vivo Activity

Allopurinol is a classic example of a prodrug, where its in vivo activity is largely dependent on its metabolic conversion. This fundamental aspect is key to understanding the potential discrepancies between its in vitro and in vivo profiles.

In Vitro Activity of Allopurinol

In a cell-free environment, allopurinol itself is a competitive inhibitor of xanthine oxidase (XO), the enzyme responsible for the final steps of purine metabolism, which converts hypoxanthine and xanthine to uric acid.[3][4] However, its inhibitory potency in vitro is considered moderate. The true in vitro potency is realized upon its oxidation by xanthine oxidase to its major active metabolite, oxypurinol (also known as alloxanthine).[3] Oxypurinol is a more potent, non-competitive inhibitor that forms a stable complex with the reduced molybdenum center of the enzyme, effectively shutting down its catalytic activity.[5][6]

The inhibitory activities of allopurinol and other pyrazolopyrimidine derivatives against xanthine oxidase have been evaluated in vitro, with their potency typically expressed as the half-maximal inhibitory concentration (IC50). For instance, some studies have reported the IC50 of allopurinol to be in the micromolar range.[3]

In Vivo Activity and Pharmacokinetics of Allopurinol

Following oral administration, allopurinol is rapidly and extensively absorbed, with a bioavailability of approximately 79-90%.[7][8] It is quickly metabolized by the liver into oxypurinol, with the metabolite detectable in circulation within 15 minutes.[9][10] The in vivo efficacy of allopurinol in reducing serum uric acid levels is predominantly attributed to the action of oxypurinol.[7]

A crucial factor in the in vivo performance of allopurinol is the significant difference in the pharmacokinetic profiles of the parent drug and its active metabolite. Allopurinol has a short plasma half-life of about 1 to 3 hours, while oxypurinol has a much longer half-life of 18 to 30 hours.[7][8] This extended half-life of the active metabolite allows for once-daily dosing and sustained inhibition of xanthine oxidase in vivo. The accumulation of oxypurinol, especially in patients with renal impairment, is a key consideration for dosage adjustments.[7][9]

The following table summarizes the key pharmacokinetic parameters of allopurinol and its active metabolite, oxypurinol.

ParameterAllopurinolOxypurinol
Oral Bioavailability ~79-90%[7][8]N/A (metabolite)
Time to Peak Plasma Concentration 1 hour[11]3-4 hours[11]
Plasma Half-life 1-3 hours[8]18-30 hours[8]
Primary Route of Elimination Metabolism to OxypurinolRenal excretion[7]

The Impact of 3-Iodo Substitution: A Forward-Looking Analysis

While direct comparative data for this compound is scarce, we can infer its potential properties based on established structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives and general principles of medicinal chemistry.

Predicted In Vitro Activity

The introduction of a halogen atom, such as iodine, at the C3 position of the pyrazolopyrimidine ring can significantly influence the compound's electronic and steric properties. This can, in turn, affect its binding affinity for the target enzyme. SAR studies on related pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines as xanthine oxidase inhibitors have shown that substitutions on the pyrazole ring can modulate inhibitory potency.[12]

The iodine atom is a large, lipophilic substituent. Its presence could either enhance or hinder the binding to the active site of xanthine oxidase. A potential advantage is that the iodine atom could form halogen bonds with amino acid residues in the active site, thereby increasing binding affinity and inhibitory potency. However, the steric bulk of the iodine might also lead to an unfavorable interaction, reducing activity.

Predicted In Vivo Activity and Pharmacokinetics

The in vivo fate of this compound would likely follow a similar metabolic pathway to allopurinol, being converted to its corresponding oxypurinol analog. The key questions for its in vivo performance would be:

  • Rate and Extent of Absorption: The increased lipophilicity due to the iodine atom could potentially alter its absorption characteristics.

  • Metabolic Stability: The C-I bond could be subject to metabolic cleavage, although this is generally less common for aryl iodides. The rate of oxidation to the active oxypurinol metabolite could also be affected.

  • Pharmacokinetics of the Metabolite: The pharmacokinetic profile of the iodinated oxypurinol would be a critical determinant of its in vivo efficacy and duration of action.

Experimental Protocols for Comparative Analysis

To empirically determine the in vitro and in vivo activity of this compound and validate the predictions made, the following experimental workflows are recommended.

In Vitro Xanthine Oxidase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of xanthine oxidase.

Objective: To determine the IC50 value of the test compound against xanthine oxidase.

Principle: The assay measures the production of uric acid from xanthine by monitoring the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compound (this compound)

  • Allopurinol (as a positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

  • In the wells of the microplate, add phosphate buffer, xanthine solution, and varying concentrations of the test compound or allopurinol.

  • Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period.

  • Calculate the rate of uric acid formation for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for In Vitro Xanthine Oxidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Buffer plate_setup Set up 96-well plate: Buffer + Xanthine + Inhibitor prep_reagents->plate_setup prep_compounds Prepare Test Compound and Control Stocks prep_compounds->plate_setup add_enzyme Initiate reaction: Add Xanthine Oxidase plate_setup->add_enzyme read_absorbance Measure Absorbance at 295 nm (Kinetic Read) add_enzyme->read_absorbance calc_rate Calculate Rate of Uric Acid Formation read_absorbance->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for determining the in vitro inhibitory activity against xanthine oxidase.

In Vivo Hypouricemic Activity in a Rat Model

This protocol assesses the ability of the test compound to lower serum uric acid levels in a hyperuricemic animal model.

Objective: To evaluate the in vivo efficacy of the test compound in reducing hyperuricemia.

Principle: Hyperuricemia is induced in rats by administering potassium oxonate, a uricase inhibitor. The test compound is then administered, and its effect on serum uric acid levels is measured over time.

Materials:

  • Male Sprague-Dawley rats

  • Potassium oxonate

  • Test compound (this compound)

  • Allopurinol (as a positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Acclimatize the rats for at least one week.

  • Fast the rats overnight before the experiment.

  • Induce hyperuricemia by oral or intraperitoneal administration of potassium oxonate.

  • One hour after potassium oxonate administration, orally administer the vehicle, test compound, or allopurinol to different groups of rats.

  • Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration.

  • Separate the serum and measure the uric acid concentration using a commercial assay kit.

  • Analyze the data to determine the time course of the hypouricemic effect and the overall reduction in serum uric acid levels.

Signaling Pathway of Purine Metabolism and Xanthine Oxidase Inhibition

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia Accumulation leads to Allopurinol 3-Iodo-Pyrazolopyrimidinone (or Allopurinol) Oxypurinol Oxidized Metabolite (e.g., Oxypurinol) Allopurinol->Oxypurinol Metabolized by XO XO Xanthine Oxidase (XO) Oxypurinol->XO Inhibits

Caption: Inhibition of uric acid production by pyrazolo[3,4-d]pyrimidin-4-ones.

Bridging the Gap: In Vitro to In Vivo Correlation

The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), which can serve as a surrogate for in vivo bioavailability studies and support biowaivers.[10] For a compound like this compound, a successful IVIVC would depend on several factors, including:

  • A Biorelevant In Vitro Assay: The standard xanthine oxidase inhibition assay is a good starting point, but more complex cell-based assays could provide a better correlation with the in vivo environment.

  • Understanding the Metabolic Profile: The rate and extent of conversion to the active metabolite are critical parameters that need to be quantified.

  • Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models can be invaluable in integrating in vitro data with physiological parameters to predict in vivo performance.

Conclusion

While direct experimental data for this compound remains to be established, a comprehensive understanding of its parent compound, allopurinol, provides a robust framework for predicting its behavior. The key to its in vivo efficacy will likely lie in its metabolic conversion to a more potent oxypurinol analog with a favorable pharmacokinetic profile. The introduction of the 3-iodo substituent presents an intriguing modification that could enhance intrinsic potency through additional binding interactions. The experimental protocols outlined in this guide provide a clear path forward for the empirical evaluation of this and other novel pyrazolo[3,4-d]pyrimidine derivatives, ultimately bridging the critical gap between in vitro promise and in vivo therapeutic success.

References

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  • Singh, A., Debnath, R., Chawla, V., & Chawla, P. A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(1), 21–51*.
  • Chu, I., & Lynch, B. M. (1975). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. Journal of medicinal chemistry, 18(2), 161–165.
  • Parvez, M. K., Al-Dosari, M. S., Arbab, A. H., & Al-Rehaily, A. J. (2021). Cleroda-4(18),13-dien-15,16-olide as novel xanthine oxidase inhibitors: An integrated in silico and in vitro study. PloS one, 16(6), e0253484.
  • Hameed, A., et al. (2022). In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2- thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. Medicinal Chemistry, 18(6), 701-713*.
  • Sekine, M., Okamoto, K., Pai, E. F., Nagata, K., Ichida, K., Hille, R., & Nishino, T. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. eScholarship. Retrieved from [Link]

  • Bray, R. C., & Williams, R. J. (1984). The structure of the inhibitory complex of alloxanthine (1H-pyrazolo[3,4-d]pyrimidine-4,6-diol) with the molybdenum centre of xanthine oxidase from electron-paramagnetic-resonance spectroscopy. Biochemical Journal, 217(1), 201–207*.
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A Comparative Guide to Confirming the Binding Site of Novel Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold and the Imperative of Binding Site Confirmation

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, recognized as a "privileged" structure due to its ability to mimic the purine core of ATP and engage with the hinge region of protein kinases.[1][2] Its remarkable success is exemplified by the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, a drug that has revolutionized the treatment of B-cell malignancies.[1][3] Ibrutinib and its successors leverage this core to achieve potent and often irreversible inhibition by forming a covalent bond with a key cysteine residue within the kinase active site.[4][5][6]

This guide focuses on a representative molecule from this class, 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . While its direct biological target is not extensively documented in public literature, its structure strongly suggests a role as a putative kinase inhibitor. The iodo-group at the C3 position is a common synthetic handle for introducing further complexity, as seen in the synthesis of related compounds.[2][7][8]

For any novel compound, moving from a putative inhibitor to a validated therapeutic lead requires unambiguous confirmation of its molecular mechanism of action. The foundational step in this process is identifying and validating its direct binding site on the target protein. This guide provides researchers, scientists, and drug development professionals with a comparative overview of state-of-the-art experimental strategies to achieve this critical milestone. We will use the hypothetical targeting of Bruton's Tyrosine Kinase (BTK) by our lead molecule to illustrate these workflows, providing the causal logic behind experimental choices and self-validating protocols.

The B-Cell Receptor (BCR) Signaling Pathway and BTK's Central Role

To understand the importance of our hypothetical target, we must first visualize its biological context. BTK is a non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[9] It acts as a critical signaling node downstream of the B-cell receptor (BCR), making it a prime therapeutic target for cancers originating from malignant B-cells.[5][9]

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR binds Inhibitor Covalent BTK Inhibitor (e.g., Ibrutinib, Acalabrutinib) Inhibitor->BTK covalently binds to Cys481

Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting BTK as a key therapeutic target.

Part 1: Foundational Analysis — Confirming Target Engagement and Affinity

Before dedicating resources to high-resolution structural studies, it is paramount to confirm that the compound indeed binds to the hypothesized target protein (e.g., BTK) and to quantify the strength of this interaction. Several biophysical techniques are available, each offering distinct advantages.

Comparison of Primary Binding Assay Techniques
Technique Principle Key Outputs Throughput Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[10]Kd (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)LowGold standard for thermodynamics; provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; low throughput; sensitive to buffer mismatch.
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand in solution binds to a protein immobilized on a sensor chip.[10][11]Kd (Affinity), kon (Association rate), koff (Dissociation rate)MediumReal-time kinetics; requires less protein than ITC; can detect weak binders.Requires protein immobilization which may affect activity; mass transport can be a limiting factor.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in a protein's melting temperature (Tm) upon ligand binding using a fluorescent dye.[12]ΔTm (Shift in melting temp)HighHigh throughput; low sample consumption; excellent for screening libraries to find initial hits.Indirect measure of binding; does not provide Kd directly; prone to false positives/negatives.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics because it directly measures the heat of interaction, providing a label-free assessment in solution.[10]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound to BTK.

Methodology:

  • Preparation:

    • Express and purify recombinant human BTK kinase domain to >95% purity.

    • Prepare a concentrated solution of BTK (e.g., 20-50 µM) and the inhibitor (e.g., 200-500 µM) in the exact same, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Causality: Identical buffers are critical to avoid large heats of dilution that would obscure the binding signal.

  • ITC Experiment:

    • Load the BTK solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the inhibitor into the BTK solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.

Part 2: Definitive Confirmation — High-Resolution Structural Determination of the Binding Site

While biophysical assays confirm if and how strongly a ligand binds, they do not reveal where. Structural biology techniques provide the ultimate proof by visualizing the protein-ligand complex at atomic resolution.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing the precise orientation of the inhibitor within the binding pocket and the specific amino acid residues it interacts with.[13][14]

Objective: To solve the 3D structure of the BTK kinase domain in complex with this compound.

Self-Validating Experimental Workflow:

XRay_Workflow cluster_protein Protein Production cluster_xtal Crystallization cluster_data Data Collection & Analysis Expr 1. Gene Cloning & Protein Expression (e.g., E. coli) Purify 2. Protein Purification (e.g., Ni-NTA, SEC) Purity >95% Expr->Purify QC 3. Quality Control (SDS-PAGE, Mass Spec) Purify->QC Complex 4. Form Protein-Ligand Complex (Co-crystallization or Soaking) QC->Complex Screen 5. High-Throughput Crystal Screening Complex->Screen Optimize 6. Crystal Optimization Screen->Optimize Harvest 7. Crystal Harvesting & Cryo-protection Optimize->Harvest Diffract 8. X-ray Diffraction (Synchrotron) Harvest->Diffract Solve 9. Structure Solution & Refinement Diffract->Solve Validation 3D Structure: Binding Site Confirmed Solve->Validation Final Output MS_Workflow Incubate 1. Incubate BTK with Inhibitor Denature 2. Denature, Reduce, & Alkylate (Block free Cys) Incubate->Denature Digest 3. Proteolytic Digestion (e.g., Trypsin) Denature->Digest LCMS 4. LC-MS/MS Analysis Digest->LCMS Analysis 5. Data Analysis: Identify Peptide with Mass Shift = Inhibitor MW LCMS->Analysis Result Result: Cys481 Confirmed as Covalent Binding Site Analysis->Result

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 144750-83-4) require a protocol grounded in a thorough understanding of its chemical properties and potential hazards.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. While specific institutional and local regulations must always take precedence, the principles and procedures outlined here are based on authoritative safety data and established best practices for laboratory chemical waste management.

Foundational Principle: Hazard Identification and Risk Assessment

The pyrazolo[3,4-d]pyrimidine core is a potent pharmacophore found in many biologically active molecules.[1][2][3] The addition of an iodine atom introduces halogen-specific disposal considerations and potential environmental toxicity.[4][5]

Hazard Profile Summary:

Hazard CategoryGHS PictogramSignal WordHazard Statement Code(s)Causality and Implication
Acute Toxicity (Oral) GHS06: ToxicDangerH301: Toxic if swallowed.[6] H302: Harmful if swallowed.[7]The compound can cause significant adverse health effects if ingested. This high toxicity necessitates stringent containment to prevent accidental exposure.
Skin Irritation/Sensitization GHS07: IrritantWarningH315: Causes skin irritation.[7] H317: May cause an allergic skin reaction.[6]Direct contact can lead to inflammation, redness, and potential allergic dermatitis. This underscores the need for appropriate personal protective equipment (PPE).
Eye Irritation GHS07: IrritantWarningH319: Causes serious eye irritation.[7]The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Eye protection is mandatory.
Acute Toxicity (Inhalation) GHS07: IrritantWarningH332: Harmful if inhaled.[7]As a solid powder, the compound can become airborne. Inhalation may lead to respiratory tract irritation and systemic effects.
Environmental Hazard (Implied)(Implied)(Implied)Iodinated organic compounds can be persistent and harmful to aquatic life.[5] Disposal down the drain is strictly prohibited.[5][8]

This hazard profile firmly classifies this compound as hazardous waste . All waste streams containing this compound, regardless of concentration, must be managed accordingly.

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the lifecycle of the chemical waste from the point of generation to its final collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE) Mandates

Before handling the compound or its waste, ensure you are wearing the following minimum PPE. This is a non-negotiable safety standard based on the identified hazards of irritation, sensitization, and toxicity.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation at the Source

The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals.[10] Because this compound contains iodine, it must be treated as a halogenated organic solid .

  • Action: Designate a specific waste container solely for "Halogenated Organic Solid Waste."

  • Rationale: Mixing halogenated compounds with other waste streams can complicate the disposal process and may be prohibited by waste management facilities. Never mix this waste with acids, bases, or oxidizers.[10]

Step 3: Waste Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.[11]

  • Container: Use a wide-mouth, sealable container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[10]

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The associated hazards: "Toxic, Irritant "

    • The date accumulation started.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

Federal and local regulations govern the temporary storage of hazardous waste in laboratories.[11]

  • Location: The labeled waste container must be kept at or near the point of generation (e.g., the lab bench or fume hood where the work is performed). This designated location is known as a Satellite Accumulation Area (SAA).[10][11]

  • Procedure:

    • Keep the waste container securely capped at all times, except when you are actively adding waste.[12] This prevents the release of vapors or dust.

    • Add waste carefully to avoid spills.

    • Once the container is full (leaving at least one inch of headspace for expansion), or after one year (whichever comes first), arrange for pickup by your institution's EHS department.[10][11]

Disposal Workflow for Different Waste Streams

The specific form of the waste dictates the precise handling procedure. This workflow ensures that each type of waste is managed safely and compliantly.

Caption: Decision workflow for segregating and disposing of different waste streams.

Detailed Protocols for Specific Streams:

  • Unused/Expired Solid Compound & Contaminated Labware:

    • Carefully transfer the solid powder or place contaminated items (e.g., gloves, weigh paper, pipette tips) directly into the designated "Halogenated Organic Solid Waste" container located in your SAA.

    • Minimize the generation of dust during transfer.

    • Securely cap the container immediately after adding the waste.

  • "Empty" Original Reagent Containers: Due to the compound's high toxicity, an empty container is not considered non-hazardous until properly decontaminated.[12]

    • Triple Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound. Each rinse should use a volume of solvent equal to about 5% of the container's volume.[12]

    • Collect Rinseate: All three rinses must be collected as hazardous waste. Transfer the rinseate to a designated "Halogenated Aqueous Waste" container.

    • Dispose of Container: Once triple-rinsed, deface or remove the original label and dispose of the container as regular, non-hazardous lab glass or plastic.[12]

  • Aqueous Solutions: Under no circumstances should aqueous solutions containing this compound be poured down the drain.[5]

    • Collect all aqueous waste containing the compound in a clearly labeled "Halogenated Aqueous Waste" container.

    • Store this container in your SAA and manage it according to the same principles as solid waste (kept closed, etc.).

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.[13]

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or if dust is generated, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the required PPE (gloves, goggles, lab coat). For larger spills, a respirator may be necessary.

  • Containment & Cleanup:

    • For small solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.[14]

    • Carefully wipe up the material, working from the outside in.

    • For larger spills, use a spill kit absorbent material to cover the spill.

  • Dispose of Cleanup Materials: Place all contaminated paper towels, absorbent pads, and any other cleanup materials into your "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting protocol.

By adhering to this comprehensive disposal guide, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS . LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • SCION Instruments . Good Laboratory Practices: Waste Disposal. [Link]

  • American Chemical Society . Hazardous Waste and Disposal Considerations. [Link]

  • Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. [Link]

  • PubChem . 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • Agency for Toxic Substances and Disease Registry . PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. [Link]

  • MDPI . Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives.... [Link]

  • NIH National Library of Medicine . Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. [Link]

  • Mitsui Plastics, Inc. . Iodine Waste Recycling Program. [Link]

  • Collect and Recycle . Iodine Disposal For Businesses. [Link]

  • Reddit . How to store / dispose of Iodine crystals?. [Link]

  • Reddit . How do you dispose of the iodine-starch complex after a redox titration?. [Link]

  • NIH National Library of Medicine . Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. [Link]

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A Researcher's Guide to the Safe Handling of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 144750-83-4) presents a unique set of handling challenges for researchers in drug development and chemical synthesis. Its structure, featuring a halogenated pyrazolopyrimidine core, suggests potential biological activity and, consequently, the need for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and available hazard information.

Immediate Safety Profile & Hazard Assessment

While a comprehensive toxicological profile is not widely available, the known hazard classifications for this compound demand a cautious approach. Based on available supplier safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

These classifications categorize the compound as a Particularly Hazardous Substance (PHS) , necessitating stringent control measures to minimize exposure.[1] The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.[2]

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and the chemical. A multi-layered approach is mandatory, moving from minimum requirements for handling sealed containers to comprehensive protection when engineering controls are not sufficient.[3][4]

Core PPE Requirements

All interactions with this compound, regardless of scale, require a baseline of PPE:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for incidental contact with powders. However, for prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[5] Given the serious eye irritation hazard (H319), chemical splash goggles are strongly recommended, especially when handling more than a few milligrams. A face shield, worn in conjunction with goggles, is required when there is a significant risk of splashes or powder aerosolization.[5][6]

  • Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened. Disposable arm sleeves can provide additional protection against powder contamination. Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7]

Task-Specific PPE Selection

The level of PPE must escalate with the risk of exposure. The following table outlines recommended PPE for various laboratory operations.

Task/Operation Required Engineering Control Minimum PPE Required Rationale for PPE Selection
Container Handling General Laboratory VentilationLab Coat, Safety Glasses, Nitrile GlovesPrevents exposure from residual surface contamination.
Weighing/Aliquotting Chemical Fume Hood or Ventilated Balance EnclosureLab Coat, Chemical Goggles, Nitrile Gloves (Double-gloving recommended)Mitigates inhalation of fine powder, a primary exposure risk (H332).[1] Goggles protect against accidental eye contact.
Solution Preparation Chemical Fume HoodLab Coat, Chemical Goggles, Face Shield, Nitrile GlovesProtects against splashes of the dissolved compound and solvent, addressing both skin and eye irritation hazards (H315, H319).
Reaction Workup Chemical Fume HoodLab Coat, Chemical Goggles, Face Shield, Nitrile GlovesProvides comprehensive protection during transfers and manipulations where splashes are possible.
Spill Cleanup N/A (Emergency Response)Chemical Splash Suit/Coveralls, Outer Chemical-Resistant Gloves, Boot Covers, Full-Face Respirator with appropriate cartridgesEnsures maximum protection during an uncontrolled release, addressing all routes of exposure.[6]
PPE Selection Workflow

The decision-making process for PPE selection should be systematic. The following diagram illustrates a logical workflow for researchers.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Control & PPE Selection Start Start: Identify Task (e.g., Weighing, Solution Prep) AssessExposure Assess Potential Exposure - Inhalation (powder)? - Dermal (splash)? - Ocular (splash)? Start->AssessExposure EngControl Use Engineering Control? (Fume Hood, Ventilated Enclosure) AssessExposure->EngControl All potentials identified BasePPE Baseline PPE: - Lab Coat - Safety Glasses - Single Gloves EngControl->BasePPE Yes Resp Respiratory Protection Needed? (e.g., Spill, No Hood) EngControl->Resp No Goggles Upgrade to: Chemical Goggles BasePPE->Goggles If splash/aerosol risk FinalPPE Final PPE Ensemble Determined BasePPE->FinalPPE Minimal risk FaceShield Add: Face Shield Goggles->FaceShield If significant splash risk FaceShield->FinalPPE Resp->Goggles No, but splash risk FullResp Full-Face Respirator + Appropriate Cartridges Resp->FullResp Yes FullResp->FinalPPE

Figure 1. Decision workflow for selecting appropriate PPE.

Part 2: Operational Plans & Step-by-Step Guidance

Beyond PPE, safe handling is dictated by procedure and environment. All work with this compound in its solid form must be conducted within a designated area, such as a chemical fume hood, to minimize contamination and exposure.[1]

Weighing and Handling the Solid Compound
  • Preparation: Designate a specific area within a certified chemical fume hood for handling. Cover the work surface with disposable, absorbent bench paper.

  • Tare Container: Place a tared, sealed container onto the analytical balance within the fume hood or a ventilated balance enclosure.

  • Aliquotting: Using a micro-spatula, carefully transfer the desired amount of this compound to the container. Avoid any actions that could generate dust. Do not use a brush to transfer powder.

  • Seal and Clean: Securely cap the weighing container and the stock bottle. Carefully wipe the spatula and any surfaces with a damp cloth or towel to collect residual powder, treating the cloth as hazardous waste.

Spill Management Plan

Accidental release presents the most significant exposure risk. Immediate and correct response is crucial.

  • Evacuate and Alert: If the spill is large or outside of a containment device (fume hood), evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Isolate: Restrict access to the spill area.

  • Assess: From a safe distance, assess the extent of the spill and consult the Safety Data Sheet (SDS) if available.

  • Cleanup (for small, contained spills):

    • Don the appropriate emergency PPE as outlined in the table above, including a respirator.

    • Gently cover the spill with an absorbent material designed for chemical spills.

    • Carefully scoop the material into a labeled, sealable hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Part 3: Disposal and Decontamination

As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations.

Waste Segregation and Disposal
  • Classification: This compound is classified as a halogenated organic waste .[8] It must not be mixed with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[9]

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, weighing papers, and spill cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for "Halogenated Liquid Waste." Do not dispose of any amount down the drain.[10]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their contents.[10]

The final disposal must be conducted through an approved hazardous waste management program, typically managed by your institution's Environmental Health and Safety (EHS) department.

Decontamination Workflow

A systematic approach to decontamination prevents the spread of the chemical outside the immediate work area.

Decontamination_Workflow cluster_0 Post-Handling Procedure cluster_1 Personal Decontamination Start Work with Compound Complete CleanTools Clean reusable tools (e.g., spatulas) inside hood Start->CleanTools WipeSurface Wipe down work surface in hood with damp cloth CleanTools->WipeSurface DisposeSolids Place all solid waste (gloves, paper, wipes) in labeled Halogenated Waste Bag WipeSurface->DisposeSolids RemovePPE Remove PPE in correct order: 1. Outer Gloves 2. Gown/Coat 3. Goggles/Face Shield 4. Inner Gloves DisposeSolids->RemovePPE WashHands Wash hands thoroughly with soap and water RemovePPE->WashHands Exit Safely Exit Laboratory WashHands->Exit

Figure 2. Systematic workflow for post-handling decontamination.

By adhering to these rigorous safety and operational plans, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.

References

  • Cornell University Environmental Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Hazmat Resource, Inc. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Department of Health & Human Services. (2015, September 15). NIOSH Pocket Guide to Chemical Hazards.
  • American Laboratory. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • HalenHardy. (2023, March 21). NIOSH Guidebook - Refresher Training [Video]. YouTube.
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • ChemicalBook. (n.d.). 144750-83-4.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • ChemicalBook. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Alchem Pharmtech. (n.d.). CAS 144750-83-4 | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • ChemSrc. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.